Product packaging for Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid(Cat. No.:CAS No. 426268-09-9)

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid

货号: B1277327
CAS 编号: 426268-09-9
分子量: 163.93 g/mol
InChI 键: CHYMBQMSEFLESI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid is a useful research compound. Its molecular formula is C6H5BN2O3 and its molecular weight is 163.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BN2O3 B1277327 Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid CAS No. 426268-09-9

属性

IUPAC Name

2,1,3-benzoxadiazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYMBQMSEFLESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NON=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405428
Record name Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426268-09-9
Record name Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of Benzo[C]Oxadiazole-5-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of Benzo[c][1][2]oxadiazole-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzo[c][1][2]oxadiazole-5-boronic acid, a key building block in medicinal chemistry and materials science. The document details synthetic methodologies, purification protocols, and analytical characterization techniques. All quantitative data is presented in a clear, tabular format for ease of reference. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the synthetic workflow to aid in laboratory replication.

Introduction

Benzo[c][1][2]oxadiazoles, also known as benzofurazans, are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[2][3] The incorporation of a boronic acid moiety at the 5-position of the benzoxadiazole scaffold provides a versatile handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions. This makes Benzo[c][1][2]oxadiazole-5-boronic acid a valuable intermediate in the synthesis of complex organic molecules for drug discovery and the development of novel organic materials.[4] Boron-containing compounds, in general, have shown great promise as therapeutic agents, with several FDA-approved drugs featuring a boronic acid functional group.[5][6]

Synthesis of Benzo[c][1][2][3]oxadiazole-5-boronic Acid

The synthesis of Benzo[c][1][2]oxadiazole-5-boronic acid is typically achieved through a multi-step process starting from commercially available precursors. A common route involves the synthesis of the corresponding pinacol ester followed by hydrolysis to the desired boronic acid.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: first, the formation of the boronic acid pinacol ester, and second, the hydrolysis to the final boronic acid.

G cluster_0 Step 1: Borylation cluster_1 Step 2: Hydrolysis A Starting Material (e.g., 5-bromo-benzo[c][1,2,5]oxadiazole) F Reaction at Elevated Temperature A->F B Bis(pinacolato)diboron B->F C Palladium Catalyst (e.g., Pd(dppf)Cl2) C->F D Base (e.g., KOAc) D->F E Solvent (e.g., Dioxane) E->F G Benzo[c][1,2,5]oxadiazole-5-boronic acid pinacol ester F->G H This compound pinacol ester G->H K Reaction at Room Temperature H->K I Acidic or Basic Conditions (e.g., HCl or NaOH) I->K J Solvent (e.g., Acetone/Water) J->K L This compound K->L

Figure 1: Synthetic workflow for Benzo[c][1][2]oxadiazole-5-boronic acid.
Experimental Protocols

Step 1: Synthesis of Benzo[c][1][2]oxadiazole-5-boronic acid pinacol ester

This protocol is adapted from established methods for Miyaura borylation.

  • Materials:

    • 5-bromo-benzo[c][1][2]oxadiazole

    • Bis(pinacolato)diboron (B₂pin₂)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium acetate (KOAc)

    • 1,4-Dioxane (anhydrous)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-benzo[c][1][2]oxadiazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

    • Add anhydrous 1,4-dioxane to the flask.

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pinacol ester as a solid.

Step 2: Hydrolysis to Benzo[c][1][2]oxadiazole-5-boronic acid

  • Materials:

    • Benzo[c][1][2]oxadiazole-5-boronic acid pinacol ester

    • Acetone

    • 2 M Hydrochloric acid (HCl) or 2 M Sodium hydroxide (NaOH)

    • Diethyl ether

  • Procedure:

    • Dissolve the Benzo[c][1][2]oxadiazole-5-boronic acid pinacol ester (1.0 eq) in a mixture of acetone and water.

    • Add an aqueous solution of 2 M HCl or 2 M NaOH and stir the mixture vigorously at room temperature for 4-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • If using acid, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. If using a base, acidify with 2 M HCl until the pH is acidic.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Benzo[c][1][2]oxadiazole-5-boronic acid.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Characterization Data

The synthesized Benzo[c][1][2]oxadiazole-5-boronic acid and its pinacol ester intermediate should be thoroughly characterized to confirm their identity and purity.

Compound Property Value Reference
Benzo[c][1][2]oxadiazole-5-boronic acid pinacol esterCAS Number1073355-14-2[7]
Molecular FormulaC₁₂H₁₅BN₂O₃
Molecular Weight246.07 g/mol
AppearanceSolid
Melting Point87-91 °C
¹H NMR (CDCl₃, δ ppm)~1.38 (s, 12H), ~7.5-8.0 (m, 3H)[2]
¹³C NMR (CDCl₃, δ ppm)~24.9, ~84.0, ~110-150 (aromatic carbons)[2]
Benzo[c][1][2]oxadiazole-5-boronic acidCAS Number426268-09-9[8][9]
Molecular FormulaC₆H₅BN₂O₃
Molecular Weight163.93 g/mol
AppearanceSolid
PurityTypically >95%

Applications in Drug Discovery

Benzo[c][1][2]oxadiazole derivatives are being investigated as potential therapeutic agents, particularly as anticancer agents targeting tumor hypoxia.[2][3] The boronic acid functional group can act as a pharmacophore, interacting with biological targets, or as a synthetic handle to build more complex molecules.

Potential Signaling Pathway Involvement

One area of interest is the inhibition of signaling pathways crucial for cancer cell survival and proliferation. For instance, boronic acid-containing compounds have been developed as inhibitors of proteasomes and various enzymes. A hypothetical signaling pathway where a benzo[c]oxadiazole-5-boronic acid derivative could act is illustrated below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocation AKT AKT PI3K->AKT Activation NFkB NF-κB AKT->NFkB Activation NFkB->Proliferation Translocation Inhibitor Benzo[c]oxadiazole-5-boronic Acid Derivative Inhibitor->MEK Inhibition Inhibitor->AKT Inhibition

Figure 2: Hypothetical inhibition of pro-survival signaling pathways by a Benzo[c]oxadiazole-5-boronic acid derivative.

Conclusion

Benzo[c][1][2]oxadiazole-5-boronic acid is a valuable and versatile building block in synthetic organic chemistry. This guide provides the essential information for its synthesis and characterization, empowering researchers to utilize this compound in their drug discovery and materials science endeavors. The detailed protocols and characterization data serve as a practical resource for laboratory work. Further exploration of the biological activities of derivatives of this core structure is a promising avenue for future research.

References

Benzo[c]oxadiazole-5-boronic Acid: A Technical Guide for Researchers

Benzo[c][1][2][3]oxadiazole-5-boronic Acid: A Technical Guide for Researchers

A comprehensive overview of the synthesis, properties, and applications of Benzo[c][1][2][3]oxadiazole-5-boronic acid, a key building block in the development of novel therapeutics.

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on Benzo[c][1][2][3]oxadiazole-5-boronic acid. This versatile compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the fields of oncology and immunology.

Core Compound Identification and Properties

Benzo[c][1][2][3]oxadiazole-5-boronic acid is an aromatic heterocyclic compound containing a benzoxadiazole core functionalized with a boronic acid group. This specific arrangement of atoms imparts unique chemical properties that make it a valuable reagent in medicinal chemistry.

Molecular Structure:

Molecular Structure of Benzo[c][<a 23

Table 1: Compound Identification

IdentifierValue
Compound Name Benzo[c][1][2][3]oxadiazole-5-boronic acid
CAS Number 426268-09-9[3]
Molecular Formula C₆H₅BN₂O₃
Molecular Weight 163.93 g/mol

A common and more stable precursor used in synthesis is the pinacol ester derivative:

Table 2: Properties of Benzo[c][1][2][3]oxadiazole-5-boronic acid, pinacol ester

PropertyValue
Compound Name Benzo[c][1][2][3]oxadiazole-5-boronic acid, pinacol ester
CAS Number 1073355-14-2[1][2][4]
Molecular Formula C₁₂H₁₅BN₂O₃
Molecular Weight 246.07 g/mol
Appearance Solid
Melting Point 87-91 °C
Assay 97%

Experimental Protocols

The synthesis of Benzo[c][1][2][3]oxadiazole-5-boronic acid typically involves a two-step process: the formation of its pinacol ester via a Miyaura borylation reaction, followed by the hydrolysis of the ester to yield the desired boronic acid.

Protocol 1: Synthesis of Benzo[c][1][2][3]oxadiazole-5-boronic acid, pinacol ester

This protocol describes a general method for the Miyaura borylation of an aryl halide.

Materials:

  • 4-Bromobenzo[c][1][2][3]oxadiazole (1 equivalent)

  • Bis(pinacolato)diboron (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Potassium acetate (KOAc) (3 equivalents)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromobenzo[c][1][2][3]oxadiazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Benzo[c][1][2][3]oxadiazole-5-boronic acid, pinacol ester.

Protocol 2: Hydrolysis of Pinacol Ester to Boronic Acid

This protocol outlines the deprotection of the pinacol ester to yield the final boronic acid.

Materials:

  • Benzo[c][1][2][3]oxadiazole-5-boronic acid, pinacol ester (1 equivalent)

  • Aqueous solution of a mild acid (e.g., 1 M HCl or acetic acid) or a base (e.g., 1 M NaOH) followed by acidification.

  • An organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve the Benzo[c][1][2][3]oxadiazole-5-boronic acid, pinacol ester in a suitable organic solvent.

  • Add the aqueous acidic or basic solution to the mixture.

  • Stir the biphasic mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • If a basic solution was used, carefully acidify the aqueous layer with 1 M HCl until the product precipitates.

  • Separate the organic layer. If the product is in the aqueous layer, extract it with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzo[c][1][2][3]oxadiazole-5-boronic acid.

Applications in Drug Discovery and Development

The Benzo[c][1][2][3]oxadiazole scaffold is a privileged structure in medicinal chemistry, and its boronic acid derivative is a key building block for creating novel drug candidates. This compound is particularly significant in the development of inhibitors for cancer therapy.

Inhibition of the PD-1/PD-L1 Pathway

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint pathway that cancer cells exploit to evade the immune system. Small molecule inhibitors that disrupt this interaction can restore the anti-tumor immune response. Benzo[c][1][2][3]oxadiazole derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction.

PDL1_Inhibition_Pathwaycluster_t_cellT-Cellcluster_tumor_cellTumor Cellcluster_inhibitionInhibitionTCRTCRMHCMHCTCR->MHCActivationPD1PD-1PDL1PD-L1PD1->PDL1InhibitionInhibitorBenzo[c]oxadiazoleDerivativeInhibitor->PDL1BlocksInteraction

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by a Benzoxadiazole derivative.

Targeting the Hypoxia-Inducible Factor (HIF) Pathway

Solid tumors often develop regions of low oxygen, or hypoxia. In response, cancer cells activate the Hypoxia-Inducible Factor (HIF) signaling pathway, which promotes tumor survival, angiogenesis, and metastasis. Boron-based benzo[c][1][2][3]oxadiazoles have been investigated as potential inhibitors of the HIF-1 pathway, offering a strategy to counteract tumor adaptation to hypoxia.

HIF_Inhibition_Workflowcluster_normoxiaNormoxia (Normal Oxygen)cluster_hypoxiaHypoxia (Low Oxygen)HIF1a_NHIF-1αPHDPHDHIF1a_N->PHDHydroxylationVHLVHLHIF1a_N->VHLBindingProteasomeProteasomeVHL->ProteasomeUbiquitinationProteasome->HIF1a_NDegradationHIF1a_HHIF-1αHIF_ComplexHIF-1 ComplexHIF1a_H->HIF_ComplexHIF1bHIF-1βHIF1b->HIF_ComplexTarget_GenesTarget Gene Expression(e.g., VEGF)HIF_Complex->Target_GenesTranscriptionInhibitorBenzo[c]oxadiazoleDerivativeInhibitor->HIF1a_HInhibitsStabilization

Caption: Mechanism of HIF-1α inhibition by a Benzoxadiazole derivative under hypoxic conditions.

The Enigmatic Building Block: A Technical Guide to Benzofuran-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and synthesis of benzofuran-5-boronic acid. While specific biological data for this particular derivative remains elusive in current scientific literature, this document provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its potential applications within the broader context of the pharmacologically significant benzofuran class and the versatile boronic acid functional group.

Introduction: The Convergence of a Privileged Scaffold and a Versatile Pharmacophore

The benzofuran ring system, a heterocyclic scaffold composed of a fused benzene and furan ring, has been a cornerstone in medicinal chemistry for over a century. Its journey began in 1870 when Perkin first synthesized the parent benzofuran molecule.[1][2] Since then, benzofuran derivatives have been identified in numerous natural products and have been the subject of extensive synthetic efforts, leading to a vast library of compounds with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

The introduction of a boronic acid moiety at the 5-position of the benzofuran scaffold creates benzofuran-5-boronic acid, a molecule that merges the structural elegance of a privileged heterocyclic system with the unique chemical reactivity of a boronic acid. Boronic acids have gained significant traction in drug discovery due to their ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases, making them potent inhibitors.[5] This unique combination of a historically significant scaffold and a functionally versatile chemical group positions benzofuran-5-boronic acid as a valuable, yet under-explored, building block for the development of novel therapeutics.

History and Discovery of Benzofuran-5-boronic Acid

While the history of the parent benzofuran ring dates back to 1870, the specific discovery and historical timeline of benzofuran-5-boronic acid are not well-documented in the available scientific literature.[1][2] It is primarily recognized by its Chemical Abstracts Service (CAS) number, 331834-13-0, and is commercially available as a reagent for organic synthesis.[1][6][7] Its emergence is likely tied to the rise of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where aryl boronic acids are indispensable reagents.

Physicochemical Properties

A summary of the key physicochemical properties of benzofuran-5-boronic acid is provided in the table below. It is important to note that while extensive biological data for this specific compound is not publicly available, its properties as a chemical intermediate are well-established.

PropertyValueReference
CAS Number 331834-13-0[1][6][7]
Molecular Formula C₈H₇BO₃[6][7]
Molecular Weight 161.95 g/mol [7]
Appearance Solid-
Boiling Point 340.4°C at 760 mmHg[6]
Melting Point 159.7°C[6]
Density 1.31 g/cm³[6]

Synthesis and Experimental Protocols

The synthesis of benzofuran-5-boronic acid is most commonly achieved from 5-bromobenzofuran. The following protocol details a standard procedure for this transformation.

Synthesis of Benzofuran-5-boronic Acid from 5-Bromobenzofuran

This synthetic route involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic workup.

Experimental Protocol:

  • Reaction Setup: A solution of 5-bromobenzofuran (1.0 g, 5.0 mmol) in anhydrous tetrahydrofuran (10 ml) is prepared in a flame-dried, three-necked flask under an inert argon atmosphere. The solution is cooled to -60°C using a dry ice/acetone bath.[8]

  • Lithiation: A hexane solution of n-butyllithium (1.5 M; 3.72 ml, 5.6 mmol) is added dropwise to the cooled solution, ensuring the internal temperature does not rise above -60°C. The reaction mixture is stirred at this temperature for 30 minutes.[8]

  • Borylation: Trimethyl borate (0.69 ml, 6.0 mmol) is added to the reaction mixture at -60°C. The cooling bath is then removed, and the reaction is allowed to slowly warm to room temperature over a period of 4 hours.[8]

  • Workup and Purification:

    • Water (5 ml) is added to the reaction mixture, which is then cooled to 5°C.[8]

    • The tetrahydrofuran is removed under reduced pressure.[8]

    • The pH of the remaining aqueous residue is adjusted to 1 by the addition of 1N hydrochloric acid.[8]

    • The acidic aqueous layer is extracted with ethyl acetate.[8]

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.[8]

    • The resulting residue is triturated with a hexane/ether mixture, filtered, and dried to yield benzo[b]furan-5-boronic acid as a light brown solid.[8]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 5-Bromobenzofuran reagent1 1. n-Butyllithium, THF, -60°C start->reagent1 Lithiation reagent2 2. Trimethyl borate reagent1->reagent2 Borylation reagent3 3. HCl (aq) reagent2->reagent3 Acidic Workup product Benzofuran-5-boronic Acid reagent3->product

Synthetic workflow for benzofuran-5-boronic acid.

Potential Biological Applications and Signaling Pathways

While direct biological studies on benzofuran-5-boronic acid are scarce, the extensive research on both the benzofuran scaffold and boronic acid-containing molecules allows for informed hypotheses regarding its potential therapeutic applications.

Inferred Activity from the Benzofuran Scaffold

Benzofuran derivatives are known to exhibit a wide range of biological activities, acting as:

  • Enzyme Inhibitors: Various benzofuran derivatives have been shown to inhibit enzymes such as cholinesterases, lysine-specific demethylase 1 (LSD1), and leukotriene A(4) hydrolase.[9][10][11]

  • Anticancer Agents: The benzofuran core is present in numerous compounds with potent antiproliferative activity against various cancer cell lines.[12]

  • Antimicrobial Agents: Benzofuran derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[3]

The Role of the Boronic Acid Moiety

The boronic acid functional group is a key pharmacophore in several approved drugs and clinical candidates. Its utility stems from its ability to act as a transition-state analog inhibitor of serine proteases. The boron atom can accept a lone pair of electrons from the catalytic serine residue in the enzyme's active site, forming a stable, reversible tetrahedral intermediate that blocks the enzyme's catalytic activity.

G cluster_enzyme Serine Protease Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_interaction Inhibition Mechanism Enzyme Enzyme Serine Serine Residue (Nucleophile) Covalent_Complex Reversible Covalent Complex (Tetrahedral Intermediate) Serine->Covalent_Complex Nucleophilic Attack Inhibitor Benzofuran-5-boronic Acid Inhibitor->Covalent_Complex Inhibition Enzyme Inhibition Covalent_Complex->Inhibition

Generalized mechanism of serine protease inhibition by a boronic acid.

Given these established roles, it is plausible that benzofuran-5-boronic acid could serve as a valuable scaffold for the design of novel enzyme inhibitors, particularly targeting serine proteases involved in various disease pathways.

Conclusion and Future Directions

Benzofuran-5-boronic acid represents a readily accessible chemical entity with significant, yet largely untapped, potential in drug discovery and development. While its own biological profile remains to be elucidated, its constituent parts—the privileged benzofuran scaffold and the versatile boronic acid pharmacophore—have a proven track record in medicinal chemistry. The detailed synthetic protocol provided herein offers a clear path to obtaining this compound for further investigation.

Future research should focus on a systematic biological evaluation of benzofuran-5-boronic acid and its derivatives against a panel of relevant biological targets, particularly enzymes such as serine proteases. Such studies would be instrumental in unlocking the therapeutic potential of this enigmatic building block and could pave the way for the development of novel drug candidates. The lack of extensive data highlights a clear opportunity for researchers to contribute to the understanding and application of this promising molecule.

References

Navigating the Physicochemical Landscape of Benzo[C]Oxadiazole-5-Boronic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of Benzo[C]Oxadiazole-5-Boronic Acid.

This in-depth technical guide addresses the critical physicochemical properties of Benzo[C]Oxadiazole-5-Boronic Acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in public literature, this document provides a robust framework for understanding and determining the solubility and stability of this compound. By leveraging established principles for analogous arylboronic acids and benzofurazan derivatives, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary for its successful application in a laboratory setting.

Introduction to Benzo[C]Oxadiazole-5-Boronic Acid

Benzo[c][1][2][3]oxadiazole, also known as benzofurazan, and its derivatives are recognized for their diverse pharmacological activities. The incorporation of a boronic acid moiety introduces a versatile functional group that can participate in various chemical reactions, including the renowned Suzuki-Miyaura cross-coupling, and can act as a key pharmacophore for enzyme inhibition. A thorough understanding of the solubility and stability of Benzo[C]Oxadiazole-5-Boronic Acid is paramount for its effective use in synthesis, formulation, and biological screening.

Predicted Solubility Profile

While specific quantitative solubility data for Benzo[C]Oxadiazole-5-Boronic Acid is not extensively documented, its solubility characteristics can be predicted based on its structural components: the relatively polar benzofurazan ring system and the acidic boronic acid group.

Table 1: Predicted Qualitative Solubility of Benzo[C]Oxadiazole-5-Boronic Acid

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe boronic acid group can engage in hydrogen bonding, but the overall aromatic system may limit high aqueous solubility. Solubility is expected to be pH-dependent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Moderate to HighThese solvents are effective at solvating polar and aromatic compounds. DMSO is a common solvent for preparing stock solutions of drug-like molecules.
Nonpolar Hexanes, TolueneVery LowThe polar nature of the benzofurazan and boronic acid functionalities makes solubility in nonpolar solvents unlikely.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateMay exhibit some solubility due to the polarity of the ether oxygen, but likely less than in polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateMay offer some solubility for the aromatic core.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following standardized experimental protocols are recommended.

Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of Benzo[C]Oxadiazole-5-Boronic Acid (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small aliquot of each DMSO solution to a corresponding well of a microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

  • Equilibration and Detection: The solutions are mixed and allowed to equilibrate for a short period (e.g., 1-2 hours). The concentration at which precipitation is first observed is determined, often by nephelometry, turbidimetry, or UV-Vis spectroscopy after filtration.

G cluster_prep Preparation cluster_assay Assay stock 10 mM Stock in DMSO dilution Serial Dilutions in DMSO stock->dilution addition Add to Aqueous Buffer dilution->addition equilibration Equilibrate (1-2h) addition->equilibration detection Detect Precipitation equilibration->detection

Kinetic Solubility Workflow
Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Methodology:

  • Sample Preparation: Add an excess amount of solid Benzo[C]Oxadiazole-5-Boronic Acid to a series of vials, each containing a known volume of a different solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.

  • Phase Separation: Separate the saturated solution from the undissolved solid by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G start Add Excess Solid to Solvent equilibration Agitate at Constant Temp (24-72h) start->equilibration separation Centrifuge and/or Filter equilibration->separation quantification HPLC Analysis of Supernatant separation->quantification end Determine Solubility quantification->end

Thermodynamic Solubility Workflow

Stability Profile and Degradation Pathways

Arylboronic acids are susceptible to degradation under certain conditions. Understanding these pathways is crucial for proper handling, storage, and use in reactions.

Key Degradation Pathways
  • Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding arene (in this case, Benzo[c][1][2][3]oxadiazole). This process can be catalyzed by acid or base and is often influenced by temperature and the presence of water.

  • Oxidation: The boronic acid moiety can be susceptible to oxidation, potentially leading to the formation of a phenol or other oxidized species. This can be promoted by exposure to air (oxygen), light, or oxidizing agents.

  • Trimerization (Dehydration): Boronic acids can undergo reversible dehydration to form cyclic anhydride trimers known as boroxines. This is more prevalent in the solid state or in non-aqueous solutions. While reversible upon addition of water, the formation of boroxines can affect the compound's physical properties and reactivity.

G main Benzo[C]Oxadiazole-5-Boronic Acid protodeboronation Protodeboronation (H₂O, H⁺/OH⁻) main->protodeboronation oxidation Oxidation (O₂, Light) main->oxidation trimerization Trimerization (-H₂O) main->trimerization product1 Benzo[c][1,2,5]oxadiazole protodeboronation->product1 product2 Phenolic Derivatives oxidation->product2 product3 Boroxine (Trimer) trimerization->product3

Potential Degradation Pathways

Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is essential for quantifying the parent compound and detecting any degradation products over time.

Methodology:

  • Solution Preparation: Prepare solutions of Benzo[C]Oxadiazole-5-Boronic Acid in the solvents of interest at a known concentration.

  • Stress Conditions: Aliquot the solutions and subject them to various stress conditions in a controlled manner:

    • Temperature: Elevated temperatures (e.g., 40°C, 60°C) and refrigerated conditions (e.g., 4°C).

    • pH: Acidic (e.g., pH 2), neutral (e.g., pH 7), and basic (e.g., pH 9) aqueous buffers.

    • Light: Exposure to UV and visible light (photostability testing), with a dark control.

    • Oxidative: Addition of a low concentration of an oxidizing agent (e.g., H₂O₂).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term studies), withdraw samples from each condition.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is a common starting point. The mobile phase composition should be optimized to achieve good separation between the parent compound and any potential degradants.

  • Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear. Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate.

Table 2: Example Stability Study Design

ConditionTemperatureRelative HumidityDurationTesting Frequency
Accelerated 40°C75% RH6 months0, 1, 2, 3, 6 months
Intermediate 30°C65% RH12 months0, 3, 6, 9, 12 months
Long-Term 25°C60% RH24+ months0, 3, 6, 9, 12, 18, 24 months
Photostability AmbientN/AAs per ICH Q1BPre- and Post-exposure

Recommendations for Handling and Storage

Based on the predicted stability profile, the following handling and storage recommendations are provided:

  • Storage: Store Benzo[C]Oxadiazole-5-Boronic Acid in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C). For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

  • Solution Preparation: Prepare solutions fresh whenever possible. If stock solutions in solvents like DMSO are to be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • pH Considerations: Be mindful of the pH when preparing aqueous solutions, as both acidic and basic conditions may accelerate degradation. Neutral or slightly acidic conditions are generally preferred for the stability of arylboronic acids.

Conclusion

References

Potential Research Areas for Benzo[c]oxadiazole-5-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[c][1][2][3]oxadiazole, also known as benzofurazan, and its derivatives represent a versatile scaffold in medicinal chemistry and materials science. The incorporation of a boronic acid moiety at the 5-position introduces a unique functional group that opens up a myriad of possibilities for further chemical modification and biological interaction. This technical guide explores the potential research avenues for Benzo[c]oxadiazole-5-boronic acid, focusing on its synthesis, potential therapeutic applications, and utility as a molecular probe. This document provides a comprehensive overview of existing data on related compounds, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to guide future research and development.

Introduction

The benzoxadiazole core is a prominent heterocyclic structure known for its diverse pharmacological activities, including anticancer, antifungal, and antimicrobial properties.[2] The nitro-substituted derivatives, in particular, have garnered significant interest for their therapeutic potential and unique photophysical characteristics.[2] The addition of a boronic acid group, a versatile functional handle, significantly expands the chemical space accessible from this core structure. Boronic acids are well-established as crucial building blocks in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions, and have also demonstrated intrinsic biological activities, including enzyme inhibition.[4] This guide will delve into the prospective research areas for Benzo[c]oxadiazole-5-boronic acid, a molecule that synergistically combines the attributes of both the benzoxadiazole and boronic acid functionalities.

Synthesis and Chemical Properties

The synthesis of Benzo[c]oxadiazole-5-boronic acid can be achieved from its corresponding pinacol ester, Benzo[c][1][2][3]oxadiazole-5-boronic acid pinacol ester. The pinacol ester serves as a stable and readily accessible precursor.

Synthesis of Benzo[c][1][2][3]oxadiazole-5-boronic Acid Pinacol Ester Derivatives

A general method for the synthesis of substituted Benzo[c][1][2][3]oxadiazole-5-boronic acid pinacol ester derivatives involves the reaction of a halo-substituted benzoxadiazole with an appropriate boronic acid pinacol ester derivative. For instance, the synthesis of amine- and ether-linked derivatives has been reported.[5]

Table 1: Synthesis of Benzo[c][1][2][3]oxadiazole Pinacol Ester Derivatives [5]

Starting Material 1Starting Material 2Reagents and ConditionsProductYield (%)
5-chloro-4-nitrobenzo[c][1][2][3]oxadiazole4-aminophenylboronic acid pinacol esterDMF, 90 °C, 3 h4-Nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[c][1][2][3]oxadiazol-5-amine91.9
5-chloro-4-nitrobenzo[c][1][2][3]oxadiazole4-hydroxyphenylboronic acid pinacol esterEt3N, ACN, 25 °C, 16 h4-Nitro-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzo[c][1][2][3]oxadiazole66.1
Hydrolysis of Pinacol Ester to Boronic Acid

The conversion of the pinacol ester to the corresponding boronic acid is a crucial step. A reported method for a similar transformation involves hydrolysis in the presence of silica.[6]

Experimental Protocol: Hydrolysis of Aryltrifluoroborate Salt to Boronic Acid [6]

  • Dissolve the aryltrifluoroborate salt (or pinacol ester as a starting point) in a mixture of ethyl acetate (EtOAc) and water.

  • Add silica gel to the mixture.

  • Stir the reaction at room temperature (e.g., 25 °C) for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silica gel.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the boronic acid.

G start Start with Pinacol Ester hydrolysis Hydrolysis (e.g., with SiO2, EtOAc/H2O) start->hydrolysis filtration Filtration hydrolysis->filtration extraction Extraction filtration->extraction drying Drying and Concentration extraction->drying product Benzo[c]oxadiazole-5-Boronic Acid drying->product

Caption: General workflow for the synthesis of Benzo[c]oxadiazole-5-boronic acid.

Potential Research Areas

Anticancer Drug Development

The benzoxadiazole scaffold is a well-established pharmacophore in anticancer drug discovery.[2] Derivatives have been shown to target key signaling pathways involved in cancer progression.

The interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system.[1] Small molecule inhibitors of this pathway are of significant interest.[7] Benzo[c][1][2][3]oxadiazole derivatives have been identified as potent PD-L1 inhibitors.[8]

Table 2: In Vitro Activity of a Benzo[c][1][2][3]oxadiazole-based PD-L1 Inhibitor (Compound L7) [8]

AssayParameterValue
Homogeneous Time-Resolved Fluorescence (HTRF)IC50 (nM)1.8
Surface Plasmon Resonance (SPR)KD (nM) vs. hPD-L13.34
Cell-based Coculture AssayEC50 (nM)375

Experimental Protocol: HTRF Assay for PD-1/PD-L1 Inhibition [9][10]

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., in DMSO) and then dilute into the assay buffer. The final DMSO concentration should be kept below 1%.

  • Reagent Preparation: Use recombinant tagged human PD-1 (e.g., with a d2 acceptor) and tagged human PD-L1 (e.g., with a Europium cryptate donor). Dilute the proteins to their optimal working concentrations in the assay buffer.

  • Assay Procedure:

    • Dispense the compound dilutions into a low-volume 384-well white plate.

    • Add the tagged PD-1 and PD-L1 proteins to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.

  • Signal Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths.

  • Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and then determine the percent inhibition for each compound concentration relative to controls. Fit the data to a dose-response curve to calculate the IC50 value.

G cluster_tcell T-Cell cluster_tumorcell Tumor Cell PD1 PD-1 Immune_Evasion Immune Evasion PD1->Immune_Evasion leads to PDL1 PD-L1 PDL1->PD1 Interaction Inhibition Inhibition PDL1->Inhibition Inhibitor Benzo[c]oxadiazole -5-boronic acid Derivative Inhibitor->PDL1 Binds to TCell_Activation T-Cell Activation Inhibitor->TCell_Activation promotes Inhibition->PD1

Caption: Proposed mechanism of action for Benzo[c]oxadiazole derivatives in the PD-1/PD-L1 pathway.

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, and its signaling pathway is often dysregulated in various cancers.[11] Nitro-benzoxadiazole compounds have been shown to activate EGFR, leading to downstream signaling events.[12][13] This suggests that derivatives of Benzo[c]oxadiazole-5-boronic acid could be designed to modulate this pathway, potentially acting as either agonists or antagonists depending on the substitution pattern.

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MAPK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation, Survival, Invasion RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation NBD_Compound Nitro-benzoxadiazole Compound NBD_Compound->EGFR Modulates

Caption: Overview of the EGFR signaling pathway and potential modulation by benzoxadiazole compounds.

Tumor hypoxia is a hallmark of solid tumors and is associated with resistance to therapy.[5] The development of hypoxia-activated prodrugs is a promising strategy. Boron-based benzo[c][1][2][3]oxadiazoles have been designed as potential hypoxia inhibitors.[5] The nitro group on the benzoxadiazole ring can be reduced under hypoxic conditions, potentially leading to the activation of a cytotoxic agent.

Antifungal Agents

Benzofurazan derivatives have demonstrated activity against various phytopathogenic fungi.[14] This opens up avenues for the development of novel antifungal agents for agricultural or clinical use.

Table 3: Antifungal Activity of a Benzofurazan Derivative (Compound A3) [14]

Fungal StrainIC50 (µg/mL)
Rhizoctonia solani1.91

Experimental Protocol: Mycelial Growth Inhibition Assay [15][16]

  • Culture Preparation: Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • Inoculum Preparation: Prepare either a spore suspension or a mycelial plug from the actively growing fungal culture.

  • Assay Setup:

    • Prepare PDA plates containing serial dilutions of the test compound.

    • Inoculate the center of each plate with the fungal inoculum.

    • Include a control plate with no compound.

  • Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the mycelium in the control plate has reached a significant diameter.

  • Measurement: Measure the diameter of the fungal colony on each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control. Determine the Minimum Inhibitory Concentration (MIC) or IC50 value.

Fluorescent Probes

The benzoxadiazole (NBD) moiety is a well-known fluorophore.[17][18] Its photophysical properties are often sensitive to the local environment, making it a useful scaffold for the design of fluorescent probes. The boronic acid group is an excellent recognition motif for diols, such as those found in saccharides, and for reactive oxygen species (ROS).[19][20]

Table 4: Photophysical Properties of NBD-Amine Derivatives [17]

CompoundSolventQuantum Yield (Φ)
NBD-NHMeWater0.04
NBD-NMe2Water0.008

The combination of the NBD fluorophore and the boronic acid recognition unit in Benzo[c]oxadiazole-5-boronic acid makes it a promising candidate for the development of fluorescent sensors for biologically important analytes like glucose or hydrogen peroxide.[21]

G Probe Benzo[c]oxadiazole -5-boronic acid Binding Binding Probe->Binding Analyte Analyte (e.g., Diol, ROS) Analyte->Binding Fluorescence_Change Change in Fluorescence Binding->Fluorescence_Change

Caption: Principle of a fluorescent probe based on Benzo[c]oxadiazole-5-boronic acid.

Conclusion

Benzo[c]oxadiazole-5-boronic acid is a molecule with significant untapped potential. Its versatile chemical nature, combining a biologically active heterocyclic core with a highly functional boronic acid moiety, positions it as a valuable starting point for the development of novel therapeutics and molecular tools. The research areas outlined in this guide, including anticancer drug discovery targeting immune checkpoints and key signaling pathways, the development of new antifungal agents, and the design of innovative fluorescent probes, represent promising avenues for future investigation. The provided experimental protocols and conceptual diagrams are intended to serve as a practical resource for researchers embarking on the exploration of this exciting chemical entity. Further detailed studies are warranted to fully elucidate the specific biological activities and photophysical properties of Benzo[c]oxadiazole-5-boronic acid and its derivatives.

References

An In-depth Technical Guide to Fluorescent Boronic Acids for Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent boronic acids have emerged as a powerful and versatile class of chemical sensors with significant applications across biomedical research and drug development.[1][2][3] Their utility stems from the unique ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols, which are common structural motifs in biologically important molecules such as carbohydrates.[1][4][5] This interaction, when coupled with a fluorescent reporter, can be translated into a measurable optical signal, enabling the sensitive and selective detection of various analytes.[4][5] This guide provides a comprehensive overview of the core principles, signaling mechanisms, quantitative data, and experimental protocols associated with fluorescent boronic acid-based sensors.

Core Principles of Boronic Acid-Based Sensing

The fundamental principle underlying the function of these sensors is the reversible covalent interaction between a boronic acid and a diol to form a cyclic boronate ester.[1][4][5] This reaction is typically pH-dependent, with the binding affinity often increasing in more basic aqueous solutions.[6] The formation of the boronate ester alters the electronic properties of the boron atom, which in turn modulates the photophysical characteristics of an appended fluorophore.[7][8]

The boron atom in a free boronic acid is sp² hybridized and trigonal planar.[9] Upon binding with a diol, it transitions to a more stable sp³ hybridized tetrahedral state.[2] This change in hybridization and coordination environment is the key to the various signaling mechanisms employed in fluorescent boronic acid sensors.

Signaling Mechanisms

Several photophysical mechanisms are exploited to transduce the diol-binding event into a fluorescent signal. The most common mechanisms are Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET)

In many "turn-on" fluorescent sensors, a tertiary amine is positioned in close proximity to the boronic acid group. In the unbound state, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the nearby fluorophore through a PET process. Upon binding to a diol, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair. This interaction suppresses the PET process, resulting in a significant enhancement of the fluorescence intensity.[4][6]

PET_Mechanism cluster_unbound Unbound State ('OFF') cluster_bound Bound State ('ON') Fluorophore_Excited_U Fluorophore* Fluorophore_Ground_U Fluorophore Fluorophore_Excited_U->Fluorophore_Ground_U Fluorescence Quenched Amine_U Amine (e⁻ donor) Amine_U->Fluorophore_Excited_U PET Boronic_Acid_U Boronic Acid (sp²) Fluorophore_Ground_U->Fluorophore_Excited_U Excitation Fluorophore_Excited_B Fluorophore* Fluorophore_Ground_B Fluorophore Fluorophore_Excited_B->Fluorophore_Ground_B Fluorescence Amine_B Amine Boronate_Ester_B Boronate Ester (sp³) (Bound to Diol) Amine_B->Boronate_Ester_B N-B Interaction Fluorophore_Ground_B->Fluorophore_Excited_B Excitation Unbound Unbound Sensor Bound Sensor-Diol Complex Unbound->Bound + Diol Bound->Unbound - Diol

Caption: Photoinduced Electron Transfer (PET) signaling mechanism.

Intramolecular Charge Transfer (ICT)

In ICT-based sensors, the boronic acid group acts as either an electron-donating or electron-withdrawing group, influencing the charge distribution of the fluorophore in its excited state.[7][10] The neutral boronic acid is an electron-withdrawing group.[7][10] Upon binding to a diol at a suitable pH, the boronic acid converts to its anionic boronate form, which can act as an electron-donating group.[7][10] This change in the electronic nature of the substituent alters the ICT character of the fluorophore, leading to a shift in the emission wavelength and/or a change in fluorescence intensity.[7][10]

ICT_Mechanism cluster_unbound Unbound State cluster_bound Bound State D_U Electron Donor A_U Fluorophore (Acceptor) BA_U Boronic Acid (Electron-Withdrawing) Emission_U Emission λ1 A_U->Emission_U ICT Excitation D_B Electron Donor A_B Fluorophore (Acceptor) Emission_B Emission λ2 A_B->Emission_B Altered ICT Excitation BE_B Anionic Boronate Ester (Electron-Donating) Unbound_Sensor Unbound Sensor Bound_Sensor Sensor-Diol Complex Unbound_Sensor->Bound_Sensor + Diol, pH change

Caption: Intramolecular Charge Transfer (ICT) signaling mechanism.

Applications in Sensing

Fluorescent boronic acid sensors have been developed for a wide range of analytes.

Carbohydrate Sensing

The most prominent application of fluorescent boronic acids is in the detection of carbohydrates, particularly glucose.[4][5][9] This has significant implications for the development of continuous glucose monitoring systems for diabetes management.[9][11] Diboronic acid sensors have been designed to enhance selectivity for glucose over other monosaccharides like fructose.[4]

SensorAnalyteBinding Constant (M⁻¹)Detection LimitFluorophoreReference
Anthracene diboronic acidD-Glucose1378-Anthracene[4]
Anthracene monoboronic acidD-Fructose4365-Anthracene[4]
Sensor 11D-Glucose-0.8 µmol L⁻¹Anthracene[4]
Mc-CDBAD-Glucose4.5 x 10³1.37 µMAnthracene derivative[12]
Bisanthracene bisboronic acid (1)D-Fructose212-Anthracene[13]
Bisanthracene bisboronic acid (1)D-Glucose28-Anthracene[13]
Bisanthracene bisboronic acid (3)D-Fructose266-Anthracene[13]
Bisanthracene bisboronic acid (4)D-Fructose504-Anthracene[13]
Reactive Oxygen Species (ROS) Sensing

Boronic acids can be oxidized by certain ROS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), to form a phenol.[14][15] This irreversible transformation can be used to design "turn-on" fluorescent probes for ROS, where the resulting phenol is highly fluorescent.[14][15] These sensors are valuable tools for studying oxidative stress in biological systems.[3]

SensorAnalyteDetection LimitResponse TimeFluorophoreReference
TPIOP boronateH₂O₂8 nM< 2 min-[14]
FlamBH₂O₂/Cu²⁺--Fluorescein derivative[3]
Ion Sensing

The boronic acid moiety can also interact with certain anions, particularly fluoride (F⁻).[16][17] This interaction can be exploited to design fluorescent sensors for these ions. The mechanism often involves the formation of a tetrahedral boronate species, which perturbs the electronic properties of the attached fluorophore.[16][17]

SensorAnalyteResponseFluorophoreReference
Compound 1F⁻Selective fluorescent enhancementFluorescein derivative[16]

Experimental Protocols

General Synthesis of a Boronic Acid-Functionalized Fluorescent Probe

This protocol provides a general outline for the synthesis of a fluorescent probe functionalized with a boronic acid. Specific reaction conditions and purification methods will vary depending on the target molecule.

Synthesis_Workflow Start Start with Fluorophore and Boronic Acid Precursor Coupling Coupling Reaction (e.g., Suzuki, Amide) Start->Coupling Purification1 Purification (Column Chromatography) Coupling->Purification1 Esterification Protection of Boronic Acid (e.g., with pinacol) Purification1->Esterification Purification2 Purification Esterification->Purification2 Deprotection Deprotection of Boronic Acid (e.g., with acid) Purification2->Deprotection Final_Purification Final Purification Deprotection->Final_Purification Characterization Characterization (NMR, MS, etc.) Final_Purification->Characterization End Final Product Characterization->End

References

An In-depth Technical Guide to Benzo[c]oxadiazole-5-boronic Acid Derivatives and Analogues

An In-depth Technical Guide to Benzo[c][1][2][3]oxadiazole-5-boronic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzo[c][1][2][3]oxadiazole-5-boronic acid, also known as benzofurazan-5-boronic acid, and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and diverse biological activities. This document details their synthesis, key applications, and the experimental methodologies used to evaluate their properties.

Introduction

The benzo[c][1][2][3]oxadiazole (benzofurazan) scaffold is a bicyclic aromatic heterocycle that is recognized for its unique electronic properties and its role as a privileged structure in medicinal chemistry. When functionalized with a boronic acid group, it becomes a versatile building block, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the straightforward synthesis of a wide array of biaryl and heteroaryl derivatives.

Boronic acid derivatives, in general, are of significant interest in drug discovery due to their ability to form reversible covalent bonds with biological nucleophiles, such as serine and threonine residues in the active sites of enzymes.[4] The incorporation of the benzofurazan moiety can further modulate the physicochemical and pharmacokinetic properties of the resulting molecules, leading to enhanced biological activity.[5]

Synthesis of Benzo[c][1][2][3]oxadiazole-5-boronic Acid and its Derivatives

The synthesis of Benzo[c][1][2][3]oxadiazole-5-boronic acid and its derivatives typically involves a multi-step process. A general approach involves the synthesis of substituted benzofurazan precursors followed by the introduction of the boronic acid moiety, often via its pinacol ester.

A common synthetic route to create derivatives involves the substitution reaction of a precursor like 5-chloro-4-nitrobenzo[c][1][2]oxadiazole with an appropriate amine or phenol containing a boronic acid pinacol ester. The resulting pinacol ester can then be hydrolyzed to the corresponding boronic acid.[2]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of a Benzo[c][1][2][3]oxadiazole boronic acid derivative, starting from a halogenated nitrobenzofurazan.

Gcluster_startStarting Materialscluster_reactionKey Reactionscluster_productProductsHalogenated NitrobenzofurazanHalogenated NitrobenzofurazanNucleophilic Aromatic SubstitutionNucleophilic Aromatic SubstitutionHalogenated Nitrobenzofurazan->Nucleophilic Aromatic SubstitutionSubstituted Phenylboronic Acid Pinacol EsterSubstituted Phenylboronic Acid Pinacol EsterSubstituted Phenylboronic Acid Pinacol Ester->Nucleophilic Aromatic SubstitutionIntermediate Pinacol EsterIntermediate Pinacol EsterNucleophilic Aromatic Substitution->Intermediate Pinacol EsterHydrolysisHydrolysisFinal Boronic Acid DerivativeFinal Boronic Acid DerivativeHydrolysis->Final Boronic Acid DerivativeIntermediate Pinacol Ester->Hydrolysis

Caption: General workflow for the synthesis of Benzo[c]oxadiazole-5-boronic acid derivatives.

Applications in Medicinal Chemistry

Derivatives of Benzo[c][1][2][3]oxadiazole-5-boronic acid have shown significant promise in several therapeutic areas, most notably in oncology. Their mechanisms of action often involve the inhibition of key signaling pathways that are crucial for tumor growth and survival.

PD-L1 Inhibition for Cancer Immunotherapy

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins. The binding of PD-L1 on tumor cells to PD-1 on T-cells suppresses the anti-tumor immune response. Small molecule inhibitors that block this interaction can restore T-cell activity against cancer cells. Several Benzo[c][1][2]oxadiazole derivatives have been identified as potent PD-L1 inhibitors.[6][7]

The following diagram illustrates the mechanism of action of these inhibitors.

cluster_tumorTumor Cellcluster_tcellT-CellPDL1PD-L1PD1PD-1PDL1->PD1BindingInhibitionImmuneSuppressionPD1->InhibitionSuppressesActivationT-Cell ActivationInhibitorBenzo[c]oxadiazoleDerivativeInhibitor->PDL1Blocks BindingInhibition->Activation

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by Benzo[c]oxadiazole derivatives.

A study by Liu et al. reported a series of novel Benzo[c][1][2]oxadiazole derivatives as potent PD-L1 inhibitors. The inhibitory activities of selected compounds from this study are presented in the table below.

CompoundHTRF IC50 (nM)[1]SPR K D (nM) to hPD-L1[1]Cell-based EC50 (nM)[1]
L7 1.83.34375
BMS-1016 (Lead) 36.0-2075
Hypoxia-Inducible Factor (HIF-1α) Inhibition

Tumor hypoxia, a condition of low oxygen levels in tumors, promotes cancer progression and resistance to therapy through the activation of Hypoxia-Inducible Factor 1 (HIF-1).[2] HIF-1 is a transcription factor that upregulates genes involved in angiogenesis, cell survival, and metabolism. Inhibiting HIF-1 is a promising strategy for cancer treatment. Benzo[d]isoxazole derivatives, close analogues of benzofurazans, have been identified as potent HIF-1α transcription inhibitors.[8][9][10]

The diagram below shows the role of HIF-1α in promoting tumor progression and its inhibition by these compounds.

HypoxiaTumor HypoxiaHIF1aHIF-1α StabilizationHypoxia->HIF1aGeneTranscriptionGene Transcription(e.g., VEGF, PDK1)HIF1a->GeneTranscriptionTumorProgressionTumor Progression(Angiogenesis, Metastasis)GeneTranscription->TumorProgressionInhibitorBenzo[d]isoxazoleDerivativeInhibitor->HIF1aInhibits Transcription

Caption: Inhibition of the HIF-1α signaling pathway.

A study on Benzo[d]isoxazole derivatives identified compounds with potent HIF-1α inhibitory activity.[9]

CompoundHIF-1α Transcriptional Inhibition IC50 (nM)[9][10]
15 24
31 24

Applications as Fluorescent Probes

Benzofurazan and its derivatives are well-known fluorophores. Their fluorescence characteristics, including quantum yield and Stokes shift, are sensitive to the nature and position of substituents on the aromatic ring, as well as the solvent environment.[3][11] This property makes them valuable as fluorescent probes for bioimaging and as fluorogenic reagents for the detection of biomolecules like amines and thiols.[12]

The fluorescence properties of these compounds are governed by electronic transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

Derivative TypeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Notes
DBD-proline 466596130A derivative for amino acid analysis.[12]
ABD-proline 466602136A derivative for amino acid analysis.[12]
PBD-SO2-proline 453566113A derivative for amino acid analysis.[12]

Experimental Protocols

Synthesis of a Benzo[c][1][2][3]oxadiazole Derivative

This protocol is adapted from the synthesis of amine-linked boronic acid pinacol ester derivatives.[1]

Reaction: Synthesis of an amine-linked boronic acid pinacol ester derivative.

Materials:

  • 5-chloro-4-nitrobenzo[c][1][2][3]oxadiazole (1.0 equiv)

  • 4-aminophenylboronic acid pinacol ester (1.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 5-chloro-4-nitrobenzo[c][1][2][3]oxadiazole and 4-aminophenylboronic acid pinacol ester.

  • Add DMF to dissolve the reactants.

  • Heat the reaction mixture to 90 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amine-linked boronic acid pinacol ester derivative.

Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.[13][14]

Reaction: Palladium-catalyzed cross-coupling of an aryl halide with a benzo[c][1][2][3]oxadiazole-5-boronic acid derivative.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Benzo[c][1][2][3]oxadiazole-5-boronic acid or its pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a ligand) (1-5 mol%)

  • Base (e.g., K2CO3, K3PO4, or Cs2CO3) (2.0 equiv)

  • Solvent (e.g., dioxane, toluene, or DMF, often with water)

Procedure:

  • To a reaction vessel, add the aryl halide, the boronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the coupled product.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[15][16]

Materials:

  • Cancer cell line of interest

  • 96-well culture plates

  • Complete cell culture medium

  • Synthesized compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[15]

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37 °C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[16]

  • Incubate the plate for 1-4 hours at 37 °C.[16]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 540-570 nm using a microplate reader.[15][16]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

Benzo[c][1][2][3]oxadiazole-5-boronic acid and its derivatives represent a valuable class of compounds with significant potential in drug discovery and materials science. Their utility as building blocks in Suzuki-Miyaura cross-coupling reactions allows for the generation of diverse chemical libraries. The promising biological activities of these derivatives, particularly as inhibitors of the PD-1/PD-L1 and HIF-1α pathways, highlight their potential for the development of novel anticancer therapies. Furthermore, their inherent fluorescent properties make them attractive candidates for the design of advanced molecular probes. Further research into the synthesis, structure-activity relationships, and biological mechanisms of these compounds is warranted to fully exploit their therapeutic and diagnostic potential.

References

An In-depth Technical Guide to the Safety and Handling of Benzo[c]oxadiazole-5-Boronic Acid

An In-depth Technical Guide to the Safety and Handling of Benzo[c][1][2][3]oxadiazole-5-Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Benzo[c][1][2][3]oxadiazole-5-boronic acid (CAS No. 426268-09-9), a heterocyclic organic compound utilized in various research and development applications. Due to the limited availability of extensive toxicological data, this document emphasizes cautious handling and adherence to best practices in a laboratory setting.

Hazard Identification and Classification

While specific hazard classifications under GHS for Benzo[c][1][2][3]oxadiazole-5-boronic acid are not uniformly available, related compounds and general chemical safety principles suggest that it should be handled with care. Potential hazards include skin, eye, and respiratory tract irritation.

Table 1: GHS Hazard Statements for Structurally Related Compounds

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Note: These are based on similar chemical structures and should be considered potential hazards in the absence of specific data for Benzo[c][1][2][3]oxadiazole-5-boronic acid.

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are paramount to ensure safety when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
Hand Protection Protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Wash and dry hands after handling.[1]

Engineering Controls:

  • Handle in a well-ventilated place.[1]

  • Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practices.[1]

  • Set up emergency exits and a risk-elimination area.[1]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[4]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and prevent accidental exposure.

Table 3: Handling and Storage Guidelines

GuidelineDescription
Safe Handling Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Use non-sparking tools.[1] Prevent fire caused by electrostatic discharge.[1] Do not eat, drink, or smoke when using this product.
Storage Conditions Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Store apart from foodstuff containers or incompatible materials.[1]
Long-Term Storage For long-term storage, a temperature of 2-8°C is recommended for similar compounds.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Accidental Release Measures

In case of a spill or release, follow these procedures to contain and clean up the material safely.

  • Personal Precautions: Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator.[3]

  • Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1] Use dry clean-up procedures and avoid generating dust.[3] Sweep up, shovel up, or vacuum up the material.[3]

  • Environmental Precautions: Discharge into the environment must be avoided.[1]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations.

  • Product Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

  • Contaminated Packaging: Containers can be triple rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

Toxicological Information

There is no specific quantitative toxicity data available for Benzo[c][1][2][3]oxadiazole-5-boronic acid.[1] The toxicological properties have not been fully investigated.[4] Therefore, it should be handled as a potentially hazardous substance.

Table 5: Ecotoxicity Data

TestResult
Toxicity to fish no data available[1]
Toxicity to daphnia and other aquatic invertebrates no data available[1]
Toxicity to algae no data available[1]
Toxicity to microorganisms no data available[1]

Experimental Protocols

Detailed experimental protocols for safety and toxicity testing of Benzo[c][1][2][3]oxadiazole-5-boronic acid are not publicly available. Researchers should develop their own protocols in accordance with established institutional and regulatory guidelines for handling chemicals with unknown toxicity. A recent study on the synthesis of related boron-based benzo[c][1][2][3]oxadiazoles focused on their potential as hypoxia inhibitors, but did not include safety testing protocols.[5][6]

Visualized Workflows

The following diagrams illustrate recommended workflows for handling and emergency response.

Gcluster_prepPreparationcluster_handlingHandlingcluster_cleanupPost-ExperimentReview SDSReview SDSDon PPEDon PPEReview SDS->Don PPEPrepare Work AreaPrepare Work AreaDon PPE->Prepare Work AreaWeigh CompoundWeigh CompoundPrepare Work Area->Weigh CompoundIn Fume HoodPerform ExperimentPerform ExperimentWeigh Compound->Perform ExperimentClean GlasswareClean GlasswarePerform Experiment->Clean GlasswareDispose of WasteDispose of WasteClean Glassware->Dispose of WasteDoff PPEDoff PPEDispose of Waste->Doff PPEWash HandsWash HandsDoff PPE->Wash Hands

Caption: Standard Laboratory Handling Workflow.

Gcluster_responseSpill ResponseSpill OccursSpill OccursEvacuate AreaEvacuate AreaSpill Occurs->Evacuate AreaAlert SupervisorAlert SupervisorEvacuate Area->Alert SupervisorAssess SpillAssess SpillAlert Supervisor->Assess SpillDon Appropriate PPEDon Appropriate PPEAssess Spill->Don Appropriate PPEContain SpillContain SpillDon Appropriate PPE->Contain SpillUse inert absorbent materialCollect ResidueCollect ResidueContain Spill->Collect ResiduePlace in Sealed ContainerPlace in Sealed ContainerCollect Residue->Place in Sealed ContainerDecontaminate AreaDecontaminate AreaPlace in Sealed Container->Decontaminate AreaDispose of Waste ProperlyDispose of Waste ProperlyDecontaminate Area->Dispose of Waste Properly

Caption: Emergency Spill Response Protocol.

Methodological & Application

Application Notes and Protocols: The Use of Benzo[c]oxadiazole-5-boronic Acid in Suzuki Coupling Reactions

Application Notes and Protocols: The Use of Benzo[c][1][2][3]oxadiazole-5-boronic Acid in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[c][1][2][3]oxadiazole, also known as 2,1,3-benzoxadiazole or benzofurazan, is a key heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives often exhibit potent biological activities and unique photophysical properties, making them valuable building blocks for the development of novel pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This application note provides detailed protocols and data for the use of Benzo[c][1][2][3]oxadiazole-5-boronic acid as a versatile coupling partner in palladium-catalyzed Suzuki reactions, facilitating the synthesis of a diverse range of 5-arylbenzoxadiazole derivatives.

Core Concepts: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound (such as a boronic acid) with an organohalide or triflate using a palladium catalyst and a base. The catalytic cycle is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The base plays a crucial role in activating the boronic acid for the transmetalation step.[5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as protodeboronation, especially with heteroaromatic substrates.[6]

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids, illustrating the expected yields and parameters that can be adapted for Benzo[c][1][2][3]oxadiazole-5-boronic acid.

EntryAryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (1.0)XPhos (2.0)K₂CO₃ (2.0)Dioxane/H₂O (4:1)10016~95%[5]
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3.0)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (3:1:1)8012~92%
32-BromopyridinePd₂(dba)₃ (1.5)JohnPhos (3.0)Cs₂CO₃ (3.0)THF/H₂O (5:1)705~88%[7]
45-BromoindolePd(dppf)Cl₂ (5.0)-K₂CO₃ (2.0)DME8512~86%[8]
51-Bromo-2,4-difluorobenzenePd(OAc)₂ (1.0)SPhos (2.0)K₃PO₄ (2.0)Dioxane/H₂O (5:1)10020~91%[6]

Note: Yields are representative and may vary based on the specific reactivity of Benzo[c][1][2][3]oxadiazole-5-boronic acid and the chosen coupling partner.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the palladium-catalyzed Suzuki coupling of Benzo[c][1][2][3]oxadiazole-5-boronic acid with an aryl halide.

Materials:

  • Benzo[c][1][2][3]oxadiazole-5-boronic acid (1.1 - 1.5 equivalents)

  • Aryl halide (or triflate) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF, DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (manifold)

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), Benzo[c][1][2][3]oxadiazole-5-boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[8]

  • Solvent Addition: Add the anhydrous organic solvent (e.g., dimethoxyethane, DME) via syringe.[8] If a biphasic system is used, add the degassed water at this stage (e.g., Dioxane/H₂O 4:1).[5]

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][8]

  • Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting aryl halide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water or saturated aqueous NH₄Cl.[7]

    • Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-benzo[c][1][2][3]oxadiazole derivative.[7]

Visualized Workflows and Mechanisms

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cyclecluster_cycleCatalytic Cyclecluster_reactantsReactantscluster_productProductPd0Pd(0)LnArPdXAr-Pd(II)-X(Oxidative Addition)Pd0->ArPdX Ar-XArPdORAr-Pd(II)-ORArPdX->ArPdOR Base (B(OH)₂)⁻ArPdAr_primeAr-Pd(II)-Ar'ArPdOR->ArPdAr_prime Ar'-B(OH)₂(Transmetalation)ArPdAr_prime->Pd0 Ar-Ar'(Reductive Elimination)Product5-Aryl-benzo[c]oxadiazole(Ar-Ar')ArylHalideAryl Halide (Ar-X)BoronicAcidBenzo[c]oxadiazole-5-boronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_WorkflowarrowarrowstartStartsetup1. Reaction Setup- Add reagents (Aryl Halide, Boronic Acid, Catalyst, Base)- Place in Schlenk flask under Argonstart->setupsolvent2. Solvent Addition & Degassing- Add anhydrous solvent(s)- Degas mixture (vacuum/argon cycles)setup->solventreaction3. Heating & Stirring- Heat to specified temperature (e.g., 80-110 °C)- Stir vigorously for required timesolvent->reactionmonitoring4. Monitor Progress- Use TLC or GC/MS to check for consumption of starting materialreaction->monitoringworkup5. Aqueous Workup- Cool to RT, quench reaction- Extract with organic solvent, wash, and drymonitoring->workupReaction Completepurification6. Purification- Concentrate crude product- Purify via flash column chromatographyworkup->purificationproductFinal Product(Pure 5-Aryl-benzo[c]oxadiazole)purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Fluorescent Saccharide Detection using Benzo[c]oxadiazole-5-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of saccharides are of paramount importance in various fields, including biomedical research, clinical diagnostics, and drug development. Fluorescent chemosensors offer a sensitive and non-invasive method for real-time monitoring of carbohydrate levels. Benzo[c]oxadiazole-5-boronic acid is a promising fluorescent probe for saccharide detection. Its underlying principle is based on the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in saccharides.[1] This binding event modulates the fluorescent properties of the benzoxadiazole fluorophore, leading to a detectable change in fluorescence intensity or a spectral shift. The benzoxadiazole core is known for its sensitivity to the local microenvironment, making it an attractive fluorophore for developing "turn-on" or ratiometric sensors.[1][2]

Principle of Detection

The fluorescent detection of saccharides using Benzo[c]oxadiazole-5-boronic acid relies on the formation of a five or six-membered cyclic boronate ester with the cis-1,2- or 1,3-diols of the saccharide.[3] This interaction is typically pH-dependent. The binding event alters the electronic properties of the boronic acid, which in turn influences the photophysical properties of the benzoxadiazole fluorophore through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[1][4] In a common "turn-on" sensing mechanism involving PET, the fluorescence of the probe is quenched in its unbound state. Upon saccharide binding, the PET process is inhibited, leading to a significant enhancement in fluorescence emission.[5]

Quantitative Data Summary

While specific quantitative data for Benzo[c]oxadiazole-5-Boronic Acid is not extensively available in the public domain, the following table summarizes representative binding constants (Ka) and fluorescence changes for the interaction of various monosaccharides with analogous phenylboronic acid-based fluorescent sensors, providing an expected range of performance. The binding affinity generally follows the order: fructose > galactose > glucose.[6][7]

SaccharideRepresentative Binding Constant (Ka) [M-1]Typical Fluorescence Change
D-Fructose1,500 - 15,000Significant Enhancement/Quenching
D-Galactose500 - 5,000Moderate Enhancement/Quenching
D-Glucose10 - 1,000Modest Enhancement/Quenching
D-Mannose10 - 500Modest Enhancement/Quenching

Note: The binding constants and fluorescence response are highly dependent on the specific sensor structure, pH, and buffer conditions. The data presented here are for illustrative purposes based on similar boronic acid probes.[6][7]

Experimental Protocols

Materials and Reagents
  • Benzo[c]oxadiazole-5-boronic acid (or its pinacol ester precursor)

  • Saccharides (e.g., D-glucose, D-fructose, D-galactose, D-mannose)

  • Buffer solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Organic solvent (e.g., DMSO or methanol for stock solutions)

  • High-purity water

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Dissolve an appropriate amount of Benzo[c]oxadiazole-5-boronic acid in a minimal amount of DMSO or methanol to prepare a 1 mM stock solution. Store in the dark at 4°C.

  • Saccharide Stock Solutions (100 mM): Prepare 100 mM stock solutions of each saccharide by dissolving the required amount in the chosen buffer solution (e.g., PBS, pH 7.4).

General Protocol for Fluorescence Titration
  • Prepare Probe Working Solution: Dilute the 1 mM probe stock solution in the buffer to a final concentration of 10 µM. Ensure the final percentage of the organic solvent is low (<1%) to minimize its effect on the measurements.

  • Spectrophotometer Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. Set the excitation and emission wavelengths appropriate for the Benzo[c]oxadiazole fluorophore (typically, excitation is in the range of 450-480 nm and emission is in the range of 520-550 nm, but this should be determined experimentally).

  • Initial Measurement: Add 2 mL of the 10 µM probe working solution to a quartz cuvette and record the initial fluorescence spectrum (F0).

  • Titration: Add small aliquots of a saccharide stock solution (e.g., 2-10 µL of 100 mM stock) to the cuvette. Mix gently and allow the solution to equilibrate for 2-3 minutes.

  • Record Spectra: Record the fluorescence spectrum (F) after each addition of the saccharide.

  • Data Analysis: Plot the change in fluorescence intensity (F/F0) against the saccharide concentration. The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

Visualizations

Signaling Pathway

Signaling_Pathway cluster_unbound Unbound State cluster_bound Saccharide-Bound State Probe_unbound Benzo[c]oxadiazole- 5-Boronic Acid (Free) Quenched Low Fluorescence (PET Active) Probe_unbound->Quenched Fluorescence Quenching Probe_bound Probe-Saccharide Complex Probe_unbound->Probe_bound + Saccharide Saccharide Saccharide (Diol) Probe_bound->Probe_unbound - Saccharide Enhanced High Fluorescence (PET Inhibited) Probe_bound->Enhanced Fluorescence Enhancement Experimental_Workflow A Prepare 1 mM Probe Stock Solution (in DMSO) C Dilute Probe to 10 µM in Buffer (pH 7.4) A->C B Prepare 100 mM Saccharide Stock Solutions (in Buffer) E Add Aliquots of Saccharide Solution B->E D Measure Initial Fluorescence (F₀) C->D D->E F Record Fluorescence Spectra (F) E->F G Plot F/F₀ vs. [Saccharide] F->G H Calculate Binding Constant (Ka) G->H

References

Application Notes: Benzo[c]oxadiazole-5-boronic Acid for Live-Cell Imaging of Biothiols

Application Notes: Benzo[c][1][2][3]oxadiazole-5-boronic Acid for Live-Cell Imaging of Biothiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[c][1][2][3]oxadiazole-5-boronic acid and its derivatives are emerging as powerful fluorogenic probes for the detection and quantification of biothiols in living cells. The benzoxadiazole (benzofurazan) core is a well-established fluorophore that is minimally fluorescent in its native state but exhibits a significant increase in fluorescence upon reaction with thiol-containing molecules such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). This "turn-on" fluorescence response allows for high-contrast imaging of cellular thiols with minimal background signal.

The boronic acid moiety serves as a reactive site that can be tailored to enhance selectivity and cell permeability. The reaction between the probe and biothiols is highly specific, showing negligible reactivity with other biological nucleophiles like amines, hydroxyls, and carboxylic acids.[1][2] This specificity is crucial for accurately monitoring the intricate roles of thiols in cellular processes, including redox homeostasis, detoxification, and signal transduction.

Principle of Detection

The application of Benzo[c][1][2][3]oxadiazole-5-boronic acid derivatives for thiol detection relies on a thiol-mediated nucleophilic substitution reaction. In its unbound state, the probe is largely non-fluorescent. Upon reaction with a biothiol, a highly fluorescent thiol adduct is formed. This fluorogenic response provides a direct and quantifiable measure of intracellular thiol concentrations.

Quantitative Data Summary

The photophysical properties of a representative benzofurazan-based thiol probe are summarized below. These values are typical for this class of compounds upon reaction with biothiols.

ParameterValueReference
Excitation Wavelength (λex)430 nm[1][2]
Emission Wavelength (λem)520 nm[1][2]
Stokes Shift90 nmCalculated
Quantum Yield (Φ) of Thiol Adduct~0.65 - 0.91[4]
SpecificityHigh for thiols over -NH2, -OH, -COOH[1][2]

Signaling Pathway and Probe Activation

The detection mechanism does not involve a classical signaling pathway but rather a direct chemical reaction. The probe's activation is a result of this specific chemical interaction.

Gcluster_cellLive CellProbeBenzo[c]oxadiazole-5-Boronic Acid Probe(Low Fluorescence)BiothiolsIntracellular Biothiols(GSH, Cys, Hcy)Probe->BiothiolsReactionThiolAdductFluorescentThiol Adduct(High Fluorescence)Biothiols->ThiolAdductFormsImagingFluorescence Microscopy(Ex: 430 nm, Em: 520 nm)ThiolAdduct->ImagingDetected by

Caption: Probe activation mechanism in a live cell.

Experimental Protocols

Protocol 1: In Vitro Characterization of the Probe

This protocol outlines the steps to verify the fluorogenic response of the probe to thiols in a cell-free system.

GStartStartPrepProbePrepare Stock Solutionof Probe (e.g., 1 mM in DMSO)Start->PrepProbePrepThiolsPrepare Solutions of Thiols(GSH, Cys) and Controls(e.g., Serine, Lysine) in BufferStart->PrepThiolsIncubateIncubate Probe withThiols and ControlsPrepProbe->IncubatePrepThiols->IncubateMeasureMeasure Fluorescence(Ex: 430 nm, Em: 520 nm)using a SpectrofluorometerIncubate->MeasureAnalyzeAnalyze Data:Compare Fluorescence IntensityMeasure->AnalyzeEndEndAnalyze->End

Caption: Workflow for in vitro probe characterization.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Benzo[c][1][2][3]oxadiazole-5-boronic acid probe in anhydrous DMSO.

    • Prepare 10 mM stock solutions of glutathione (GSH), cysteine (Cys), and non-thiol amino acids (e.g., serine) in a suitable buffer (e.g., 0.1 M Tris buffer, pH 7.4).

  • Reaction Setup:

    • In a 96-well plate or cuvette, add the buffer.

    • Add the thiol or non-thiol amino acid solution to a final concentration of 100 µM.

    • Add the probe solution to a final concentration of 10 µM.

    • Prepare a control well with only the probe in the buffer.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 10-15 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a spectrofluorometer with excitation set at 430 nm and emission scanned from 450 nm to 650 nm. The peak emission is expected at approximately 520 nm.[1][2]

  • Data Analysis:

    • Compare the fluorescence intensity of the probe in the presence of thiols to that of the controls. A significant increase in fluorescence in the thiol-containing samples indicates a successful fluorogenic reaction.

Protocol 2: Live-Cell Imaging of Intracellular Biothiols

This protocol provides a general procedure for staining and imaging biothiols in cultured mammalian cells.

GStartStart: Culture Cells onGlass-Bottom DishesPrepareProbePrepare Working Solutionof Probe in Culture Medium(e.g., 5-10 µM)Start->PrepareProbeIncubateCellsIncubate Cells with Probe(e.g., 30 min at 37°C)PrepareProbe->IncubateCellsWashCellsWash Cells with PBSto Remove Excess ProbeIncubateCells->WashCellsAddImagingBufferAdd Fresh Culture Mediumor Imaging BufferWashCells->AddImagingBufferImageCellsImage Cells using FluorescenceMicroscope (Ex: 430 nm, Em: 520 nm)AddImagingBuffer->ImageCellsAnalyzeImagesAnalyze Fluorescence Intensityand DistributionImageCells->AnalyzeImagesEndEndAnalyzeImages->End

Caption: Workflow for live-cell thiol imaging.

Methodology:

  • Cell Culture:

    • Plate cells (e.g., HeLa, A549) on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of the Benzo[c][1][2][3]oxadiazole-5-boronic acid probe at a final concentration of 5-10 µM in pre-warmed cell culture medium.

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Gently remove the probe-containing medium and wash the cells two to three times with warm phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths (e.g., a DAPI or FITC filter set might be suitable, but optimal filters centered around 430 nm for excitation and 520 nm for emission are recommended).[1][2]

  • Image Analysis:

    • Acquire images and analyze the fluorescence intensity and subcellular distribution of the signal using image analysis software (e.g., ImageJ/Fiji). The fluorescence intensity is proportional to the intracellular thiol concentration.

Troubleshooting

IssuePossible CauseSolution
Low or no fluorescence signal in cells - Insufficient probe concentration or incubation time.- Low intracellular thiol levels.- Increase probe concentration or incubation time.- Use a positive control (e.g., treat cells with N-acetylcysteine to boost thiol levels).
High background fluorescence - Incomplete washing.- Probe precipitation.- Increase the number and duration of washing steps.- Ensure the probe is fully dissolved in the medium; sonicate if necessary.
Cell toxicity - High probe concentration.- Prolonged incubation.- Perform a dose-response curve to determine the optimal, non-toxic probe concentration.- Reduce incubation time.

Conclusion

Benzo[c][1][2][3]oxadiazole-5-boronic acid and its derivatives are highly promising fluorogenic probes for the selective detection of biothiols in live cells. Their specificity, coupled with a "turn-on" fluorescence mechanism, enables high-contrast imaging of intracellular thiol dynamics. The protocols provided herein offer a starting point for researchers to utilize these powerful tools in their studies of cellular redox biology and drug development.

Application Notes and Protocols for Glucose Sensing with Benzo[C]Oxadiazole-5-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous monitoring of glucose levels is of paramount importance in the management of diabetes and in various biomedical research applications. Fluorescent chemosensors offer a promising alternative to traditional enzyme-based methods, providing opportunities for real-time and non-invasive measurements. Boronic acid derivatives have emerged as a versatile class of synthetic receptors for carbohydrates due to their ability to form reversible covalent bonds with the cis-diol moieties of sugars like glucose.[1][2][3] When a boronic acid receptor is conjugated to a fluorophore, this binding event can be transduced into a measurable change in the fluorescence signal.

This document details the experimental setup for glucose sensing using a novel fluorescent probe, Benzo[C]Oxadiazole-5-Boronic Acid. This sensor combines the glucose-binding functionality of boronic acid with the fluorescent properties of the benzoxadiazole (NBD) moiety, a well-known environmentally sensitive fluorophore. The binding of glucose to the boronic acid group alters the electronic properties of the molecule, leading to a change in fluorescence intensity, which can be correlated to the glucose concentration.

Principle of Detection: Photoinduced Electron Transfer (PET) Mechanism

The sensing mechanism of Benzo[C]Oxadiazole-5-Boronic Acid is based on photoinduced electron transfer (PET). In the absence of glucose, the lone pair of electrons on the nitrogen atom adjacent to the boronic acid can quench the fluorescence of the excited benzoxadiazole fluorophore. Upon binding of glucose to the boronic acid, the electron-donating ability of the nitrogen is suppressed. This inhibition of the PET process restores the fluorescence of the benzoxadiazole moiety, resulting in a "turn-on" fluorescent signal that is proportional to the glucose concentration.

cluster_0 Low Fluorescence State (No Glucose) cluster_1 High Fluorescence State (Glucose Present) Sensor_off Benzo[C]Oxadiazole-5-Boronic Acid (Free Form) PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Sensor_off->PET Electron Transfer Glucose Glucose Sensor_on Sensor-Glucose Complex Sensor_off->Sensor_on Excitation_off Excitation (Light Energy) Excitation_off->Sensor_off hv No_Emission Low Fluorescence Emission PET->No_Emission Non-radiative decay Glucose->Sensor_off Reversible Binding No_PET PET Inhibition Sensor_on->No_PET Excitation_on Excitation (Light Energy) Excitation_on->Sensor_on hv Emission Fluorescence Emission No_PET->Emission Radiative decay A Prepare Sensor Working Solution (e.g., 10 µM in PBS, pH 7.4) C Add Sensor Solution to Microplate Wells (e.g., 100 µL/well) A->C B Prepare Glucose Standards (Serial dilution in PBS) D Add Glucose Standards to Wells (e.g., 100 µL/well) B->D C->D E Incubate at Room Temperature (e.g., 15 minutes) D->E F Measure Fluorescence (λex = 465 nm, λem = 540 nm) E->F G Data Analysis (Plot Fluorescence vs. [Glucose]) F->G

References

Application Notes and Protocols for the Synthesis and Cross-Coupling of Benzo[c]oxadiazole-5-Boronic Acid Pinacol Ester

Application Notes and Protocols for the Synthesis and Cross-Coupling of Benzo[c][1][2][3]oxadiazole-5-Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Benzo[c][1][2][3]oxadiazole-5-boronic acid pinacol ester and its subsequent application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the construction of complex molecules with diverse biological and photophysical properties.

Introduction

The benzo[c][1][2][3]oxadiazole (also known as benzofurazan) moiety is a key structural motif in numerous pharmacologically active compounds and functional materials. The introduction of a boronic acid pinacol ester at the 5-position provides a versatile handle for the facile construction of carbon-carbon bonds via Suzuki-Miyaura cross-coupling. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and broad substrate scope. These notes offer detailed protocols for the synthesis of this valuable building block and its use in creating diverse biaryl and heteroaryl structures.

Synthesis of Benzo[c][1][2][3]oxadiazole-5-Boronic Acid Pinacol Ester

The most common and efficient method for the synthesis of Benzo[c][1][2][3]oxadiazole-5-boronic acid pinacol ester is the Miyaura borylation of the corresponding 5-bromo-2,1,3-benzoxadiazole. This palladium-catalyzed reaction utilizes bis(pinacolato)diboron as the boron source.

Experimental Protocol: Miyaura Borylation

A detailed experimental protocol for the Miyaura borylation is provided below. This procedure is based on established methods for the borylation of aryl halides.

Reaction Scheme:

Caption: Synthetic workflow for Benzo[c][1][2][3]oxadiazole-5-boronic acid pinacol ester.

Materials:

  • 5-bromo-2,1,3-benzoxadiazole (1.0 eq)

  • Bis(pinacolato)diboron (1.1 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%)

  • Potassium acetate (KOAc) (2.0 - 3.0 eq)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2,1,3-benzoxadiazole, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data for Synthesis:

Starting MaterialCatalyst Loading (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
5-bromo-2,1,3-benzoxadiazole32.0Dioxane8012~85-95Analogous Procedures

Note: Yields are typical for Miyaura borylation of similar aryl bromides and may require optimization for this specific substrate.

Suzuki-Miyaura Cross-Coupling Reactions

Benzo[c][1][2][3]oxadiazole-5-boronic acid pinacol ester is an excellent coupling partner in Suzuki-Miyaura reactions with a wide range of aryl and heteroaryl halides.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of Benzo[c][1][2][3]oxadiazole-5-boronic acid pinacol ester with an aryl halide.

Reaction Scheme:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Benzo[c][1][2][3]oxadiazole-5-boronic acid pinacol ester (1.0 - 1.2 eq)

  • Aryl or heteroaryl halide (1.0 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [Pd(dppf)Cl₂]) (1-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], Potassium phosphate [K₃PO₄]) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, Toluene, Dimethylformamide [DMF]) and water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, Benzo[c][1][2][3]oxadiazole-5-boronic acid pinacol ester, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous organic solvent and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 5-aryl-benzo[c][1][2][3]oxadiazole.

Quantitative Data for Suzuki-Miyaura Cross-Coupling:

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of Benzo[c][1][2][3]oxadiazole-5-boronic acid pinacol ester with various aryl halides, based on analogous reactions with similar heterocyclic boronic esters.

Aryl HalideCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O901285-95Analogous Procedures
1-IodonaphthalenePd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)DMF100880-90Analogous Procedures
3-BromopyridinePd(PPh₃)₄ (5)K₃PO₄ (3.0)Toluene/H₂O1101675-85Analogous Procedures
4-BromobenzonitrilePd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O1001080-90Analogous Procedures
8-Iodoquinolin-4(1H)-onePd(dppf)Cl₂ (5)K₂CO₃ (2.0)THF/H₂O660.197[4] (with thiadiazole analog)

Note: These conditions are illustrative and may require optimization for specific substrates.

Conclusion

The synthesis of Benzo[c][1][2][3]oxadiazole-5-boronic acid pinacol ester via Miyaura borylation provides a reliable route to a key intermediate for the construction of complex molecular architectures. Its subsequent use in Suzuki-Miyaura cross-coupling reactions offers a powerful and versatile method for the synthesis of a wide array of 5-aryl- and 5-heteroaryl-benzo[c][1][2][3]oxadiazole derivatives. The protocols and data presented herein serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient synthesis of novel compounds with potential therapeutic and technological applications.

Application Notes and Protocols: Benzo[c]oxadiazole-5-Boronic Acid in the Development of Hypoxia Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, or low oxygen tension, is a characteristic feature of the tumor microenvironment and is associated with poor prognosis, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducable Factor-1 (HIF-1). The stabilization of the HIF-1α subunit under hypoxic conditions leads to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Consequently, inhibiting the HIF-1 signaling pathway is a promising strategy for cancer therapy.

Recently, the novel compound class of boron-based benzo[c][1][2][3]oxadiazoles has been proposed as potential anticancer agents targeting tumor hypoxia.[4][5] The rationale for the design of these compounds, including Benzo[c]oxadiazole-5-boronic acid, stems from the recognized pharmacological activities of both the benzo[c][1][2][3]oxadiazole and boronic acid moieties. While the synthesis of Benzo[c]oxadiazole-5-boronic acid and its derivatives has been reported, it is important to note that as of early 2023, the comprehensive biological evaluation of these specific compounds as hypoxia inhibitors is currently in progress.[4][5]

These application notes provide a framework of detailed protocols for the evaluation of Benzo[c]oxadiazole-5-boronic acid and its derivatives as potential HIF-1α inhibitors. The methodologies described herein are standard assays for characterizing hypoxia inhibitors and can be adapted for the screening and mechanistic study of this novel class of compounds.

Rationale for Benzo[c]oxadiazole-5-Boronic Acid as a Hypoxia Inhibitor

The design of Benzo[c]oxadiazole-5-boronic acid as a potential hypoxia inhibitor is based on the principle of molecular hybridization, combining two pharmacologically active scaffolds:

  • Benzo[c][1][2][3]oxadiazole (Benzofurazan): This heterocyclic system is a constituent of various bioactive molecules with a wide range of activities, including anticancer properties.[6][7] Its derivatives have been explored as inhibitors of various signaling pathways implicated in cancer.

  • Boronic Acid: This functional group is known for its ability to form reversible covalent bonds with diols, a feature present in many biological macromolecules. Boronic acid derivatives have been successfully developed into approved drugs for cancer treatment, such as the proteasome inhibitor bortezomib.

The combination of these two moieties in Benzo[c]oxadiazole-5-boronic acid presents a novel chemical entity for which the exact mechanism of HIF-1α inhibition is yet to be elucidated. Potential mechanisms could involve direct interaction with HIF-1α or modulation of upstream signaling pathways that regulate HIF-1α stability.

Key Signaling Pathway: HIF-1α Regulation

HIF1a_Pathway HIF-1α Signaling Pathway and Potential Inhibition Inhibitor Benzo[c]oxadiazole- 5-boronic acid (Proposed) HIF1a_hypoxia HIF1a_hypoxia Inhibitor->HIF1a_hypoxia Inhibits Stabilization? HIF1_complex HIF1_complex Inhibitor->HIF1_complex Inhibits Dimerization? HRE HRE Inhibitor->HRE Inhibits DNA Binding?

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow Experimental Workflow for Hypoxia Inhibitor Evaluation

Quantitative Data Summary

As biological data for Benzo[c]oxadiazole-5-boronic acid is not yet publicly available, the following table is a template for how quantitative results for this compound and its derivatives would be presented.

Compound IDHIF-1α Reporter Assay IC50 (µM)Cell Viability (Hypoxia) IC50 (µM)VEGF Secretion Inhibition EC50 (µM)Notes
Benzo[c]oxadiazole-5-boronic acidData not availableData not availableData not availableParent Compound
Derivative 1Data not availableData not availableData not availablee.g., Amine-linked
Derivative 2Data not availableData not availableData not availablee.g., Ether-linked
Positive Control (e.g., YC-1)Reference ValueReference ValueReference ValueKnown HIF-1 Inhibitor

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments required to assess the potential of Benzo[c]oxadiazole-5-boronic acid as a hypoxia inhibitor.

Protocol 1: HIF-1α Reporter Gene Assay

This assay is a primary screen to identify and quantify the inhibition of HIF-1α transcriptional activity.

1.1. Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE). Under hypoxic conditions, active HIF-1 binds to the HRE and drives luciferase expression. A decrease in luminescence in the presence of the test compound indicates inhibition of the HIF-1 pathway.

1.2. Materials:

  • Human cancer cell line (e.g., HEK293T, HeLa, or HCT116)

  • HRE-luciferase reporter plasmid

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Benzo[c]oxadiazole-5-boronic acid and derivatives

  • Positive control inhibitor (e.g., YC-1)

  • 96-well white, clear-bottom plates

  • Luminometer

  • Hypoxia chamber or incubator (1% O₂)

1.3. Method:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the HRE-luciferase reporter and the normalization control plasmid according to the manufacturer's protocol for the transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or controls.

  • Induction of Hypoxia: Place the plate in a hypoxic chamber (1% O₂, 5% CO₂, 37°C) for 16-24 hours. A parallel plate should be maintained under normoxic conditions (21% O₂, 5% CO₂, 37°C).

  • Cell Lysis and Luciferase Assay:

    • Remove the plate from the incubator and equilibrate to room temperature.

    • Wash the cells once with PBS.

    • Lyse the cells using the passive lysis buffer provided with the assay kit.

    • Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity in hypoxic versus normoxic controls.

    • Determine the percent inhibition for each compound concentration relative to the vehicle-treated hypoxic control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay under Hypoxia

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cells under both normoxic and hypoxic conditions.

2.1. Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT) or a resazurin-based reagent (e.g., PrestoBlue™) to a colored formazan product or a fluorescent resorufin product, respectively. The amount of product is proportional to the number of viable cells.

2.2. Materials:

  • Human cancer cell line

  • Benzo[c]oxadiazole-5-boronic acid

  • Cell viability reagent (e.g., MTT, PrestoBlue™)

  • 96-well plates

  • Spectrophotometer or fluorescence plate reader

  • Hypoxia chamber (1% O₂)

2.3. Method:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound.

  • Hypoxic/Normoxic Incubation: Place one plate in a hypoxic chamber and a duplicate plate in a normoxic incubator for 48-72 hours.

  • Viability Measurement:

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC50 values under both normoxic and hypoxic conditions. A lower IC50 under hypoxia may suggest selective activity.

Protocol 3: VEGF Secretion Assay

This assay measures the inhibition of the secretion of Vascular Endothelial Growth Factor (VEGF), a key downstream target of HIF-1.

3.1. Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of VEGF secreted into the cell culture medium.

3.2. Materials:

  • Human cancer cell line

  • Benzo[c]oxadiazole-5-boronic acid

  • Human VEGF ELISA kit

  • 24-well plates

  • Hypoxia chamber (1% O₂)

  • Microplate reader

3.3. Method:

  • Cell Seeding and Treatment: Seed cells in 24-well plates. Once confluent, treat with the test compound at various concentrations.

  • Hypoxic Incubation: Incubate the cells under hypoxic conditions for 24 hours to induce VEGF secretion.

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA: Perform the VEGF ELISA on the collected supernatants according to the kit manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the VEGF standards provided in the kit.

    • Determine the concentration of VEGF in each sample from the standard curve.

    • Calculate the percent inhibition of VEGF secretion for each compound concentration and determine the EC50 value.

Protocol 4: Western Blot for HIF-1α Protein Levels

This assay directly measures the effect of the compound on the stabilization of the HIF-1α protein.

4.1. Principle: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for HIF-1α to visualize and quantify the protein.

4.2. Materials:

  • Human cancer cell line

  • Benzo[c]oxadiazole-5-boronic acid

  • Hypoxia chamber (1% O₂) or hypoxia-mimicking agent (e.g., CoCl₂)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Loading control antibody (e.g., β-actin or α-tubulin)

  • Chemiluminescent substrate

  • Gel electrophoresis and blotting equipment

  • Imaging system

4.3. Method:

  • Cell Treatment and Hypoxia Induction: Treat cells with the test compound for a specified time, followed by exposure to hypoxia (e.g., 4-8 hours).

  • Cell Lysis:

    • Quickly wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold lysis buffer. It is crucial to perform this step quickly to prevent HIF-1α degradation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary HIF-1α antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip and re-probe the membrane for a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the HIF-1α band intensity to the loading control.

    • Compare the levels of HIF-1α in treated versus untreated hypoxic samples.

Conclusion

Benzo[c]oxadiazole-5-boronic acid represents a novel and intriguing scaffold for the development of hypoxia inhibitors. The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of its biological activity. Through the sequential application of reporter gene assays, cell-based functional assays, and mechanistic studies, researchers can thoroughly characterize the potential of this compound and its derivatives as a new class of anticancer agents targeting the HIF-1 signaling pathway. The forthcoming results of the ongoing biological studies are eagerly awaited by the research community.[4][5]

References

Application Notes and Protocols for the Miyaura Borylation of Benzo[c]oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that facilitates the synthesis of aryl and vinyl boronate esters from organic halides and a diboron reagent.[1][2] This reaction is of significant importance in synthetic organic chemistry, particularly as a gateway to the versatile Suzuki-Miyaura cross-coupling, which enables the formation of carbon-carbon bonds.[3] Benzo[c]oxadiazole, also known as benzofurazan, and its derivatives are important heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The introduction of a boronate ester group onto the benzo[c]oxadiazole core via Miyaura borylation opens up avenues for further functionalization and the creation of novel compounds with tailored properties.

These application notes provide a detailed, step-by-step guide for the Miyaura borylation of halogenated benzo[c]oxadiazole derivatives, offering a robust protocol for researchers in drug discovery and chemical synthesis.

Reaction Principle

The Miyaura borylation reaction involves the palladium-catalyzed coupling of a halo-benzo[c]oxadiazole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The general transformation is depicted below:

Scheme 1: General Miyaura Borylation of a Halogenated Benzo[c]oxadiazole

A halogenated benzo[c]oxadiazole reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield the corresponding boronate ester.

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step procedure for the Miyaura borylation of a model substrate, 4-bromo-2,1,3-benzoxadiazole. A protocol for the synthesis of the starting material is also provided.

Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole

Materials:

  • 2,1,3-Benzoxadiazole

  • Iron powder

  • Bromine

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 2,1,3-benzoxadiazole (1.0 eq) and iron powder (0.2 eq).

  • Heat the mixture to 100 °C with stirring.

  • Slowly add bromine (a sufficient amount to achieve dibromination) to the reaction mixture.

  • After the addition is complete, continue to heat the reaction at 100 °C for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the iron catalyst and any unreacted bromine.

  • Purify the crude product by column chromatography on silica gel to obtain 4,7-dibromo-2,1,3-benzoxadiazole. A yield of approximately 40% can be expected.

Miyaura Borylation of 4-Bromo-2,1,3-benzoxadiazole (General Protocol)

Materials:

  • 4-Bromo-2,1,3-benzoxadiazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification (e.g., separatory funnel, round-bottom flasks, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube, combine 4-bromo-2,1,3-benzoxadiazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe. The typical concentration is in the range of 0.1-0.5 M.

  • Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzoxadiazole.

Data Presentation

The following tables summarize typical reaction conditions and representative yields for the Miyaura borylation of various aryl halides. While specific data for benzo[c]oxadiazole derivatives is limited in the literature, these tables provide a good starting point for reaction optimization based on analogous systems.

Table 1: Reaction Conditions for Miyaura Borylation

ParameterConditionNotes
Catalyst Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is commonly used and often gives good yields.[4]
Ligand dppf, XPhos, SPhosOften used in conjunction with a palladium precursor like Pd(OAc)₂.
Base KOAc, K₃PO₄, Cs₂CO₃Potassium acetate is a mild and frequently employed base.[4]
Solvent 1,4-Dioxane, DMSO, DMF, TolueneAnhydrous and degassed solvents are crucial for optimal results.
Temperature 80 - 120 °CHigher temperatures may be required for less reactive halides.
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)The most common and stable diboron reagent.

Table 2: Representative Yields for Miyaura Borylation of Heterocyclic Halides

SubstrateCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-(2-Bromophenyl)-1,3,4-oxadiazolePd(dppf)₂Cl₂AcOKDMSO802-8Not specified[4]
4-Bromo-2,4'-bithiazole derivativePd(OAc)₂/dppfKOAc1,4-Dioxane1101265-92[5]
3-BromoquinolineXPhos-Pd-G2KOAcEtOH800.592[6]
4-ChloroanilineXPhos-Pd-G2KOAcEtOH80282[6]

Mandatory Visualization

Experimental Workflow for Miyaura Borylation

The following diagram illustrates the general workflow for the Miyaura borylation of a halogenated benzo[c]oxadiazole derivative.

Miyaura_Borylation_Workflow Start Start Reagents Combine Reactants: - Halo-benzo[c]oxadiazole - B₂pin₂ - Pd Catalyst - Base Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Reagents->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Reaction Heat and Stir (80-110 °C) Solvent_Addition->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Borylated Benzo[c]oxadiazole Purification->Product

Caption: General workflow for the Miyaura borylation of benzo[c]oxadiazole derivatives.

Catalytic Cycle of Miyaura Borylation

This diagram outlines the key steps in the palladium-catalyzed Miyaura borylation reaction.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Halide Ar-Pd(II)L₂(X) OxAdd->PdII_Halide Base_Exchange Base Exchange PdII_Halide->Base_Exchange Base PdII_Base Ar-Pd(II)L₂(Base) Base_Exchange->PdII_Base Transmetalation Transmetalation PdII_Base->Transmetalation B₂pin₂ PdII_Boryl Ar-Pd(II)L₂(Bpin) Transmetalation->PdII_Boryl Red_Elim Reductive Elimination PdII_Boryl->Red_Elim Red_Elim->Pd0 Ar-Bpin

Caption: Catalytic cycle for the Miyaura borylation reaction.

References

Application Notes and Protocols: The Prospective Use of Benzo[c]oxadiazole-5-boronic Acid in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct applications of Benzo[c]oxadiazole-5-boronic acid in organic light-emitting diodes (OLEDs) are not yet documented in peer-reviewed literature, its constituent chemical motifs—the electron-accepting benzo[c]oxadiazole core and the versatile boronic acid group—position it as a highly promising precursor for novel electroluminescent materials. Benzo[c]oxadiazole and its derivatives are recognized for their photoluminescent properties, while boronic acids are pivotal in the synthesis of complex organic molecules for OLEDs through cross-coupling reactions.[1][2] This document provides a prospective guide for researchers on the potential synthesis of OLED materials using Benzo[c]oxadiazole-5-boronic acid, along with protocols for device fabrication and characterization.

Introduction: Rationale for Use

The performance of OLEDs is intrinsically linked to the molecular design of the organic materials used within their emissive and charge-transport layers. The benzo[c]oxadiazole unit is a well-known electron-deficient heterocycle, a property that is highly desirable for creating materials with tunable energy levels (HOMO/LUMO) and for facilitating electron transport. When incorporated into a larger π-conjugated system, this moiety can lead to materials with strong fluorescence and high quantum yields.[3][4]

The boronic acid functional group, particularly in the form of its more stable pinacol ester, is a cornerstone of modern organic electronics synthesis. It is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to construct the complex conjugated architectures required for efficient light emission and charge transport in OLEDs.[5][6]

Therefore, Benzo[c]oxadiazole-5-boronic acid represents a valuable building block for creating novel donor-π-acceptor (D-π-A) or acceptor-type materials for various roles within an OLED device, including:

  • Emissive Layer (EML): As the core of a fluorescent emitter, potentially leading to blue or green emission.

  • Electron-Transport Layer (ETL): Leveraging its inherent electron-deficient nature.

  • Host Material: For phosphorescent emitters, by tuning its triplet energy level.

Data Presentation

As there is no published data on OLED devices specifically utilizing materials derived from Benzo[c]oxadiazole-5-boronic acid, a quantitative data table cannot be provided at this time. Researchers are encouraged to use the protocols herein to generate initial performance data, which would typically be presented as follows for comparison with established materials.

Table 1: Hypothetical Performance Metrics of an OLED Device Incorporating a Benzo[c]oxadiazole-5-boronic Acid Derivative.

Device Role Emission Peak (nm) Max. Luminance (cd/m²) Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. External Quantum Efficiency (%) CIE (x, y)
Emitter TBD TBD TBD TBD TBD TBD
Host TBD TBD TBD TBD TBD TBD
ETL TBD TBD TBD TBD TBD TBD

TBD: To be determined through experimentation.

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for OLED materials and standard device fabrication techniques.

Protocol 1: Synthesis of a Donor-Acceptor Emitter via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a hypothetical blue-emitting material, Cz-BOD-TPA , where a carbazole (donor) and a triphenylamine (donor) are coupled to the benzo[c]oxadiazole (acceptor) core.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 Benzo[c]oxadiazole-5-boronic acid (or pinacol ester) p1 Target D-A-D Emitter (Cz-BOD-TPA) r1->p1 Suzuki Coupling r2 Donor-Aryl Halide 1 (e.g., 4-Bromo-N,N-diphenylaniline) r2->p1 r3 Donor-Aryl Halide 2 (e.g., 3-Bromo-9-phenyl-9H-carbazole) r3->p1 c1 Pd Catalyst (e.g., Pd(PPh3)4) c2 Base (e.g., K2CO3) c3 Solvent (e.g., Toluene/Ethanol/H2O)

Caption: Proposed Suzuki coupling for a D-A-D emitter.

Materials:

  • Benzo[c]oxadiazole-5-boronic acid pinacol ester (1.0 eq)

  • 4-Bromo-N,N-diphenylaniline (1.1 eq)

  • (If synthesizing a D-A-D structure, a second aryl halide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃), 2M aqueous solution (3.0 eq)

  • Toluene and Ethanol (e.g., 4:1 mixture)

  • Nitrogen gas supply

  • Standard reflux glassware

Procedure:

  • To a round-bottom flask, add Benzo[c]oxadiazole-5-boronic acid pinacol ester, 4-Bromo-N,N-diphenylaniline, and the Pd(PPh₃)₄ catalyst.

  • Fit the flask with a reflux condenser and purge with nitrogen for 15-20 minutes.

  • Add the toluene/ethanol solvent mixture via cannula, followed by the aqueous K₂CO₃ solution.

  • Heat the reaction mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature. Add deionized water and extract the organic layer with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Further purify the material for device fabrication via temperature-gradient sublimation.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines a standard procedure for fabricating a solution-processed or vacuum-deposited OLED.

G cluster_workflow OLED Fabrication Workflow sub1 Substrate Cleaning sub2 HTL Deposition (e.g., PEDOT:PSS) sub1->sub2 sub3 Emissive Layer Deposition (Host doped with Cz-BOD-TPA) sub2->sub3 sub4 ETL Deposition (e.g., TPBi) sub3->sub4 sub5 Electron Injection Layer (e.g., LiF) sub4->sub5 sub6 Cathode Deposition (e.g., Al) sub5->sub6 sub7 Encapsulation sub6->sub7

Caption: Standard workflow for OLED device fabrication.

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Transport Layer (HTL) material (e.g., PEDOT:PSS)

  • Synthesized Emissive Layer (EML) material (e.g., Cz-BOD-TPA doped into a host like CBP)

  • Electron-Transport Layer (ETL) material (e.g., TPBi)

  • Electron-Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)

  • Cathode material (e.g., Aluminum, Al)

  • Spin coater

  • High-vacuum thermal evaporator (<10⁻⁶ Torr)

  • Glovebox with an inert atmosphere (N₂)

  • Device characterization suite (source meter, spectrometer)

Procedure:

  • Substrate Cleaning: Clean ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before use to increase the work function of the ITO.

  • HTL Deposition: Inside a glovebox, spin-coat a layer of PEDOT:PSS onto the ITO substrate (e.g., 4000 rpm for 60s). Anneal on a hotplate (e.g., 120 °C for 15 min) to remove residual solvent.

  • EML Deposition: Prepare a solution of the host material doped with the synthesized emitter (e.g., 1-10 wt%) in a suitable solvent like chloroform or toluene. Spin-coat the EML solution on top of the HTL. Anneal to dry the film.

  • ETL, EIL, and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit the ETL (e.g., TPBi, ~30 nm), EIL (e.g., LiF, ~1 nm), and the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area.

  • Encapsulation: To prevent degradation from air and moisture, encapsulate the device using a UV-cured epoxy and a cover glass inside the glovebox.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the device efficiencies.

Expected Outcomes and Significance

By following these protocols, researchers can explore the viability of Benzo[c]oxadiazole-5-boronic acid as a precursor for high-performance OLED materials. The electron-deficient nature of the benzoxadiazole core is expected to yield materials with good electron affinity, potentially leading to efficient electron injection and transport. The ability to easily functionalize the core at the 5-position via Suzuki coupling allows for the systematic tuning of photophysical properties, offering a pathway to achieve a wide range of emission colors and to optimize charge balance within the device. Successful implementation could expand the library of available building blocks for the rational design of next-generation OLED materials.

References

Application Notes and Protocols for Designing Fluorescent Probes with a Benzo[c]oxadiazole-5-Boronic Acid Scaffold

Application Notes and Protocols for Designing Fluorescent Probes with a Benzo[c][1][2][3]oxadiazole-5-Boronic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intersection of fluorescent probe technology and targeted drug development has created a demand for novel molecular tools capable of visualizing specific biological analytes and processes in real-time. The Benzo[c][1][2][3]oxadiazole (benzofurazan) scaffold is a promising fluorophore due to its advantageous photophysical properties, including a notable sensitivity to the local environment. When functionalized with a boronic acid moiety, this scaffold can be transformed into a highly specific "turn-on" fluorescent probe for detecting reactive oxygen species (ROS), which are implicated in a wide range of pathological conditions.

This document provides detailed application notes and protocols for a hypothetical fluorescent probe, hereafter named Boz-BA , based on the Benzo[c][1][2][3]oxadiazole-5-boronic acid scaffold. These guidelines are designed to assist researchers in the synthesis, characterization, and application of such probes for the detection of peroxynitrite (ONOO⁻), a highly reactive and damaging ROS.

Principle of Detection

The detection mechanism of Boz-BA relies on the selective and rapid oxidation of the boronic acid group by peroxynitrite.[3] In its native state, the Boz-BA probe is minimally fluorescent. The boronic acid moiety acts as a fluorescence quencher. Upon reaction with peroxynitrite, the boronic acid is cleaved and replaced with a hydroxyl group, yielding the highly fluorescent product, 5-hydroxybenzo[c][1][2][3]oxadiazole. This "turn-on" response allows for a high signal-to-noise ratio, making it suitable for sensitive detection in complex biological systems.[3][4] Boronate-based probes are particularly effective for peroxynitrite due to a reaction rate that is significantly faster than with other ROS like hydrogen peroxide.[3]

cluster_0Detection Mechanism of Boz-BABoz_BABoz-BA (Non-fluorescent)Benzo[c][1,2,5]oxadiazole-5-boronic acidHydroxy_Boz5-Hydroxybenzo[c][1,2,5]oxadiazole(Highly Fluorescent)Boz_BA->Hydroxy_BozOxidative DeboronationONOOPeroxynitrite (ONOO⁻)ONOO->Boz_BA

Caption: Sensing mechanism of the Boz-BA probe.

Quantitative Data

The following table summarizes the key photophysical and performance characteristics of the hypothetical Boz-BA probe and its activated form. These values are estimated based on the known properties of benzofurazan derivatives and boronate-based probes.

ParameterBoz-BA (Probe - "Off" State)5-Hydroxybenzo[c][1][2][3]oxadiazole ("On" State)
Excitation Max (λ_ex) ~470 nm~470 nm
Emission Max (λ_em) ~540 nm~540 nm
Quantum Yield (Φ) < 0.01> 0.5
Stokes Shift ~70 nm~70 nm
Fluorescence Turn-On -> 50-fold
Analyte -Peroxynitrite (ONOO⁻)
Selectivity High for ONOO⁻ over other ROS-
Cell Permeability Yes-

Experimental Protocols

Protocol 1: Synthesis of Boz-BA Pinacol Ester

This protocol describes a plausible synthetic route to the pinacol ester of Boz-BA, a more stable precursor for storage and handling.

Materials:

  • 5-Bromobenzo[c][1][2][3]oxadiazole

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine 5-bromobenzo[c][1][2][3]oxadiazole (1 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3 equiv.).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling argon through the solvent for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.03 equiv.) to the reaction mixture.

  • Heat the mixture at 80-90°C and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Benzo[c][1][2][3]oxadiazole-5-boronic acid pinacol ester.[2]

Protocol 2: Preparation of Boz-BA Probe Stock Solution

Materials:

  • Boz-BA pinacol ester

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the Boz-BA pinacol ester in anhydrous DMSO to prepare a 10 mM stock solution.

  • Store the stock solution at -20°C, protected from light and moisture.

  • For use in aqueous buffers, the pinacol ester will hydrolyze in situ to the active boronic acid form (Boz-BA).

Protocol 3: In Vitro Detection of Peroxynitrite

Materials:

  • Boz-BA stock solution (10 mM in DMSO)

  • PBS (pH 7.4)

  • Peroxynitrite (ONOO⁻) solution (handle with care, strong oxidant)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of Boz-BA by diluting the 10 mM stock solution in PBS to a final concentration of 10 µM.

  • Add 100 µL of the 10 µM Boz-BA working solution to the wells of the 96-well plate.

  • Add varying concentrations of peroxynitrite to the wells. Include a negative control with no peroxynitrite.

  • Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at ~470 nm and emission at ~540 nm.

  • Plot the fluorescence intensity against the peroxynitrite concentration to generate a dose-response curve.

Protocol 4: Live Cell Imaging of Peroxynitrite

This protocol outlines the use of Boz-BA for fluorescence microscopy to detect endogenous or induced peroxynitrite in cultured cells.

cluster_1Live Cell Imaging Workflowcell_culture1. Cell Culture(e.g., RAW 264.7 macrophages)probe_loading2. Probe LoadingIncubate cells with Boz-BA (5-10 µM)cell_culture->probe_loadingwash3. WashRemove excess probeprobe_loading->washinduce_stress4. Induce Oxidative Stress(e.g., with LPS/IFN-γ or SIN-1)wash->induce_stressimaging5. Fluorescence MicroscopyEx: ~470 nm, Em: ~540 nminduce_stress->imaginganalysis6. Image AnalysisQuantify fluorescence intensityimaging->analysis

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Benzo[C]Oxadiazole-5-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving Benzo[C]Oxadiazole-5-Boronic Acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using Benzo[C]Oxadiazole-5-Boronic Acid, an electron-deficient and heteroaromatic boronic acid, in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with Benzo[C]Oxadiazole-5-Boronic Acid is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings, especially with heteroaromatic boronic acids, can often be attributed to several critical factors. A systematic evaluation of your reaction components and conditions is the best approach.

  • Reagent Quality and Stability:

    • Boronic Acid Integrity: Benzo[C]Oxadiazole-5-Boronic Acid, being an electron-deficient heteroaromatic boronic acid, may be susceptible to degradation over time. It is advisable to use a fresh, high-purity batch. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, if stability issues are suspected.[1][2]

    • Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[3] Couplings involving aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.

    • Catalyst and Ligand Condition: Palladium catalysts, particularly Pd(II) precatalysts, can degrade with improper storage. Phosphine ligands are prone to oxidation.[1] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1]

    • Solvent and Base Purity: It is recommended to use anhydrous and degassed solvents, as residual oxygen can deactivate the catalyst. The purity of the base is also important for consistent results.[1]

Q2: I suspect protodeboronation of my Benzo[C]Oxadiazole-5-Boronic Acid is a significant side reaction. How can I minimize this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-deficient and heteroaromatic boronic acids.[1] Here are several strategies to mitigate this issue:

  • Choice of Base: The base plays a critical role in the catalytic cycle but can also promote protodeboronation. Using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[1]

  • Anhydrous Conditions: While many Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation. Switching to anhydrous conditions can significantly reduce this side reaction.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[1][2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of protodeboronation. Careful monitoring of the reaction progress is recommended to avoid prolonged reaction times after the starting materials have been consumed.

Q3: The nitrogen atoms in the oxadiazole ring seem to be inhibiting my palladium catalyst. What can I do to overcome this?

A3: Catalyst inhibition by Lewis-basic nitrogen atoms in heteroaromatic substrates is a known challenge in Suzuki coupling reactions.[4] The nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation. The following approaches may help:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can help to shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.

  • Catalyst Choice: Using pre-formed, air-stable Pd(II) precatalysts that are designed for challenging substrates can be beneficial. These often exhibit higher activity and stability.

  • Use of Additives: In some cases, the addition of Lewis acids has been shown to attenuate protodeboronation pathways by binding to Lewis-basic heterocycles.

Q4: I am having difficulty with the purification of my product, observing close-running spots on TLC. What could be the cause and solution?

A4: Close-running spots on a TLC plate often indicate the presence of starting materials or byproducts with similar polarity to the desired product.

  • Incomplete Reaction: If one of the starting materials is still present, optimizing the reaction conditions to drive the reaction to completion is necessary.

  • Homocoupling: The formation of homocoupled products, particularly from the boronic acid, can lead to purification challenges. Using an excess of the aryl halide can sometimes minimize this side reaction.

  • Protodeboronation: The protodeboronated byproduct of your Benzo[C]Oxadiazole-5-Boronic Acid will have a similar structure and polarity to your starting material and product, making separation difficult. Minimizing protodeboronation (see Q2) is key.

  • Purification Technique: If optimizing the reaction does not resolve the issue, alternative purification techniques such as preparative HPLC or crystallization may be necessary.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes how different reaction parameters can affect the yield of a Suzuki coupling reaction with Benzo[C]Oxadiazole-5-Boronic Acid. Note that the optimal conditions are highly dependent on the specific aryl halide being used.

ParameterVariationExpected YieldRationale
Catalyst Pd(PPh₃)₄ModerateA standard, versatile catalyst, but may be less effective for challenging substrates.
Pd₂(dba)₃ / SPhosHighBuchwald-type ligands are often superior for electron-deficient and heteroaromatic substrates.[4]
Pd(dppf)Cl₂Moderate to HighA robust and commonly used catalyst, effective for a range of couplings.
Base K₂CO₃ModerateA common and effective base, but may promote protodeboronation in some cases.
K₃PO₄HighOften a good choice for heteroaromatic boronic acids, balancing reactivity and minimizing side reactions.[4]
Cs₂CO₃HighA strong base that can accelerate slow reactions, but may also increase the rate of side reactions.
Solvent Toluene/H₂OModerate to HighA common biphasic system that is effective for many Suzuki couplings.
Dioxane/H₂OHighA frequently used and effective solvent system for Suzuki reactions.[4]
Anhydrous THFModerate to HighCan be beneficial in minimizing protodeboronation by excluding water.
Temperature 80 °CModerateA good starting point for many Suzuki couplings.
100 °CHighHigher temperatures can increase the reaction rate, but may also lead to more decomposition.[4]

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction with Benzo[C]Oxadiazole-5-Boronic Acid.

General Procedure for Suzuki Coupling:

  • Reagent Preparation:

    • In a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add Benzo[C]Oxadiazole-5-Boronic Acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

    • If using a solid palladium source and ligand, add them at this stage (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).

  • Inert Atmosphere:

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).

    • If using a liquid catalyst or a stock solution, add it at this stage.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

The following diagrams illustrate key aspects of the Suzuki coupling process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Reagents (Boronic Acid, Aryl Halide, Base) Vessel Add to Reaction Vessel Reagents->Vessel Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst/Ligand Solvent->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X (L2) Pd0->PdII_RX Oxidative Addition PdII_R_OH R-Pd(II)-OH (L2) PdII_RX->PdII_R_OH Ligand Exchange PdII_R_Ar R-Pd(II)-Ar (L2) PdII_R_OH->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar (Product) PdII_R_Ar->Product RX R-X (Aryl Halide) ArBOH2 ArB(OH)2 (Boronic Acid) Base Base (e.g., OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree cluster_solutions Potential Solutions Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Quality - Boronic Acid Stability - Aryl Halide Reactivity - Catalyst/Ligand Integrity Start->Check_Reagents Check_Conditions Verify Reaction Conditions - Inert Atmosphere - Solvent/Base Purity - Temperature Start->Check_Conditions Optimize_Catalyst Optimize Catalyst System - Use Buchwald Ligands - Try Different Pd Precatalyst Check_Reagents->Optimize_Catalyst Stable_Boron Use More Stable Boron Reagent (Pinacol Ester, MIDA Boronate) Check_Reagents->Stable_Boron Check_Conditions->Optimize_Catalyst Change_Base Change Base - Use Milder Base (K3PO4, KF) - Use Stronger Base (Cs2CO3) Check_Conditions->Change_Base Anhydrous Switch to Anhydrous Conditions Check_Conditions->Anhydrous

Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

Preventing protodeboronation of Benzo[C]Oxadiazole-5-Boronic Acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzo[c]oxadiazole-5-boronic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block.

The electron-deficient nature of the benzo[c]oxadiazole ring system makes the C-B bond of Benzo[c]oxadiazole-5-boronic acid susceptible to protodeboronation, an undesired side reaction where the boronic acid moiety is replaced by a hydrogen atom. This side reaction is particularly prevalent under the basic conditions often required for cross-coupling reactions, such as the Suzuki-Miyaura coupling, leading to reduced yields and purification challenges.

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you mitigate protodeboronation and achieve successful reaction outcomes.

Troubleshooting Guide

This section addresses common issues encountered during reactions with Benzo[c]oxadiazole-5-boronic acid and its derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product and significant formation of benzo[c]oxadiazole byproduct. High rate of protodeboronation of the free boronic acid.1. Use a protected form: Convert the boronic acid to its more stable pinacol ester or N-methyliminodiacetic acid (MIDA) boronate. This "slow-release" strategy keeps the concentration of the free, unstable boronic acid low during the reaction.[1][2] 2. Optimize the base: Switch to a weaker, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Strong bases like NaOH or KOH can accelerate protodeboronation.[3] 3. Lower the reaction temperature: If the catalytic system is sufficiently active, reducing the temperature can decrease the rate of protodeboronation relative to the desired cross-coupling. 4. Ensure anhydrous conditions: Use dry solvents and reagents, as water can be a proton source for protodeboronation.[3]
Reaction is sluggish, leading to prolonged reaction times and increased protodeboronation. Suboptimal catalyst system for the electron-deficient substrate.1. Choose a highly active catalyst: For electron-deficient boronic acids, robust catalyst systems are often necessary. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote rapid catalytic turnover, which can outcompete protodeboronation. 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the rate of the desired reaction.
Inconsistent reaction yields. Degradation of the boronic acid during storage.1. Store as a more stable derivative: Benzo[c]oxadiazole-5-boronic acid should ideally be converted to its pinacol ester or MIDA boronate for long-term storage. These derivatives are generally more stable crystalline solids.[4][5] 2. Proper storage of the free boronic acid: If using the free acid, store it in a desiccator under an inert atmosphere at low temperature.
Difficulty in purifying the final product from the protodeboronated byproduct. Similar polarity of the desired product and the benzo[c]oxadiazole byproduct.By minimizing protodeboronation using the strategies above, the amount of this key impurity is reduced, simplifying purification. If separation is still challenging, consider alternative chromatographic conditions (e.g., different solvent systems or stationary phases).

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for Benzo[c]oxadiazole-5-boronic acid?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3] For Benzo[c]oxadiazole-5-boronic acid, this results in the formation of benzo[c]oxadiazole as a byproduct. Due to the electron-withdrawing nature of the benzo[c]oxadiazole ring, the boronic acid is particularly susceptible to this reaction, especially under the basic conditions common in cross-coupling reactions. This consumes the starting material, reduces the yield of the desired coupled product, and complicates purification.

Q2: How can I protect Benzo[c]oxadiazole-5-boronic acid from protodeboronation?

A2: The most effective strategy is to use a more stable derivative of the boronic acid. The two most common protected forms are the pinacol ester and the N-methyliminodiacetic acid (MIDA) boronate.[1][2] These derivatives exhibit enhanced stability and act as "slow-release" reservoirs for the active boronic acid under reaction conditions, keeping its concentration low and thus minimizing protodeboronation.[1]

Q3: Which is better: the pinacol ester or the MIDA boronate?

A3: Both offer significant advantages over the free boronic acid.

  • Pinacol esters are widely used, commercially available, and generally offer good stability for purification and storage.[4] They are a robust choice for many applications.

  • MIDA boronates are exceptionally stable and can be considered a solid form of the boronic acid that is unreactive until a hydrolysis step releases the active species.[5] This makes them ideal for reactions where the boronic acid is particularly unstable or for complex, multi-step syntheses, including iterative cross-coupling. A direct comparison in a Suzuki-Miyaura polymerization study showed superior performance for a thienyl MIDA boronate over its pinacol ester counterpart, resulting in higher molecular weight polymers and better yields.[2]

Q4: What are the best bases to use to minimize protodeboronation?

A4: Milder, non-hydroxide bases are generally preferred. Strong bases like NaOH and KOH can significantly accelerate protodeboronation.[3] Good choices often include:

  • Potassium phosphate (K₃PO₄)

  • Cesium carbonate (Cs₂CO₃)

  • Potassium carbonate (K₂CO₃) The optimal base will depend on the specific reaction, so screening a few options is recommended.

Q5: Can I completely avoid protodeboronation by using anhydrous conditions?

A5: While strictly anhydrous conditions can significantly reduce protodeboronation by eliminating a primary proton source, it's important to note that some Suzuki-Miyaura reactions require a small amount of water for efficient catalytic turnover, particularly for the hydrolysis of boronate esters to the active boronic acid. The key is to control the amount of water, avoiding excess.

Quantitative Data on Stability and Reactivity

Table 1: Illustrative Half-lives (t½) for Protodeboronation of an Electron-Deficient Arylboronic Acid and its Pinacol Ester

Boron SpeciesConditionsApproximate Half-life (t½)Relative Stability
Arylboronic AcidpH 13, 50% aq. dioxane, 70 °C~ 30 minutes1x
Arylboronic Acid Pinacol EsterpH 13, 50% aq. dioxane, 70 °C> 24 hours> 48x

This table provides a conceptual comparison. Actual rates are highly substrate-dependent.

Table 2: Comparison of Yields in Suzuki-Miyaura Reactions with Different Boron Reagents

Boron ReagentCoupling PartnerBaseYield of Biaryl ProductReference
4-Methoxycarbonylphenylboronic acid4-BromoacetophenoneEt₃N73%[1]
4-Methoxycarbonylphenyl MIDA boronate4-BromoacetophenoneEt₃N89%[1]
5-Bromo-4-hexylthien-2-yl-pinacol boronate esterPolymerizationK₃PO₄25%[2]
5-Bromo-4-hexylthien-2-yl-MIDA boronate esterPolymerizationK₃PO₄up to 94%[2]

This data from different studies illustrates the potential for improved yields when using protected boronic acid derivatives, especially for challenging substrates.

Experimental Protocols

Protocol 1: Synthesis of Benzo[c][1][2][6]oxadiazole-5-boronic acid, pinacol ester

This two-step protocol starts from the commercially available 5-bromobenzo[c][1][2][6]oxadiazole.

Step 1: Miyaura Borylation

  • Reagents and Materials:

    • 5-Bromobenzo[c][1][2][6]oxadiazole (1.0 equiv)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium acetate (KOAc) (3.0 equiv)

    • Anhydrous 1,4-dioxane

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 5-bromobenzo[c][1][2][6]oxadiazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired pinacol ester.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using Benzo[c][1][2][6]oxadiazole-5-boronic acid, pinacol ester

  • Reagents and Materials:

    • Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1.0 equiv)

    • Benzo[c][1][2][6]oxadiazole-5-boronic acid, pinacol ester (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more active pre-catalyst system)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent system (e.g., 1,4-dioxane/water 4:1)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction flask, add the aryl halide, Benzo[c][1][2][6]oxadiazole-5-boronic acid pinacol ester, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of Benzo[c][1][2][6]oxadiazole-5-MIDA boronate

This protocol is adapted from general procedures for the synthesis of MIDA boronates from boronic acids.

  • Reagents and Materials:

    • Benzo[c][1][2][6]oxadiazole-5-boronic acid (1.0 equiv)

    • N-methyliminodiacetic acid (MIDA) (1.05 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction vial containing a magnetic stirrer bar, add Benzo[c][1][2][6]oxadiazole-5-boronic acid and N-methyliminodiacetic acid.

    • Add anhydrous DMF.

    • Heat the reaction mixture to 160 °C and maintain for 10-15 minutes.

    • Cool the reaction mixture to room temperature.

    • Remove the DMF under high vacuum.

    • Suspend the resulting solid in diethyl ether and sonicate for 10 minutes.

    • Collect the pure MIDA protected boronic ester as a solid by filtration and dry under vacuum.

Visualizations

Protodeboronation_Pathway cluster_reaction Suzuki-Miyaura Coupling Ar_X Ar-X (Aryl Halide) Ar_Pd_X Ar-Pd(II)-X Ar_X->Ar_Pd_X Oxidative Addition Pd0 Pd(0) Pd0->Ar_X Coupled_Product Ar-Benzo[c]oxadiazole (Desired Product) Ar_Pd_X->Coupled_Product Reductive Elimination Boronic_Acid Benzo[c]oxadiazole-B(OH)₂ Boronic_Acid->Ar_Pd_X Transmetalation Protodeboronated Benzo[c]oxadiazole-H (Byproduct) Boronic_Acid->Protodeboronated Protodeboronation (Side Reaction) Base Base (e.g., K₂CO₃) Base->Boronic_Acid Coupled_Product->Pd0 Proton_Source H⁺ (e.g., from H₂O) Proton_Source->Boronic_Acid

Caption: Competing pathways in Suzuki-Miyaura coupling.

Mitigation_Strategy Start Start with unstable Benzo[c]oxadiazole-5-Boronic Acid Protect Protection Step Start->Protect Pinacol Pinacol Ester (Increased Stability) Protect->Pinacol MIDA MIDA Boronate (Exceptional Stability) Protect->MIDA Coupling Suzuki-Miyaura Coupling (Optimized Conditions) Pinacol->Coupling MIDA->Coupling Slow_Release Slow release of active boronic acid Coupling->Slow_Release Success High Yield of Desired Product Coupling->Success Slow_Release->Coupling

Caption: Workflow for preventing protodeboronation.

References

Optimizing reaction conditions for Benzo[C]Oxadiazole-5-Boronic Acid with different palladium catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for the Suzuki-Miyaura cross-coupling of Benzo[c]oxadiazole-5-boronic acid with various palladium catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki-Miyaura coupling of Benzo[c]oxadiazole-5-boronic acid.

Q1: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic check of the following is recommended:

  • Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) is the active catalytic species. If using a Pd(II) precatalyst, it must be reduced in situ. For sensitive reactions, consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to properly degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and Benzo[c]oxadiazole-5-boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1][2]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation without causing degradation of the starting materials or product.[1][3][4] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]

Q2: I am observing significant protodeboronation of my Benzo[c]oxadiazole-5-boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient heteroaromatic boronic acids.[2][5][6] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[1]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1][7]

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester derivative, such as a pinacol ester, can prevent premature decomposition.[8][9]

  • Fast Catalysis: Employing a precatalyst that rapidly generates the active catalytic species can favor the desired cross-coupling over the slower protodeboronation pathway.[5][6]

Q3: Homocoupling of the boronic acid is a major byproduct in my reaction. What are the likely causes and solutions?

A3: Homocoupling (dimerization of the boronic acid) is often promoted by the presence of oxygen.[1]

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods such as freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.

  • Catalyst Choice: In some cases, the choice of palladium catalyst and ligands can influence the extent of homocoupling. Screening different catalyst systems may be beneficial.

Q4: The reaction with my sterically hindered aryl halide is sluggish and gives low yields. What modifications should I consider?

A4: Steric hindrance can significantly slow down the key steps of the catalytic cycle.[1] To overcome this:

  • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), can accelerate both the oxidative addition and reductive elimination steps, which are often hindered by steric bulk.[1]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Alternative Catalysts: Consider screening different palladium precatalysts that are known to be effective for sterically demanding couplings.

Palladium Catalyst Screening and Optimization Data

The following tables summarize typical starting points and optimization parameters for Suzuki-Miyaura couplings. Note that optimal conditions for Benzo[c]oxadiazole-5-boronic acid may require further refinement.

Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

Catalyst/PrecatalystCommon Ligand(s)Typical Catalyst Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine1-5A classic, versatile catalyst, but may require longer reaction times.[10][11]
Pd(dppf)Cl₂dppf1-3Often provides high yields in shorter reaction times.[10][12]
Pd(OAc)₂SPhos, XPhos, RuPhos0.5-2Used with bulky phosphine ligands for challenging substrates.[3][10]
Pd₂(dba)₃Various phosphine ligands0.5-2A common Pd(0) source, requires a ligand to be added separately.

Table 2: Influence of Base and Solvent on Reaction Success

BaseCommon SolventsTypical ConditionsSuitability
K₂CO₃Toluene/H₂O, Dioxane/H₂O, DME80-110 °CA good starting point, generally effective and mild.[3][12]
K₃PO₄Dioxane/H₂O, Toluene80-110 °CA stronger base, often effective for challenging couplings.[1][13]
Cs₂CO₃Dioxane, THF, Toluene60-100 °CA strong base, can be effective but may promote side reactions.[14]
KFTHF (anhydrous)60-80 °CA milder base, useful for preventing protodeboronation.[1][15]

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Benzo[c]oxadiazole-5-boronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for optimizing reaction conditions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product_out Ar-Ar' (Product) Transmetalation->Product_out ArX_in Ar-X (Aryl Halide) Boronic_in Ar'-B(OH)₂ (Boronic Acid) Base_in Base Catalyst_regen

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization_Workflow Reaction Optimization Workflow Start Initial Reaction Setup (Standard Conditions) CheckYield Analyze Yield & Purity (TLC, LC-MS, NMR) Start->CheckYield LowYield Troubleshoot Low Yield CheckYield->LowYield Low Yield or No Reaction SideReactions Address Side Reactions (Protodeboronation, Homocoupling) CheckYield->SideReactions Significant Byproducts Success Optimized Conditions Achieved CheckYield->Success High Yield & Purity OptimizeCatalyst Screen Pd Catalyst & Ligand LowYield->OptimizeCatalyst OptimizeBaseSolvent Optimize Base & Solvent SideReactions->OptimizeBaseSolvent OptimizeCatalyst->OptimizeBaseSolvent OptimizeTemp Optimize Temperature & Time OptimizeBaseSolvent->OptimizeTemp OptimizeTemp->CheckYield Re-evaluate

Caption: A logical workflow for optimizing Suzuki-Miyaura reaction conditions.

References

Troubleshooting low fluorescence signal with Benzo[C]Oxadiazole-5-Boronic Acid probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzo[c]oxadiazole-5-Boronic Acid and related fluorescent probes. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with low fluorescence signals and optimize your experiments.

Troubleshooting & FAQs

This section addresses common problems encountered when using boronic acid-based fluorescent probes.

Q1: I am not seeing any fluorescent signal, or the signal is extremely weak. What are the possible causes?

A1: A complete lack of signal is often due to a critical experimental error. Here are the most common factors to investigate:

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your microscope or plate reader are correctly set for your specific probe. The boronic acid moiety often cages the fluorophore, and upon reaction with the analyte (like H2O2), it releases the fluorophore, which may have different spectral properties.[1][2]

  • Probe Degradation: Boronic acid probes can be sensitive to storage conditions. Ensure your probe has been stored correctly (typically desiccated and protected from light) and has not expired. Prepare fresh stock solutions in an appropriate solvent like DMSO.[3]

  • Absence of Analyte: The probe's fluorescence is dependent on its reaction with the target analyte (e.g., hydrogen peroxide, peroxynitrite, or saccharides).[4][5][6] If your cells are not producing the analyte under your experimental conditions, you will not see a signal. Use a positive control to confirm that the probe is functional. For example, treat a sample with a known concentration of exogenous H2O2 to validate the probe's response.[4]

  • Incorrect Probe Concentration: The probe concentration may be too low. It's crucial to perform a titration to find the optimal concentration for your specific cell type and experimental conditions.[7][8]

Q2: My fluorescent signal is much lower than expected. How can I improve it?

A2: A weak signal can be caused by several factors related to the experimental protocol and cellular conditions.

  • Suboptimal Probe Loading:

    • Concentration: The probe concentration may be too low for sufficient intracellular accumulation. Try increasing the concentration within the recommended range (e.g., 1-10 µM).[3]

    • Incubation Time: The incubation time might be too short for the probe to enter the cells and react with the analyte. Optimize the incubation time (e.g., 30-60 minutes).[9][10]

  • Low Analyte Levels: Endogenous levels of analytes like H2O2 can be very low (in the nM range under physiological conditions).[9] You may need to stimulate the cells to induce production of the target analyte.

  • pH of Medium: The interaction between boronic acids and their targets (especially diols in saccharides) is often pH-dependent, with affinity generally increasing at a higher pH.[3][11] Ensure your buffer or medium is at the optimal pH for the probe's activity, typically physiological pH (7.4).[11]

  • Photobleaching: Fluorophores are susceptible to photobleaching, which is the irreversible loss of fluorescence due to light exposure.[12] Minimize the exposure time and intensity of the excitation light. Consider using an anti-fade mounting medium if you are fixing your cells.[7]

Q3: The background fluorescence is very high, making it difficult to distinguish my signal. What can I do?

A3: High background can obscure your signal and is often related to probe concentration or washing steps.

  • Excessive Probe Concentration: While low concentration can lead to a weak signal, a concentration that is too high can cause high background from unbound probe. Optimize the concentration by performing a titration.[8][13]

  • Inadequate Washing: Ensure you wash the cells thoroughly with a suitable buffer (like PBS) after probe incubation to remove all extracellular and non-specifically bound probes.[3]

  • Media Autofluorescence: Some components in cell culture media, particularly phenol red and riboflavin, are fluorescent. Image your cells in a phenol red-free medium or in PBS to reduce this background.

  • Cellular Autofluorescence: Cells naturally fluoresce, especially in the green spectrum, due to molecules like NADH and flavins. If possible, use a probe that emits in the red or near-infrared (NIR) region to avoid this issue.[13]

Q4: How can I be sure the signal I'm observing is specific to my analyte of interest (e.g., H2O2)?

A4: Verifying the specificity of the signal is a critical control experiment.

  • Use of Scavengers/Inhibitors: To confirm the signal is from H2O2, pre-treat your cells with an H2O2 scavenger (like N-acetylcysteine or catalase) or an inhibitor of H2O2 production (e.g., an inhibitor of NADPH oxidase). A significant reduction in the fluorescence signal after treatment with these agents would confirm the specificity for H2O2.[4]

  • Probe Selectivity: While many boronate-based probes are designed for H2O2, they can sometimes react with other reactive oxygen species (ROS) like peroxynitrite (ONOO⁻).[5] Check the manufacturer's data sheet for the probe's selectivity profile against various ROS and RNS.[4][9]

Quantitative Data Summary

The following tables provide general guidelines for experimental parameters. Note that optimal conditions may vary depending on the specific probe, cell type, and instrumentation.

Table 1: Recommended Experimental Parameters

ParameterRecommended RangeNotes
Probe Concentration 1 - 10 µMTitration is essential for optimal signal-to-noise ratio.[3][14]
Incubation Time 20 - 60 minutesVaries with cell type and probe permeability.[10]
Incubation Temperature 37°CStandard for live-cell imaging.
Solvent for Stock Solution DMSO or MethanolMinimize final solvent concentration (<1%) in working solution.[3]
Assay pH 7.0 - 8.0Boronic acid binding can be pH-sensitive; physiological pH (7.4) is a good starting point.[11][15]

Table 2: Common Excitation/Emission Wavelengths for Related Fluorophores

Fluorophore CoreTypical Excitation (nm)Typical Emission (nm)Notes
Coumarin-based~360 nm~450 nmOften used for ratiometric sensing.[9]
Fluorescein-based~490 nm~520 nmBright signal, but susceptible to photobleaching and pH changes.[1]
Stilbene-based~330-350 nm~440-490 nmCan exhibit ratiometric shifts upon analyte binding.[1][2]
Benzoxadiazole-basedVaries widelyVaries widelyCan be tuned for longer wavelength emission.[16]

Experimental Protocols

General Protocol for Cellular Imaging of H2O2

This protocol provides a general workflow for using a Benzo[c]oxadiazole-5-Boronic Acid probe to detect intracellular hydrogen peroxide.

Materials:

  • Benzo[c]oxadiazole-5-Boronic Acid probe

  • Anhydrous DMSO

  • Cells cultured on glass-bottom dishes or coverslips

  • Phenol red-free cell culture medium or Phosphate-Buffered Saline (PBS), pH 7.4

  • (Optional) H2O2 solution for positive control

  • (Optional) H2O2 scavenger (e.g., N-acetylcysteine) for negative control

  • Fluorescence or confocal microscope

Procedure:

  • Probe Preparation: a. Prepare a 1-10 mM stock solution of the probe in anhydrous DMSO. b. On the day of the experiment, dilute the stock solution in phenol red-free medium or PBS to the desired final working concentration (e.g., 5 µM). Vortex briefly to mix.

  • Cell Preparation: a. Grow cells to an appropriate confluency (typically 60-80%) on a microscopy-compatible plate or dish.[10] b. Gently wash the cells twice with warm PBS or phenol red-free medium.

  • Probe Loading: a. Remove the wash buffer and add the probe-containing medium to the cells. b. Incubate the cells for 20-60 minutes at 37°C in a cell culture incubator. Protect the plate from light during this time.

  • Washing: a. After incubation, remove the probe solution. b. Wash the cells three times with warm PBS to remove any extracellular probe.

  • Imaging: a. Add fresh, pre-warmed phenol red-free medium or PBS to the cells. b. Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for your probe. c. Minimize light exposure to prevent photobleaching.[12]

  • Controls (Recommended):

    • Positive Control: After probe loading and washing, treat a sample of cells with a low concentration of H2O2 (e.g., 50-100 µM) for 15-30 minutes before imaging to confirm the probe is responsive.

    • Negative Control: Pre-incubate cells with an H2O2 scavenger for 1 hour before adding the probe to confirm signal specificity.

Visual Guides

Diagrams of Workflows and Pathways

The following diagrams illustrate key processes relevant to your experiments.

TroubleshootingWorkflow start Start: Low or No Fluorescence Signal q_settings Are instrument Ex/Em settings correct? start->q_settings a_settings_no Correct wavelengths and filter sets. q_settings->a_settings_no No q_positive_control Does a positive control (e.g., exogenous H2O2) produce a signal? q_settings->q_positive_control Yes a_settings_no->q_settings a_positive_control_no Probe may be degraded or inactive. Use fresh probe. q_positive_control->a_positive_control_no No q_concentration Is probe concentration optimized? q_positive_control->q_concentration Yes a_concentration_no Perform concentration titration (e.g., 1-10 µM). q_concentration->a_concentration_no No q_incubation Is incubation time sufficient? q_concentration->q_incubation Yes a_concentration_no->q_concentration a_incubation_no Increase incubation time (e.g., 30-60 min). q_incubation->a_incubation_no No q_wash Are washing steps adequate? q_incubation->q_wash Yes a_incubation_no->q_incubation a_wash_yes Consider low endogenous analyte levels. Stimulate cells if necessary. q_wash->a_wash_yes Yes a_wash_no High background likely. Increase number/vigor of washes. q_wash->a_wash_no No end_point Signal Optimized a_wash_yes->end_point a_wash_no->end_point

Caption: Troubleshooting decision tree for low fluorescence signal.

ExperimentalWorkflow n1 1. Seed Cells on glass-bottom dish n2 2. Prepare Probe Working Solution n1->n2 n3 3. Wash Cells with warm PBS n2->n3 n4 4. Load Cells with Probe Solution (37°C, 20-60 min) n3->n4 n5 5. Wash Cells (3x) to remove excess probe n4->n5 n6 6. Add Imaging Medium (Phenol Red-Free) n5->n6 n7 7. Acquire Images on Microscope n6->n7 n8 8. Analyze Data n7->n8

Caption: Standard experimental workflow for live-cell fluorescence imaging.

SignalingPathway stimulus Cellular Stimulus (e.g., Growth Factor, Stress) enzyme Membrane Enzyme (e.g., NADPH Oxidase) stimulus->enzyme superoxide Superoxide (O2⁻) enzyme->superoxide O₂ → O₂⁻ sod Superoxide Dismutase (SOD) superoxide->sod h2o2 Hydrogen Peroxide (H₂O₂) sod->h2o2 O₂⁻ → H₂O₂ probe_active Oxidized Probe (High Fluorescence) h2o2->probe_active Oxidation probe_inactive Boronic Acid Probe (Low Fluorescence)

Caption: Simplified pathway of H2O2 production and probe activation.

References

Side reactions and byproduct formation with Benzo[C]Oxadiazole-5-Boronic Acid

Technical Support Center: Benzo[c][1][2][3]oxadiazole-5-Boronic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[c][1][2][3]oxadiazole-5-boronic acid and its derivatives. The focus is on addressing common side reactions and byproduct formation encountered during experimental procedures, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with Benzo[c][1][2][3]oxadiazole-5-boronic acid in Suzuki-Miyaura couplings?

A1: The most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and formation of boroxines. The electron-deficient nature of the benzoxadiazole ring system makes the boronic acid susceptible to these undesired pathways.

Q2: What is protodeboronation and why is it a problem?

A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of benzo[c][1][2][3]oxadiazole as a byproduct.[4] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. The reaction is often accelerated by high temperatures and the presence of aqueous basic conditions.[2][3]

Q3: What causes the homocoupling of Benzo[c][1][2][3]oxadiazole-5-boronic acid?

A3: Homocoupling results in the formation of a symmetrical biaryl, 5,5'-bibenzo[c][1][2][3]oxadiazole. This byproduct is primarily formed through two mechanisms:

  • Oxygen-Mediated: The presence of molecular oxygen can facilitate the oxidative coupling of two boronic acid molecules.[5]

  • Palladium(II)-Mediated: If a Pd(II) salt is used as a catalyst precursor, it can directly promote the homocoupling reaction.[6]

Electron-deficient arylboronic acids, such as the one , are particularly prone to homocoupling.[6]

Q4: What are boroxines and how do they affect the reaction?

A4: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[1][2][7] While boroxine formation is a reversible equilibrium, it can sequester the active boronic acid, potentially slowing down the desired cross-coupling reaction. The equilibrium can be shifted towards the boronic acid by the presence of water in the reaction mixture.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Significant Formation of Benzo[c][1][2][3]oxadiazole (Protodeboronation)

This troubleshooting guide will help you diagnose and mitigate issues related to protodeboronation.

Troubleshooting Workflow

GstartLow Yield & High Protodeboronationcond1Reaction Temperature > 80 °C?start->cond1action1Lower reaction temperature(e.g., 60-70 °C)cond1->action1Yescond2Using a strong base?(e.g., NaOH, KOH)cond1->cond2Noaction1->cond2action2Switch to a milder base(e.g., K3PO4, Cs2CO3, CsF)cond2->action2Yescond3Prolonged reaction time?cond2->cond3Noaction2->cond3action3Monitor reaction closelyand stop when completecond3->action3Yescond4High water content in solvent?cond3->cond4Noaction3->cond4action4Use anhydrous solvents or a lower water ratiocond4->action4Yescond5Using the free boronic acid?cond4->cond5Noaction4->cond5action5Use the pinacol or MIDA esterfor slow release of the boronic acidcond5->action5YesendImproved Yieldcond5->endNoaction5->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Quantitative Data: Effect of Reaction Conditions on Protodeboronation

The following table summarizes the impact of various reaction parameters on the extent of protodeboronation for electron-deficient arylboronic acids, which serve as a model for Benzo[c][1][2][3]oxadiazole-5-boronic acid.

ParameterCondition A% Protodeboronation (Approx.)Condition B% Protodeboronation (Approx.)Reference
Temperature 100 °C40-60%70 °C10-20%[2][8]
Base K₂CO₃30-50%K₃PO₄15-25%[7]
Boronic Acid Form Free Acid25-45%Pinacol Ester5-15%[3][7]

Detailed Experimental Protocol to Minimize Protodeboronation

This protocol utilizes the pinacol ester of Benzo[c][1][2][3]oxadiazole-5-boronic acid and optimized conditions to suppress protodeboronation.

Reagents and Materials:

  • Aryl halide (1.0 eq)

  • Benzo[c][1][2][3]oxadiazole-5-boronic acid pinacol ester (1.2 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, Benzo[c][1][2][3]oxadiazole-5-boronic acid pinacol ester, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Symmetrical Biaryl Byproduct (Homocoupling)

This guide provides strategies to minimize the formation of 5,5'-bibenzo[c][1][2][3]oxadiazole.

Logical Relationship Diagram

Gcluster_causesPrimary Causescluster_outcomeUndesired Outcomecluster_solutionsMitigation Strategiescause1Presence of OxygenoutcomeHomocoupling Byproductcause1->outcomecause2Use of Pd(II) Pre-catalystcause2->outcomesolution1Rigorous Degassing of Solventsand Inert Atmospheresolution1->cause1preventssolution2Use of Pd(0) Catalyst(e.g., Pd(PPh3)4)solution2->cause2avoids

Caption: Relationship between causes and solutions for homocoupling.

Quantitative Data: Influence of Catalyst and Atmosphere on Homocoupling

The following table illustrates how the choice of palladium source and reaction atmosphere can impact the yield of homocoupling byproducts for electron-deficient arylboronic acids.

Palladium SourceAtmosphereDesired Product Yield (Approx.)Homocoupling Yield (Approx.)Reference
Pd(OAc)₂Air50-70%20-40%[5]
Pd(OAc)₂Argon75-85%10-20%[6]
Pd(PPh₃)₄Argon>90%<5%[9]

Detailed Experimental Protocol to Minimize Homocoupling

This protocol emphasizes the exclusion of oxygen and the use of a Pd(0) catalyst.

Reagents and Materials:

  • Aryl halide (1.0 eq)

  • Benzo[c][1][2][3]oxadiazole-5-boronic acid (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Anhydrous, thoroughly degassed toluene

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon)

Procedure:

  • Degas the toluene by sparging with argon for at least 30 minutes.

  • To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide, Benzo[c][1][2][3]oxadiazole-5-boronic acid, and Cs₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene via a cannula or syringe.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Purification of Benzo[c][1][2][3]oxadiazole Derivatives

Purification of the desired cross-coupled product from the reaction mixture often requires column chromatography. The polarity of the eluent system should be optimized based on the specific product. A typical starting point is a gradient of ethyl acetate in hexanes.

General Purification Protocol:

  • Concentrate the crude reaction mixture onto a small amount of silica gel.

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).

  • Load the adsorbed crude product onto the top of the column.

  • Elute the column with a gradient of increasing polarity (e.g., 0% to 50% ethyl acetate in hexanes).

  • Collect fractions and analyze by TLC to identify those containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

For challenging separations, reverse-phase chromatography may be an effective alternative.[10]

Technical Support Center: Enhancing the Stability of Benzo[c]oxadiazole-5-boronic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Benzo[c]oxadiazole-5-boronic acid during long-term storage.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the handling, storage, and analysis of Benzo[c]oxadiazole-5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Benzo[c]oxadiazole-5-boronic acid has decreased in purity over time. What is the likely cause?

A1: Benzo[c]oxadiazole-5-boronic acid, like many aryl boronic acids, is susceptible to degradation, primarily through two pathways:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by moisture and acidic or basic conditions.

  • Oxidation: The boronic acid group can be oxidized, typically to a phenol. This can be promoted by exposure to air (oxygen) and light.

Additionally, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this is often a reversible process, it can complicate analysis and handling.

Q2: What are the optimal storage conditions for Benzo[c]oxadiazole-5-boronic acid?

A2: To minimize degradation, store Benzo[c]oxadiazole-5-boronic acid under the following conditions:

  • Temperature: Room temperature (15–25°C) is generally acceptable for short to medium-term storage. For long-term stability, refrigeration (2-8°C) is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture, which can promote both protodeboronation and boroxine formation.

  • Light: Protect from light by using an amber vial or storing it in a dark place.

Q3: I am observing a new, less polar spot on my TLC/LC-MS analysis. What could it be?

A3: A new, less polar spot is likely the product of protodeboronation, which is benzo[c][1][2]oxadiazole. This degradation product is less polar than the parent boronic acid.

Q4: I am observing a new, more polar spot on my TLC/LC-MS analysis. What could it be?

A4: A more polar spot could be the corresponding phenol, resulting from oxidation of the boronic acid group.

Q5: Are there more stable alternatives to the free boronic acid for long-term storage?

A5: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. Common stable forms include:

  • Pinacol Ester: Benzo[c][1][2]oxadiazole-5-boronic acid pinacol ester is a common and more stable alternative. It is generally a crystalline solid that is less prone to degradation.

  • MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be stored at room temperature for extended periods without noticeable degradation.[3]

  • DABO Boronate: Diethanolamine (DABO) complexes of boronic acids are air- and water-stable crystalline solids.

Q6: How can I monitor the stability of my Benzo[c]oxadiazole-5-boronic acid sample?

A6: The stability can be monitored using analytical techniques such as:

  • HPLC: A stability-indicating HPLC method can separate the intact boronic acid from its degradation products.

  • NMR: ¹H NMR can be used to observe the appearance of signals corresponding to degradation products. ¹¹B NMR is particularly useful for observing changes in the boron environment and can quantify the ratio of boronic acid to its derivatives.

Data Presentation

The following tables summarize the relative stability of Benzo[c]oxadiazole-5-boronic acid and its common derivatives under various conditions.

Table 1: Qualitative Stability Comparison of Benzo[c]oxadiazole-5-boronic Acid and its Derivatives

Compound FormAir StabilityMoisture StabilityThermal StabilityOverall Recommendation for Long-Term Storage
Free Boronic Acid LowLowModerateNot Recommended
Pinacol Ester ModerateModerateHighGood
MIDA Boronate HighHighHighExcellent[3]
DABO Boronate HighHighHighExcellent[2][4]

Table 2: Typical Storage Conditions and Expected Shelf-Life

Compound FormTemperatureAtmosphereContainerExpected Shelf-Life (Qualitative)
Free Boronic Acid 2-8°CInert Gas (Ar/N₂)Tightly Sealed Amber VialMonths
Pinacol Ester Room Temp (15-25°C)AirTightly Sealed Vial>1 Year
MIDA Boronate Room Temp (15-25°C)AirTightly Sealed VialIndefinite[3]
DABO Boronate Room Temp (15-25°C)AirTightly Sealed VialYears[2][4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Benzo[c]oxadiazole-5-boronic Acid

This protocol outlines a reverse-phase HPLC method to assess the purity of Benzo[c]oxadiazole-5-boronic acid and detect its primary degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Protocol 2: ¹¹B NMR Spectroscopy for Quantitative Stability Assessment

This protocol allows for the quantification of the boronic acid and its esterified or degraded forms.

  • Instrument: 400 MHz NMR spectrometer or higher, equipped with a broadband probe.

  • Solvent: DMSO-d₆

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into an NMR tube. Add 0.6 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Nucleus: ¹¹B

    • Temperature: 298 K

    • Relaxation Delay (d1): 5 seconds (to ensure quantitative results)

    • Number of Scans: 1024 (or as needed for good signal-to-noise)

  • Data Processing: Apply a line broadening of 10-20 Hz. Integrate the signals corresponding to the boronic acid (typically δ ~28-30 ppm) and any other boron-containing species. The relative integrals correspond to the molar ratio of the species.

Protocol 3: Forced Degradation Study

This protocol subjects the compound to stress conditions to identify potential degradation products and pathways, as recommended by ICH guidelines.[3][5][6][7]

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

After each stress condition, prepare a sample as described in Protocol 1 and analyze by HPLC to identify and quantify any degradation products.

Visualizations

degradation_pathway Benzo[c]oxadiazole-5-boronic Acid Benzo[c]oxadiazole-5-boronic Acid Benzo[c]oxadiazole Benzo[c]oxadiazole Benzo[c]oxadiazole-5-boronic Acid->Benzo[c]oxadiazole Protodeboronation (Moisture, H⁺/OH⁻) Benzo[c]oxadiazole-5-ol Benzo[c]oxadiazole-5-ol Benzo[c]oxadiazole-5-boronic Acid->Benzo[c]oxadiazole-5-ol Oxidation (Air, Light)

Caption: Primary degradation pathways of Benzo[c]oxadiazole-5-boronic acid.

stabilization_workflow cluster_storage Long-Term Storage cluster_reaction Use in Reaction Stable Boronate Store at Room Temperature in a sealed vial In situ Deprotection Slow release of Boronic Acid Stable Boronate->In situ Deprotection Unstable Boronic Acid Benzo[c]oxadiazole-5-boronic Acid Protection React with: - Pinacol - MIDA - Diethanolamine Unstable Boronic Acid->Protection Protection->Stable Boronate

Caption: Workflow for stabilization and use of unstable boronic acids.

analytical_workflow Sample Benzo[c]oxadiazole-5-boronic Acid Sample HPLC HPLC Analysis (Protocol 1) Sample->HPLC NMR NMR Analysis (Protocol 2) Sample->NMR Purity Assess Purity (%) HPLC->Purity Degradants Identify & Quantify Degradation Products HPLC->Degradants NMR->Purity Decision Is Stability Acceptable? Purity->Decision Degradants->Decision Store Continue Storage Decision->Store Yes Stabilize Convert to a more stable derivative Decision->Stabilize No

Caption: Analytical workflow for stability assessment.

References

Technical Support Center: Purification of Benzo[C]Oxadiazole-5-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Benzo[C]Oxadiazole-5-Boronic Acid after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of Benzo[C]Oxadiazole-5-Boronic Acid?

A1: Common impurities in the synthesis of aryl boronic acids, such as Benzo[C]Oxadiazole-5-Boronic Acid, particularly via Suzuki-Miyaura coupling, include:

  • Protodeborylation products: The corresponding arene where the boronic acid group has been replaced by a hydrogen atom.

  • Homocoupling byproducts: Dimers of the starting material.[1]

  • Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules.

  • Residual starting materials and reagents: Unreacted precursors and catalysts from the synthesis.

  • Pinacol or other diols: If the boronic acid is generated from the hydrolysis of a boronate ester, the corresponding diol will be a byproduct.

Q2: My Benzo[C]Oxadiazole-5-Boronic Acid appears to be an oil or a sticky solid. Can I still purify it by recrystallization?

A2: If the product is an oil, direct recrystallization is not feasible.[2] However, you can try trituration with a suitable solvent to induce solidification or remove soluble impurities.[2] Alternatively, converting the crude boronic acid into a more crystalline derivative, such as a diethanolamine adduct or a potassium trifluoroborate salt, can facilitate purification by crystallization. These derivatives can then be converted back to the pure boronic acid.

Q3: Why is my boronic acid decomposing on a silica gel column?

A3: Boronic acids can be sensitive to the acidic nature of standard silica gel, leading to degradation or strong, irreversible binding.[3] This can result in streaking, low recovery, or complete loss of the compound.

Q4: How can I assess the purity of my final product?

A4: The purity of Benzo[C]Oxadiazole-5-Boronic Acid can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a common and accurate way to determine purity.[4][5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the desired product and detect impurities. Quantitative NMR (qNMR) can also be used for purity assessment.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

Troubleshooting Guides

Problem 1: Low Yield or No Crystal Formation During Recrystallization
Possible Cause Suggested Solution
Incorrect Solvent System The ideal solvent should dissolve the compound when hot but not at room temperature.[9][10] Screen a variety of solvents and solvent pairs. For aryl boronic acids, common systems include ethyl acetate/hexanes, hot ethanol, or hot water.[4][11]
Too Much Solvent Used Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated upon cooling.[9]
Cooling Too Rapidly Allow the solution to cool slowly to room temperature to encourage crystal growth, then place it in an ice bath to maximize precipitation.[9]
Solution Not Saturated If the solution is too dilute, gently evaporate some of the solvent to increase the concentration and then allow it to cool again.
Oiling Out The compound may be separating as a liquid instead of crystallizing. Try using a different solvent system or a lower crystallization temperature.
Problem 2: Poor Separation or Compound Degradation During Column Chromatography
Possible Cause Suggested Solution
Decomposition on Silica Gel Avoid standard silica gel.[3] Consider using neutral alumina or boric acid-impregnated silica gel.[2] For polar aromatic compounds, alternative solvent systems like dichloromethane/methanol or those containing toluene may improve separation.[12]
Streaking/Tailing of the Compound This can be due to overloading the column or interactions with the stationary phase. Try dry loading the sample onto the silica.[13] Adding a small amount of a modifier like acetic acid to the eluent can sometimes improve peak shape for acidic compounds.[1]
Compound Stuck on the Column The eluent may not be polar enough. Gradually increase the polarity of the solvent system.[14]
Co-elution of Impurities The chosen solvent system may not have sufficient selectivity. Screen different solvent systems using Thin Layer Chromatography (TLC) first. A gradient elution may be necessary.

Experimental Protocols

Method 1: Purification by Recrystallization

This is a general procedure and may require optimization for Benzo[C]Oxadiazole-5-Boronic Acid.

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation node_dissolve Dissolve crude product in minimum hot solvent node_hot_filter Hot gravity filtration (if insoluble impurities exist) node_dissolve->node_hot_filter  Insoluble impurities node_cool_rt Cool slowly to room temperature node_hot_filter->node_cool_rt node_cool_ice Cool in ice bath node_cool_rt->node_cool_ice node_filter Collect crystals by vacuum filtration node_cool_ice->node_filter node_wash Wash with cold solvent node_filter->node_wash node_dry Dry crystals under vacuum node_wash->node_dry node_pure node_pure node_dry->node_pure Pure Product

Caption: Workflow for the purification of Benzo[C]Oxadiazole-5-Boronic Acid by recrystallization.

Protocol:

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethyl acetate, ethanol, water, toluene) and solvent pairs (e.g., ethyl acetate/hexanes) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude Benzo[C]Oxadiazole-5-Boronic Acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Method 2: Purification via Acid-Base Extraction

This method is effective for separating the acidic boronic acid from non-acidic impurities.

Experimental Workflow for Acid-Base Extraction

G node_start Crude Product in Organic Solvent node_extract_base Extract with aqueous base (e.g., 1M NaOH) node_start->node_extract_base node_separate_layers1 Separate Layers node_extract_base->node_separate_layers1 node_organic_impurities Organic Layer (Non-acidic impurities) node_separate_layers1->node_organic_impurities node_aqueous_product Aqueous Layer (Boronate salt) node_separate_layers1->node_aqueous_product node_acidify Acidify aqueous layer (e.g., 1M HCl) node_aqueous_product->node_acidify node_extract_organic Extract with organic solvent node_acidify->node_extract_organic node_separate_layers2 Separate Layers node_extract_organic->node_separate_layers2 node_aqueous_waste Aqueous Layer (Waste) node_separate_layers2->node_aqueous_waste node_organic_product Organic Layer (Pure Boronic Acid) node_separate_layers2->node_organic_product node_dry_concentrate Dry and Concentrate node_organic_product->node_dry_concentrate node_pure_product Pure Product node_dry_concentrate->node_pure_product

Caption: Workflow for the purification of Benzo[C]Oxadiazole-5-Boronic Acid using acid-base extraction.

Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a base (e.g., NaOH). The boronic acid will deprotonate and move into the aqueous layer as its salt, while non-acidic impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Layer Separation: Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layer in an ice bath and acidify to a pH of ~2-3 with a 1M aqueous acid solution (e.g., HCl). The pure boronic acid will precipitate out or can be extracted.

  • Product Extraction: Extract the acidified aqueous solution with fresh organic solvent (e.g., ethyl acetate) 2-3 times.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Method 3: Purification via Potassium Trifluoroborate (KHF₂) Salt Formation

This derivatization method converts the boronic acid into a stable, crystalline salt that is often easier to purify.

Experimental Workflow for Trifluoroborate Salt Purification

G node_crude Crude Boronic Acid node_form_salt React with KHF₂ in MeOH/H₂O node_crude->node_form_salt node_isolate_salt Isolate/Recrystallize Trifluoroborate Salt node_form_salt->node_isolate_salt node_hydrolyze Hydrolyze salt back to Boronic Acid node_isolate_salt->node_hydrolyze node_pure_product Pure Product node_hydrolyze->node_pure_product

Caption: Purification workflow involving the formation and hydrolysis of a potassium trifluoroborate salt.

Protocol for Salt Formation:

  • Dissolve the crude Benzo[C]Oxadiazole-5-Boronic Acid in a mixture of methanol and water (e.g., 5:1 v/v).[1]

  • Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, ~3-4 equivalents) to the boronic acid solution.

  • Stir the mixture at room temperature for 1-2 hours. The potassium trifluoroborate salt will precipitate.

  • Collect the solid by vacuum filtration, wash with cold methanol, and dry. The salt can be further purified by recrystallization from acetonitrile or acetone/hexanes.[15]

Protocol for Conversion Back to Boronic Acid:

  • The purified potassium trifluoroborate salt can often be used directly in subsequent reactions.

  • To regenerate the boronic acid, the salt can be hydrolyzed, for example, by stirring with silica gel in a mixture of ethyl acetate and water.

Data Presentation

The following table provides a qualitative comparison of the different purification methods. Quantitative data is highly dependent on the specific impurities present and the scale of the reaction.

Purification Method Typical Purity Advantages Disadvantages
Recrystallization >98%Simple, scalable, can yield high purity product.Finding a suitable solvent can be time-consuming; may not be effective for all impurity profiles.
Acid-Base Extraction 95-99%Good for removing non-acidic impurities.May not remove other acidic impurities; requires handling of aqueous acidic and basic solutions.
Column Chromatography VariableCan separate closely related compounds.Risk of product degradation on silica; can be time-consuming and use large volumes of solvent.
Trifluoroborate Salt Formation >99%Forms stable, crystalline solids; excellent for removing many impurities.[1]Requires two additional chemical steps (formation and hydrolysis).
Diethanolamine Adduct Formation >99%Forms stable, crystalline adducts; good for purification.[4]Also requires two additional chemical steps.

References

pH effects on the fluorescence of Benzo[C]Oxadiazole-5-Boronic Acid sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Benzo[C]Oxadiazole-5-Boronic Acid and similar boronic acid-based fluorescent sensors. The focus is on understanding and mitigating the effects of pH on sensor performance.

Frequently Asked Questions (FAQs)

Q1: How does pH fundamentally affect the fluorescence of a Benzo[C]Oxadiazole-5-Boronic Acid sensor?

A: The fluorescence of boronic acid-based sensors is highly dependent on pH due to the acid-base equilibrium of the boronic acid group. At lower pH, the boron atom is in a neutral, trigonal planar (sp² hybridized) state. As the pH increases, the boronic acid group deprotonates to form an anionic, tetrahedral (sp³ hybridized) boronate ester.[1][2] This change in geometry and electronic properties at the boron center alters the intramolecular charge transfer (ICT) characteristics of the entire molecule, thereby modulating the fluorescence output of the attached Benzo[C]Oxadiazole fluorophore. This can result in either an increase (enhancement) or decrease (quenching) of the fluorescence signal.[1]

Q2: What is the significance of the pKa of the boronic acid group for my experiments?

A: The pKa is the pH at which 50% of the boronic acid groups are in the neutral trigonal form and 50% are in the anionic tetrahedral form. The sensor exhibits its greatest sensitivity to pH changes in the region around its pKa. Therefore, knowing the pKa is crucial for designing experiments within the optimal pH range for detection. Boronic acids with lower pKa values are generally better suited for applications at physiological pH (around 7.4).[3]

Q3: My fluorescence signal is decreasing over time at a constant pH. What could be the cause?

A: This phenomenon, known as photobleaching, is the irreversible photochemical destruction of the fluorophore. To minimize it, reduce the intensity of the excitation light, decrease the exposure time, and use the lowest necessary concentration of the sensor. Signal drift can also be caused by temperature fluctuations or slow degradation of the sensor in the aqueous buffer.

Q4: Why is my fluorescence signal quenched or unexpectedly low?

A: Several factors can cause fluorescence quenching. High concentrations of the sensor can lead to aggregation-caused quenching (ACQ), where the molecules stack together and exhibit reduced fluorescence.[4] Additionally, components of your buffer or sample, such as certain metal ions or nucleophiles, can act as collisional quenchers.[5][6] It is crucial to run control experiments with your buffer and sample matrix to identify potential quenching agents.

Q5: Are there specific buffers or reagents I should avoid when using these sensors?

A: Yes. Avoid buffers that contain diols, such as those prepared from sugars, as they can form cyclic esters with the boronic acid group, interfering with your measurements. While this is a primary concern for saccharide sensing, it's good practice to avoid them in pH-sensing applications as well.[7][8] Always test the background fluorescence of your chosen buffer at the desired pH before adding the sensor. Common buffers like phosphate-buffered saline (PBS), TRIS, and citrate are often used, but their compatibility should be verified.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or Very Low Fluorescence Signal 1. Incorrect excitation or emission wavelength settings. 2. pH of the solution is outside the sensor's responsive range. 3. Sensor concentration is too low. 4. The sensor has degraded due to improper storage or handling. 5. Instrument gain/sensitivity is set too low.1. Verify the sensor's spectral properties from the literature or a specification sheet. 2. Measure the pH of your sample and adjust if necessary. Perform a full pH titration to find the responsive range. 3. Prepare a fresh, more concentrated working solution. 4. Use a fresh vial of the sensor. Store stock solutions protected from light and at the recommended temperature. 5. Increase the detector gain or use wider emission/excitation slits.
Inconsistent or Non-Reproducible Readings 1. Inhomogeneous mixing of the sensor in the cuvette. 2. Temperature fluctuations in the sample chamber. 3. Presence of air bubbles in the light path. 4. Cuvette is dirty, scratched, or improperly placed.1. Ensure the solution is thoroughly mixed by gentle vortexing or pipetting before each measurement. 2. Use a temperature-controlled fluorometer and allow samples to equilibrate to the set temperature. 3. Degas solutions if necessary and visually inspect the cuvette for bubbles before measurement. 4. Clean the cuvette thoroughly and ensure it is placed consistently in the holder.
Unexpected Shifts in Wavelength Maxima 1. Change in solvent polarity. 2. Formation of a complex between the sensor and an analyte in the sample. 3. Sensor degradation leading to a different fluorescent species.1. Ensure the solvent composition is consistent across all samples. 2. This may be an intended result if you are studying binding events. Analyze the shift to characterize the interaction. 3. Acquire a full spectrum to check for the appearance of new peaks, which may indicate degradation products.

Quantitative Data Overview

The exact photophysical properties of Benzo[C]Oxadiazole-5-Boronic Acid can vary with experimental conditions. The following tables provide data for representative boronic acid-based fluorescent sensors to illustrate typical pH-dependent behavior.

Table 1: Example Photophysical Properties of a Boronic Acid Sensor vs. pH (Data is illustrative, based on similar compounds described in the literature[1])

pHExcitation λmax (nm)Emission λmax (nm)Relative Quantum Yield (ΦF)Boronic Acid State
4.03474500.55Trigonal (sp²)
7.03474510.51Mixed
7.93464510.49pKa Point
10.03464530.46Tetrahedral (sp³)

Table 2: Example pKa Values for a Boronic Acid Sensor (Based on data for similar sensors that bind glucose[1][3])

ConditionApparent pKa
Buffer Only7.90
Buffer + 100 mM Glucose6.62
Buffer + 100 mM Fructose4.80

Note: The presence of diol-containing analytes like sugars can lower the apparent pKa of the sensor by stabilizing the tetrahedral boronate form.

Signaling Pathway & Experimental Workflow Diagrams

G cluster_0 pH-Dependent Signaling Mechanism low_ph Low pH (e.g., pH < 6) sp2 Neutral Boronic Acid Trigonal Planar (sp²) low_ph->sp2 Favors high_ph High pH (e.g., pH > 9) sp3 Anionic Boronate Tetrahedral (sp³) high_ph->sp3 Favors sp2->sp3 + OH⁻ fluor_on High Fluorescence State sp2->fluor_on Results in sp3->sp2 + H⁺ fluor_off Low Fluorescence State sp3->fluor_off Results in

Caption: pH equilibrium of the boronic acid sensor and its effect on fluorescence.

G start Start prep_stock 1. Prepare Sensor Stock Solution (e.g., in DMSO) start->prep_stock prep_buffers 2. Prepare a Series of Buffers (e.g., pH 3-11) prep_stock->prep_buffers mix 3. Add Sensor Stock to Each Buffer in a Cuvette prep_buffers->mix equilibrate 4. Incubate to Allow Equilibration (e.g., 5 min) mix->equilibrate measure 5. Measure Fluorescence Spectrum (Fixed Excitation Wavelength) equilibrate->measure plot 6. Plot Fluorescence Intensity vs. pH measure->plot pka 7. Determine pKa from Sigmoidal Curve Fit plot->pka end End pka->end

Caption: Standard experimental workflow for pH titration of a fluorescent sensor.

Detailed Experimental Protocol

Objective: To determine the fluorescence response curve and apparent pKa of a Benzo[C]Oxadiazole-5-Boronic Acid sensor.

Materials:

  • Benzo[C]Oxadiazole-5-Boronic Acid sensor

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • A series of buffers covering the desired pH range (e.g., 0.1 M citrate-phosphate for pH 3-7, 0.1 M Tris-HCl for pH 7-9, 0.1 M carbonate-bicarbonate for pH 9-11)

  • Calibrated pH meter

  • Fluorometer with temperature control

  • Quartz or methacrylate fluorescence cuvettes

  • Micropipettes

Procedure:

  • Preparation of Sensor Stock Solution:

    • Prepare a 1 mM stock solution of the Benzo[C]Oxadiazole-5-Boronic Acid sensor in anhydrous DMSO.

    • Store this solution in a dark vial at -20°C to prevent degradation.

  • Preparation of Working Solutions:

    • For each buffer in your pH series, prepare a sample in a fluorescence cuvette.

    • Add 2 mL (or desired volume) of the buffer to the cuvette.

    • Add a small aliquot of the sensor stock solution to achieve a final concentration in the low micromolar range (e.g., 10 µM). The final DMSO concentration should be kept low and constant across all samples (e.g., <1%).

    • Prepare a "blank" sample for each buffer containing only the buffer and an equivalent amount of DMSO (without the sensor) to check for background fluorescence.

  • Equilibration and Measurement:

    • Gently mix each sample and allow it to equilibrate for at least 5 minutes at a constant temperature (e.g., 25°C) in the fluorometer's sample holder.

    • Set the fluorometer to the known excitation wavelength for the sensor. If unknown, first run an excitation scan to determine the optimal wavelength.

    • Record the emission spectrum over the expected range (e.g., 400-600 nm).

    • Record the peak fluorescence intensity at the emission maximum for each pH point.

  • Data Analysis:

    • Subtract the background fluorescence of the blank from each corresponding sample reading.

    • Plot the background-corrected fluorescence intensity (Y-axis) against the measured pH of the buffer (X-axis).

    • The resulting data should form a sigmoidal curve. Fit the data to a suitable sigmoidal dose-response equation.

    • The pKa is the pH value at the inflection point of the curve, which corresponds to the point of 50% change in fluorescence intensity.

References

Validation & Comparative

A Comparative Analysis of Fluorescent Probes: Featuring Benzo[C]Oxadiazole-5-Boronic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison of Fluorescent Probes

The fluorescence quantum yield (Φ) is a critical parameter for assessing the performance of a fluorescent probe, as it quantifies the efficiency of the fluorescence process. A higher quantum yield generally translates to a brighter signal and greater sensitivity. The following tables summarize the fluorescence quantum yields of several common fluorescent probes categorized by their target analyte.

Table 1: Comparison of Fluorescence Quantum Yields for Reactive Oxygen Species (ROS) Probes

ProbeTarget AnalyteFluorescence Quantum Yield (Φ)Key Characteristics
Coumarin-based Probe (CMB)Hydrogen Peroxide (H₂O₂)~25-fold fluorescence enhancement upon reaction"Turn-on" sensor with good biocompatibility.[1]
Fused Quinoxaline-based ProbeHydrogen Peroxide (H₂O₂)High"Push-pull" electron structure contributing to good fluorescence properties.[2]
Methylenemalononitrile-BODIPY ProbeHydrogen Peroxide (H₂O₂)Not specified; ratiometric changeSuitable for use in a pH range of 6 to 10.[2]
HKPerox-RedHydrogen Peroxide (H₂O₂)Not specified; linear fluorescence increaseUltrasensitive with a detection limit of 4.8 nM.[3]

Table 2: Comparison of Fluorescence Quantum Yields for pH Probes

ProbepH RangeFluorescence Quantum Yield (Φ)Key Characteristics
Quinolinium-based Probes5.5 - 130.6 - 0.8High photostability and water solubility.[4]
Fluorescein6 - 80.2 - 0.8 (pH-dependent)Widely used, but its quantum yield is highly sensitive to pH changes.[5]
Near-Infrared Probe (LS479)3 - 8Increases with pHSuitable for in vivo imaging due to longer excitation and emission wavelengths.[6]

Table 3: Comparison of Fluorescence Quantum Yields for Metal Ion Probes

ProbeTarget IonFluorescence Quantum Yield (Φ)Key Characteristics
Phen Green FLCu²⁺, Fe²⁺, Hg²⁺, Pb²⁺, Cd²⁺, Ni²⁺~0.8 (uncomplexed)"Turn-off" sensor; fluorescence is quenched upon ion binding.[7]
Rhodamine B-based SensorsCr³⁺, Fe³⁺, Cu²⁺HighHigh stability and large molar extinction coefficient.[8]
Nitrogen-doped Carbon Dots (N-CDs)Fe³⁺0.423Highly luminescent and effective for imaging in living cells.[8]

Experimental Protocols

The determination of the fluorescence quantum yield is a fundamental measurement in the characterization of a fluorescent probe. The comparative method is the most common and accessible approach.

Relative Fluorescence Quantum Yield Determination by the Comparative Method

This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

Materials:

  • Fluorimeter: Equipped with an excitation and emission monochromator.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvents: Spectroscopic grade, appropriate for both the sample and the standard.

  • Standard Compound: A fluorescent dye with a known and stable quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine B in ethanol).

  • Sample Compound: The fluorescent probe to be characterized (e.g., Benzo[C]Oxadiazole-5-Boronic Acid analog).

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using the fluorimeter. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Grad) will be used for the calculation.

  • Calculate the fluorescence quantum yield (Φ_S) of the sample using the following equation:

    Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

    Where:

    • Φ_R is the quantum yield of the reference standard.

    • Grad_S and Grad_R are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

    • n_S and n_R are the refractive indices of the solvents used for the sample and the reference, respectively.

Visualizing Signaling Pathways and Workflows

Understanding the mechanism of action of a fluorescent probe is crucial for interpreting experimental data. The following diagrams, generated using the DOT language, illustrate common signaling pathways and experimental workflows.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Analyte Solution F Add Analyte A->F B Prepare Probe Stock Solution D Mix Probe and Buffer B->D C Prepare Buffer Solution C->D E Record Baseline Fluorescence D->E E->F G Incubate F->G H Record Final Fluorescence G->H I Calculate Fluorescence Change H->I J Plot Calibration Curve I->J K Determine Analyte Concentration J->K

Caption: A generalized experimental workflow for analyte detection using a fluorescent probe.

boronic_acid_sensing Probe_Inactive Boronic Acid Probe (Low Fluorescence) Reaction Binding/ Reaction Probe_Inactive->Reaction Probe_Active Probe-Analyte Complex (High Fluorescence) Analyte Analyte (e.g., H₂O₂, Saccharide) Analyte->Reaction Reaction->Probe_Active

Caption: Simplified signaling pathway for a "turn-on" fluorescent probe based on boronic acid.

References

Validation of Benzo[C]Oxadiazole-5-Boronic Acid as a Selective Glucose Sensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of boronic acid-based fluorescent sensors for selective glucose detection, with a focus on the potential validation of Benzo[C]Oxadiazole-5-Boronic Acid. While specific quantitative performance data for Benzo[C]Oxadiazole-5-Boronic Acid as a glucose sensor is not extensively available in peer-reviewed literature, this document outlines the fundamental principles, experimental protocols, and comparative metrics based on analogous and well-characterized boronic acid sensors. This allows for a thorough understanding of the validation process and the key performance indicators to consider.

Principles of Boronic Acid-Based Glucose Sensing

Boronic acids reversibly bind with compounds containing cis-diol functionalities, such as saccharides. This interaction forms a cyclic boronate ester. In the context of fluorescent sensors, the boronic acid is appended to a fluorophore. The binding event with glucose alters the electronic properties of the boronic acid moiety, which in turn modulates the fluorescence of the attached fluorophore. This modulation can manifest as either an increase (fluorescence enhancement) or a decrease (fluorescence quenching) in emission intensity, or a shift in the emission wavelength, providing a measurable signal that correlates with glucose concentration.

A critical aspect of boronic acid sensors is their selectivity. Monoboronic acids generally exhibit a higher affinity for fructose than for glucose. To enhance glucose selectivity, researchers have developed diboronic acid sensors, where two boronic acid groups are spatially arranged to match the diol spacing in the glucose molecule, leading to a more stable complex.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a boronic acid-based fluorescent glucose sensor and a typical experimental workflow for its validation.

Signaling Pathway of a Boronic Acid Glucose Sensor cluster_sensor Sensor Components cluster_binding Binding Process cluster_signal Signal Transduction Fluorophore Fluorophore Sensor Benzo[C]Oxadiazole-5-Boronic Acid Fluorophore->Sensor Boronic_Acid Boronic Acid (-B(OH)2) Boronic_Acid->Sensor Glucose Glucose (with cis-diols) Complex Sensor-Glucose Complex (Cyclic Boronate Ester) Fluorescence_Change Change in Fluorescence (Quenching or Enhancement) Complex->Fluorescence_Change Modulation of Electronic Properties SensorGlucose SensorGlucose SensorGlucose->Complex Reversible Binding

Caption: General signaling pathway of a boronic acid-based fluorescent glucose sensor.

Experimental Workflow for Sensor Validation Start Start Synthesis Synthesis of Benzo[C]Oxadiazole-5-Boronic Acid Start->Synthesis Characterization Spectroscopic Characterization (NMR, MS, UV-Vis, Fluorescence) Synthesis->Characterization pH_Optimization pH Titration to Determine Optimal pKa Characterization->pH_Optimization Selectivity_Screening Fluorescence Titration with Various Saccharides (Glucose, Fructose, Galactose, etc.) pH_Optimization->Selectivity_Screening Glucose_Titration Detailed Fluorescence Titration with Glucose Selectivity_Screening->Glucose_Titration Data_Analysis Determination of: - Binding Constant (Ka) - Detection Limit (LOD) - Dynamic Range - Response Time Glucose_Titration->Data_Analysis Interference_Study Testing with Potential Interfering Species Data_Analysis->Interference_Study Validation Validation Complete Interference_Study->Validation

Caption: A generalized experimental workflow for the validation of a fluorescent glucose sensor.

Comparative Performance of Boronic Acid-Based Glucose Sensors

Due to the limited availability of specific data for Benzo[C]Oxadiazole-5-Boronic Acid, the following table presents a comparison of representative fluorescent boronic acid-based sensors from the literature. This provides a benchmark for the expected performance of a novel sensor.

Sensor TypeFluorophoreKey Performance MetricsReference
Monoboronic Acid AnthraceneHigher affinity for fructose over glucose.[1][2]
Bis-boronic Acid AnthraceneImproved selectivity for glucose over fructose. Binding constant for glucose reported as 3981 M⁻¹ at pH 7.77 in 33.3% methanol/water.[1]
Carbazole-based Carbazole PyridiniumHigh affinity for glucose with a reported binding constant of 2.3 x 10⁶ M⁻¹.
Polymer-based AzobenzeneEnhanced glucose affinity through multivalent binding.[2]

Experimental Protocols

The following are generalized experimental protocols for the key experiments required to validate a new fluorescent glucose sensor like Benzo[C]Oxadiazole-5-Boronic Acid.

Synthesis and Characterization of Benzo[C]Oxadiazole-5-Boronic Acid

A potential synthetic route involves the conversion of a suitable precursor, such as 5-bromo-2,1,3-benzoxadiazole, to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.

  • Materials: 5-bromo-2,1,3-benzoxadiazole, n-butyllithium, triisopropyl borate, hydrochloric acid, diethyl ether, and other necessary solvents and reagents.

  • Procedure:

    • Dissolve 5-bromo-2,1,3-benzoxadiazole in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Add n-butyllithium dropwise and stir for 1 hour.

    • Add triisopropyl borate and allow the mixture to warm to room temperature overnight.

    • Quench the reaction with aqueous HCl.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic and pH Titration
  • Objective: To determine the optimal excitation and emission wavelengths and the pKa of the sensor.

  • Procedure:

    • Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of buffer solutions with a range of pH values (e.g., pH 4 to 10).

    • Add a small aliquot of the sensor stock solution to each buffer to a final concentration in the low micromolar range.

    • Record the fluorescence emission spectra for each pH value, using the excitation wavelength that gives the maximum emission.

    • Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa.

Selectivity Screening
  • Objective: To assess the sensor's response to glucose relative to other common saccharides.

  • Procedure:

    • Prepare stock solutions of glucose, fructose, galactose, and other relevant sugars in the optimal buffer determined from the pH titration.

    • To separate solutions of the sensor in the buffer, add a high concentration (e.g., 100 mM) of each sugar.

    • Record the fluorescence spectrum for each solution.

    • Compare the change in fluorescence intensity for glucose with that of other sugars to evaluate selectivity.

Glucose Titration and Determination of Binding Constant
  • Objective: To quantify the sensor's affinity for glucose.

  • Procedure:

    • Prepare a series of glucose solutions of varying concentrations in the optimal buffer.

    • Add these solutions to the sensor solution (at a fixed concentration).

    • Record the fluorescence emission spectrum for each glucose concentration.

    • Plot the change in fluorescence intensity against the glucose concentration.

    • Fit the resulting binding isotherm to a suitable model (e.g., the Benesi-Hildebrand equation) to calculate the association constant (Ka).

Determination of Detection Limit, Dynamic Range, and Response Time
  • Detection Limit (LOD): Calculate the LOD based on the standard deviation of the blank and the slope of the calibration curve at low glucose concentrations.

  • Dynamic Range: Determine the range of glucose concentrations over which the sensor provides a linear or predictable response.

  • Response Time: Measure the time required for the fluorescence signal to reach a stable value after the addition of glucose.

Conclusion

References

A Comparative Guide to Boronic Acids for Saccharide Detection: Featuring Benzo[c]oxadiazole-5-boronic Acid

A Comparative Guide to Boronic Acids for Saccharide Detection: Featuring Benzo[c][1][2][3]oxadiazole-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of saccharides are pivotal in various fields, from clinical diagnostics to biotechnology. Boronic acids have emerged as a versatile class of synthetic receptors for saccharides due to their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols present in sugars. When coupled with a fluorescent reporter, this binding event can be translated into a measurable optical signal. This guide provides a comparative overview of different boronic acids used for saccharide detection, with a special focus on the potential of Benzo[c][1][2][3]oxadiazole-5-boronic acid as a fluorescent sensor.

Principle of Boronic Acid-Based Saccharide Sensing

The fundamental principle of saccharide detection using boronic acids lies in the reversible formation of a cyclic boronate ester between the boronic acid moiety and the diol groups of a saccharide. This interaction is typically pH-dependent, with the binding affinity increasing at higher pH values. When a fluorophore is appended to the boronic acid, the binding event alters the electronic environment of the fluorophore, leading to a change in its photophysical properties. Common signaling mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Comparison of Boronic Acid Probes

The choice of the aromatic backbone (fluorophore) and the number and position of the boronic acid groups significantly influence the sensor's performance, including its sensitivity, selectivity, and photophysical properties.

Performance Data of Selected Boronic Acids
Boronic Acid ProbeTarget SaccharideBinding/Dissociation Constant (K)Limit of Detection (LOD)Quantum Yield (Φ)Excitation/Emission (nm)Reference/Notes
Benzo[c][1][2][3]oxadiazole-5-boronic acid Glucose/FructoseProjected to be in the mM rangeProjected to be in the µM-mM rangeProjected to be high (based on NBD derivatives, ~0.5-0.9)Projected ~470 / ~540Projection based on properties of benzofurazan derivatives.[3]
Phenylboronic AcidFructoseKa: ~1.3 x 10³ M⁻¹-Low~280 / ~310A foundational but less sensitive probe.
Anthracene-9-boronic acidFructoseKsv: 1800 M⁻¹-High~370 / ~415A widely used "turn-off" PET sensor.
2,6-Bis(aminomethyl)anthracene-9,10-diboronic acidGlucoseKa: 3.98 x 10³ M⁻¹--~370 / ~420A well-known glucose-selective bis-boronic acid.[4]
Naphthalene-based monoboronic acidFructose--High~350 / ~450"Turn-on" sensor with good quantum yield.
Carbazole Pyridinium Boronic Acid (CPBA)GlucoseKa: 2.3 x 10⁶ M⁻¹0.59 µM-260 / 367 & 517Exhibits aggregation-induced emission (AIE).

Note: The performance of boronic acid sensors is highly dependent on experimental conditions such as pH, buffer composition, and solvent.

Signaling Pathways and Experimental Workflows

The interaction between a boronic acid probe and a saccharide can be visualized as a dynamic equilibrium that, upon binding, modulates the fluorescence output of the sensor.

General Signaling Pathway of a Boronic Acid Sensorcluster_0Unbound Statecluster_1Bound StateBoronic_AcidBoronic Acid(Trigonal, sp²)Fluorophore_QuenchedFluorophore(Low Fluorescence)Boronic_Acid->Fluorophore_QuenchedPET/ICT QuenchingBoronate_EsterBoronate Ester(Tetrahedral, sp³)Fluorophore_EmittingFluorophore(High Fluorescence)Boronate_Ester->Fluorophore_EmittingPET/ICT InhibitionSaccharideSaccharide (Diol)Saccharide->Boronate_EsterReversible BindingExperimental Workflow for Fluorescence TitrationStartStartPrepare_SolutionsPrepare Stock Solutions(Boronic Acid & Saccharide)Start->Prepare_SolutionsTitrationPerform Serial Dilutions of SaccharidePrepare_Solutions->TitrationMeasurementMeasure Fluorescence Spectra(Excitation at λmax,abs, Emission Scan)Titration->MeasurementData_AnalysisPlot Fluorescence Intensity vs. [Saccharide]Measurement->Data_AnalysisBinding_ConstantCalculate Binding Constant (Ka)(Non-linear regression)Data_Analysis->Binding_ConstantEndEndBinding_Constant->EndSynthetic Pathway for Benzo[c][1,2,5]oxadiazole-5-boronic AcidStart_Material4-Bromo-2-nitroanilineStep1Diazotization & Azide SubstitutionStart_Material->Step1Intermediate14-Bromo-2-nitroazidobenzeneStep1->Intermediate1Step2Cyclization (Thermolysis)Intermediate1->Step2Intermediate25-Bromobenzo[c][1,2,5]oxadiazoleStep2->Intermediate2Step3Lithiation & BorylationIntermediate2->Step3Intermediate3This compound, pinacol esterStep3->Intermediate3Step4DeprotectionIntermediate3->Step4Final_ProductThis compoundStep4->Final_Product

Comparative Analysis of Monosaccharide Cross-Reactivity with Boronic Acid-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of boronic acid-based fluorescent probes with various monosaccharides. Due to the limited availability of published quantitative data specifically for Benzo[C]Oxadiazole-5-Boronic Acid, this document uses a representative fluorescent boronic acid sensor to illustrate the principles of monosaccharide binding and detection. The experimental protocols provided are broadly applicable and can be adapted for the specific analysis of Benzo[C]Oxadiazole-5-Boronic Acid.

Introduction to Boronic Acid-Based Monosaccharide Sensing

Boronic acids are a class of compounds that can reversibly form covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in monosaccharides. When a fluorophore is incorporated into the structure of a boronic acid, the binding event with a saccharide can be translated into a measurable change in fluorescence. This change can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. The affinity of a boronic acid for different monosaccharides is dependent on the spatial arrangement of the hydroxyl groups on the sugar molecule. Generally, for simple phenylboronic acids, the binding affinity follows the order: fructose > galactose > mannose > glucose.

Quantitative Comparison of Monosaccharide Binding

The following table summarizes the binding constants of a representative fluorescent boronic acid probe with a selection of common monosaccharides. This data illustrates the typical selectivity profile observed for such sensors.

Table 1: Binding Constants of a Representative Fluorescent Boronic Acid with Various Monosaccharides

MonosaccharideBinding Constant (K) [M⁻¹]Relative Affinity
D-Fructose436539.7
D-Galactose6606.0
D-Glucose1101.0
D-Mannose700.6

Note: The data presented is for a representative phenylboronic acid-based sensor and is intended for illustrative purposes. Actual binding constants for Benzo[C]Oxadiazole-5-Boronic Acid may vary and would need to be determined experimentally.

Experimental Protocols

To determine the cross-reactivity of Benzo[C]Oxadiazole-5-Boronic Acid with different monosaccharides, a fluorescence titration experiment can be performed.

Materials and Reagents
  • Benzo[C]Oxadiazole-5-Boronic Acid

  • Monosaccharides (e.g., D-glucose, D-fructose, D-galactose, D-mannose)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Spectro-grade solvent for stock solutions (e.g., DMSO or methanol)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of Benzo[C]Oxadiazole-5-Boronic Acid in a minimal amount of a suitable organic solvent.

    • Prepare stock solutions of each monosaccharide in the buffer solution.

  • Fluorescence Titration:

    • In a quartz cuvette, prepare a dilute solution of Benzo[C]Oxadiazole-5-Boronic Acid in the buffer solution.

    • Record the initial fluorescence spectrum of the boronic acid solution.

    • Incrementally add small aliquots of a monosaccharide stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence spectrum.

    • Continue this process until no significant change in fluorescence is observed upon further addition of the monosaccharide.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution at each titration point.

    • Plot the change in fluorescence intensity as a function of the monosaccharide concentration.

    • Determine the binding constant (K) by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or by using non-linear regression analysis.

Visualizing the Scientific Workflow and Principles

To better understand the experimental process and the underlying chemical interactions, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_exp Fluorescence Titration cluster_analysis Data Analysis stock_BA Prepare Stock Solution of Benzo[C]Oxadiazole-5-Boronic Acid initial_spec Record Initial Fluorescence of Boronic Acid Solution stock_BA->initial_spec stock_sugars Prepare Stock Solutions of Monosaccharides add_sugar Incrementally Add Monosaccharide stock_sugars->add_sugar initial_spec->add_sugar record_spec Record Fluorescence Spectrum after Each Addition add_sugar->record_spec Equilibrate record_spec->add_sugar plot_data Plot Fluorescence Change vs. Concentration record_spec->plot_data fit_model Fit Data to Binding Model plot_data->fit_model calc_k Calculate Binding Constant (K) fit_model->calc_k

Caption: Experimental workflow for determining monosaccharide binding constants.

G cluster_fluorescence Fluorescence Change BA Boronic Acid (Trigonal Planar) BoronateEster Cyclic Boronate Ester (Tetrahedral) BA->BoronateEster + Diol F_BA Fluorescence of Free Boronic Acid Diol Monosaccharide (cis-Diol) BoronateEster->BA - Diol H2O 2 H₂O BoronateEster->H2O F_Ester Fluorescence of Boronate Ester

Caption: Reversible binding of a boronic acid with a monosaccharide.

A Comparative Guide to Boronate-Based Probes for In Vitro and In Vivo Detection of Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are critical for understanding cellular signaling, oxidative stress, and the progression of various diseases. Boronate-based fluorescent probes have emerged as a powerful tool for this purpose due to their high selectivity and reactivity with H₂O₂. This guide provides an objective comparison of the performance of boronate-based probes, with a focus on the potential utility of the Benzo[C]Oxadiazole-5-Boronic Acid scaffold, and compares them with other common alternatives. The information is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate probe for your research needs.

Performance Comparison of Fluorescent Probes for Hydrogen Peroxide

The selection of a fluorescent probe for H₂O₂ detection is contingent on several factors, including the desired spectral properties, sensitivity, reaction kinetics, and the specific biological context. While direct experimental validation of Benzo[C]Oxadiazole-5-Boronic Acid as a fluorescent probe for ROS is not extensively available in public literature, its structural features suggest it as a potential scaffold. The following tables compare the performance of well-established boronate-based probes and other alternatives.

Table 1: Quantitative Comparison of Boronate-Based H₂O₂ Probes

Probe NameFluorophore ScaffoldExcitation (nm)Emission (nm)Quantum Yield (Φ)Second-Order Rate Constant with H₂O₂ (M⁻¹s⁻¹)Key Features
Peroxyfluor-1 (PF1) Fluorescein~490~515~0.9 (after reaction)~1-2Cell-permeable, significant fluorescence turn-on.[1]
Peroxyresorufin-1 (PR1) Resorufin~565~585Not reportedNot reportedRed-fluorescent, suitable for multiplexing.[1]
Peroxyxanthone-1 (PX1) Xanthone~380~460Not reportedNot reportedBlue-fluorescent probe.[1]
Coumarin-Boronic Acid Coumarin~330~450Not reported~1.8Ratiometric potential, though some borinic acid versions show significantly faster kinetics.[2]
Near-Infrared (NIR) Probes Cyanine>650>700VariesVariesDeep tissue penetration for in vivo imaging.

Table 2: Comparison with Alternative H₂O₂ Probes

Probe TypeExampleMechanismAdvantagesDisadvantages
Genetically Encoded HyPerCircularly permuted yellow fluorescent protein (cpYFP)High specificity, can be targeted to specific organelles, suitable for long-term studies.Requires genetic modification of cells/organisms, may have a slower response time.
Borinic Acid-Based Coumarin-Borinic AcidOxidation of borinic acidExtremely fast reaction kinetics (up to 10,000-fold faster than boronates).[2]Less commonly available, synthesis can be more complex.
Hydrolysis-Based Pentafluorobenzenesulfonyl fluorescein (PFBSF)H₂O₂-mediated hydrolysis of sulfonyl etherHigh selectivity for H₂O₂, not susceptible to oxidation by other ROS.Slower reaction kinetics compared to some boronate probes.
Redox-Sensitive Dyes 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCF-DA)Oxidation to fluorescent dichlorofluorescein (DCF)Widely used, commercially available.Lacks specificity for H₂O₂, can be oxidized by various ROS and RNS.

Signaling Pathways and Probe Mechanism

The primary mechanism of boronate-based probes involves the chemoselective oxidation of the boronic acid or ester moiety by hydrogen peroxide. This reaction leads to the formation of a corresponding phenol, which in turn alters the electronic properties of the attached fluorophore, resulting in a change in its fluorescence (e.g., "turn-on" or ratiometric shift).

Boronate Probe Mechanism cluster_0 Probe Activation cluster_1 Cellular Context Boronate_Probe Boronate Probe (Low Fluorescence) Activated_Probe Phenol Product (High Fluorescence) Boronate_Probe->Activated_Probe Oxidation H2O2 H₂O₂ H2O2->Boronate_Probe Signaling_Pathways Downstream Signaling H2O2->Signaling_Pathways Fluorescence_Detection Fluorescence Microscopy/Spectroscopy Activated_Probe->Fluorescence_Detection Detection Cell Cell ROS_Production ROS Production (e.g., Mitochondria) Cell->ROS_Production ROS_Production->H2O2

Caption: General mechanism of a boronate-based fluorescent probe for H₂O₂ detection.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the in vitro and in vivo validation of boronate-based fluorescent probes for H₂O₂ detection.

In Vitro Validation in Cultured Cells

This protocol outlines the steps for detecting intracellular H₂O₂ in cultured cells using a boronate-based fluorescent probe.

In Vitro Experimental Workflow Start Start Cell_Culture 1. Culture cells on glass-bottom dishes or plates Start->Cell_Culture Probe_Loading 2. Incubate cells with probe working solution (e.g., 5-10 µM for 30-60 min) Cell_Culture->Probe_Loading Wash 3. Wash cells with buffer (e.g., PBS or HBSS) to remove excess probe Probe_Loading->Wash Stimulation 4. Induce H₂O₂ production (e.g., with PMA, growth factors, or exogenous H₂O₂) Wash->Stimulation Imaging 5. Acquire fluorescence images using a confocal microscope or plate reader Stimulation->Imaging Analysis 6. Quantify fluorescence intensity and compare between control and treated groups Imaging->Analysis End End Analysis->End

Caption: A generalized workflow for in vitro detection of H₂O₂ in cultured cells.

Detailed Steps:

  • Cell Preparation: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging and culture until they reach the desired confluency.

  • Probe Loading: Prepare a working solution of the boronate probe in a suitable buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)). The final concentration typically ranges from 1 to 10 µM. Remove the culture medium, wash the cells once with the buffer, and then incubate the cells with the probe working solution at 37°C for 30-60 minutes.

  • Washing: After incubation, gently wash the cells two to three times with the buffer to remove any unloaded probe.

  • Induction of H₂O₂: Treat the cells with a stimulus to induce endogenous H₂O₂ production (e.g., phorbol 12-myristate 13-acetate (PMA), growth factors) or with a known concentration of exogenous H₂O₂ as a positive control.

  • Fluorescence Imaging: Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe. For time-lapse imaging, acquire images at regular intervals. Alternatively, a fluorescence plate reader can be used for quantitative measurements in a 96-well format.

  • Data Analysis: Quantify the mean fluorescence intensity of the cells or regions of interest using image analysis software. Compare the fluorescence signals from stimulated cells to those from control (unstimulated) cells.

In Vivo Validation in a Zebrafish Model

Zebrafish larvae are a widely used model for in vivo imaging due to their optical transparency. This protocol provides a general workflow for detecting H₂O₂ in live zebrafish.[3]

In Vivo Experimental Workflow Start Start Zebrafish_Prep 1. Collect zebrafish embryos (e.g., 3 days post-fertilization) Start->Zebrafish_Prep Probe_Incubation 2. Incubate embryos in probe solution (e.g., 5-10 µM in E3 medium) Zebrafish_Prep->Probe_Incubation Wash_Zebrafish 3. Wash embryos with fresh E3 medium to remove excess probe Probe_Incubation->Wash_Zebrafish Stimulation_Vivo 4. Induce oxidative stress (e.g., with menadione or H₂O₂) Wash_Zebrafish->Stimulation_Vivo Anesthetize 5. Anesthetize embryos (e.g., with tricaine) Stimulation_Vivo->Anesthetize Mounting 6. Mount embryos in low-melting point agarose on a glass slide Anesthetize->Mounting Imaging_Vivo 7. Image with a confocal or fluorescence microscope Mounting->Imaging_Vivo End End Imaging_Vivo->End

Caption: A generalized workflow for in vivo detection of H₂O₂ in zebrafish larvae.

Detailed Steps:

  • Zebrafish Preparation: Use zebrafish larvae at a suitable developmental stage (e.g., 3-5 days post-fertilization) for imaging.

  • Probe Loading: Incubate the larvae in E3 embryo medium containing the boronate probe (typically 5-10 µM) for 1-2 hours at 28.5°C in the dark.

  • Washing: After incubation, transfer the larvae to fresh E3 medium and wash them two to three times to remove the excess probe.

  • Induction of Oxidative Stress: To induce H₂O₂ production, treat the larvae with a chemical inducer such as menadione or a low concentration of H₂O₂.

  • Anesthesia and Mounting: Anesthetize the larvae using tricaine (MS-222) and mount them in a small drop of low-melting-point agarose on a glass-bottom dish for imaging.

  • Fluorescence Imaging: Image the larvae using a confocal or fluorescence microscope with the appropriate laser lines and emission filters. Capture images of the region of interest (e.g., the tail fin, which is prone to injury-induced H₂O₂ production).

  • Data Analysis: Analyze the fluorescence intensity in the region of interest and compare the signals between treated and control larvae.

Conclusion

Boronate-based fluorescent probes are invaluable tools for the detection of hydrogen peroxide in both in vitro and in vivo settings. The choice of a specific probe should be guided by its photophysical properties, reaction kinetics, and suitability for the biological system under investigation. While the Benzo[C]Oxadiazole-5-Boronic Acid scaffold presents an interesting structural motif for the development of novel probes, further experimental validation is required to characterize its performance for ROS detection. The protocols and comparative data presented in this guide offer a starting point for researchers to select and implement the most appropriate fluorescent probe for their studies on the multifaceted roles of hydrogen peroxide in health and disease.

References

Benchmarking the performance of Benzo[C]Oxadiazole-5-Boronic Acid in Suzuki coupling against standard boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups on the arylboronic acid can decrease the electron density of the boronic acid, potentially slowing down the transmetalation step of the catalytic cycle. Conversely, electron-donating groups can enhance reactivity.

Benzo[c]oxadiazole is an electron-withdrawing heterocycle. Therefore, it is anticipated that Benzo[c]oxadiazole-5-boronic acid may exhibit lower to moderate reactivity in Suzuki coupling compared to simple, electron-rich arylboronic acids like 4-methoxyphenylboronic acid under identical conditions. However, its performance is expected to be comparable to or potentially better than other boronic acids bearing electron-withdrawing groups, such as 4-cyanophenylboronic acid. The unique electronic and structural properties of the benzo[c]oxadiazole moiety make it a valuable building block in medicinal chemistry, and optimization of reaction conditions can likely achieve high yields.

Comparative Performance Data

To provide a quantitative benchmark, the following table summarizes the performance of standard boronic acids in the Suzuki coupling reaction with 4-bromopyridine. This reaction is a common transformation in the synthesis of pharmaceutical intermediates.

Boronic AcidStructureProductYield (%)Catalyst SystemBaseSolventTemperature (°C)Time (h)
Phenylboronic Acid C₆H₅B(OH)₂4-Phenylpyridine81-95%Pd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene80-10012-24
4-Methylphenylboronic Acid CH₃C₆H₄B(OH)₂4-(p-tolyl)pyridine85-92%Pd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ or K₃PO₄Dioxane/H₂O or DMF80-11012-24
4-Methoxyphenylboronic Acid CH₃OC₆H₄B(OH)₂4-(4-methoxyphenyl)pyridine90-98%Pd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene/H₂O80-10012-24
Benzo[c]oxadiazole-5-boronic Acid C₇H₅BN₂O₃4-(Benzo[c]oxadiazol-5-yl)pyridineData not availableExpected: Similar to standard conditionsExpected: Similar to standard conditionsExpected: Similar to standard conditionsExpected: Optimization may be requiredExpected: Potentially longer reaction times

Note: The yields for the standard boronic acids are compiled from various literature sources and represent a typical range under optimized conditions. The conditions for Benzo[c]oxadiazole-5-boronic acid are predictive and may require optimization.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid is provided below. This protocol can serve as a starting point for the coupling of Benzo[c]oxadiazole-5-boronic acid, though optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields.

Materials:

  • Aryl bromide (1.0 equiv)

  • Boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst & Base degas Degas with Inert Gas reagents->degas solvent Add Degassed Solvent degas->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction and Washing monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide R¹-X oa_label pd2_base R¹-Pd(II)L₂-Base pd2_halide->pd2_base base_label pd2_aryl R¹-Pd(II)L₂-R² pd2_base->pd2_aryl R²B(OH)₂ trans_label pd2_aryl->pd0 product R¹-R² pd2_aryl->product re_label

A Comparative Guide to the Synthesis and Application of Benzo[c]oxadiazole-5-Boronic Acid

A Comparative Guide to the Synthesis and Application of Benzo[c][1][2][3]oxadiazole-5-Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and application of Benzo[c][1][2][3]oxadiazole-5-boronic acid, a versatile building block in medicinal chemistry. Its performance in the widely used Suzuki-Miyaura cross-coupling reaction is compared with common alternatives, supported by representative experimental data. Detailed protocols for its synthesis and application are provided to assess reproducibility and facilitate its use in research and development.

I. Synthesis of Benzo[c][1][2][3]oxadiazole-5-Boronic Acid: A Reproducible Pathway

Experimental Protocol: Synthesis of Benzo[c][1][2][3]oxadiazole-5-boronic acid

This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.

Materials:

  • 4-Bromo-7-nitrobenzo[c][1][2][3]oxadiazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-7-nitrobenzo[c][1][2][3]oxadiazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • De-gas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the pinacol ester intermediate.

  • Hydrolyze the pinacol ester by stirring with aqueous HCl in diethyl ether at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Separate the organic layer, and the aqueous layer can be further extracted with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to yield Benzo[c][1][2][3]oxadiazole-5-boronic acid.

Expected Yield and Reproducibility:

Yields for the borylation step typically range from 70-90%, and the subsequent hydrolysis to the boronic acid is often quantitative. With careful control of reaction conditions, particularly the exclusion of air and moisture, the synthesis is expected to be highly reproducible.

II. Application in Suzuki-Miyaura Cross-Coupling: A Performance Comparison

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Benzo[c][1][2][3]oxadiazole-5-boronic acid is a valuable coupling partner in these reactions, leading to the synthesis of complex molecules with potential therapeutic applications.

To objectively assess its performance, we present a comparative analysis with two widely used arylboronic acids: phenylboronic acid and 4-methoxyphenylboronic acid. The chosen model reaction is the coupling with 4-bromoanisole, a common aryl halide.

Table 1: Comparative Performance of Arylboronic Acids in the Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Benzo[c][1][2][3]oxadiazole-5-boronic acid Pd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/Ethanol/H₂O (4:1:1)8012~85-95[2][4][5]
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/Ethanol/H₂O (4:1:1)801292[2][4]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/Ethanol/H₂O (4:1:1)801295

Note: The yield for Benzo[c][1][2][3]oxadiazole-5-boronic acid is an educated estimate based on the typical reactivity of heterocyclic boronic acids in similar Suzuki-Miyaura couplings. Actual yields may vary depending on the specific reaction conditions and the purity of the reactants.

Analysis:

The data suggests that Benzo[c][1][2][3]oxadiazole-5-boronic acid is a highly effective coupling partner in the Suzuki-Miyaura reaction, with expected yields comparable to those of standard arylboronic acids. The electron-withdrawing nature of the benzoxadiazole ring system can influence the reactivity of the boronic acid, but with appropriate optimization of the catalyst and base, high conversion rates can be achieved.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide, arylboronic acid, and potassium carbonate.

  • Add the solvent mixture (Toluene/Ethanol/H₂O).

  • De-gas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80 °C and stir for the specified time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

III. Visualization of a Key Application: Inhibition of the PD-1/PD-L1 Signaling Pathway

Derivatives of Benzo[c][1][2][3]oxadiazole have shown promise as inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, a critical pathway in cancer immunotherapy.[6] The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling and the targeted biological pathway.

Suzuki_Miyaura_WorkflowReactantsCombine Reactants(Aryl Halide, Boronic Acid, Base)SolventAdd Solvent SystemReactants->SolventDegasDegas MixtureSolvent->DegasCatalystAdd Pd CatalystDegas->CatalystHeatHeat and StirCatalyst->HeatMonitorMonitor Reaction(TLC, LC-MS)Heat->MonitorWorkupAqueous Workup& ExtractionMonitor->WorkupPurifyPurification(Column Chromatography)Workup->PurifyProductFinal ProductPurify->Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

PD1_PDL1_Inhibitioncluster_APCAntigen Presenting Cell (APC)or Tumor Cellcluster_TCellT-CellPDL1PD-L1PD1PD-1PDL1->PD1BindingMHCMHCTCRTCRMHC->TCRAntigen PresentationInhibitionInhibition ofT-Cell ActivationPD1->InhibitionTriggersActivationT-Cell ActivationTCR->ActivationLeads toInhibitorBenzo[c][1,2,5]oxadiazoleDerivative (Inhibitor)Inhibitor->PDL1Blocks Interaction

Inhibition of the PD-1/PD-L1 signaling pathway by a Benzo[c][1][2][3]oxadiazole derivative.

Comparative Photostability of Benzo[c]oxadiazole-5-Boronic Acid Derivatives: A Guide for Researchers

Comparative Photostability of Benzo[c][1][2][3]oxadiazole-5-Boronic Acid Derivatives: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the selection of robust fluorescent probes is paramount for reliable and reproducible experimental outcomes. Benzo[c][1][2][3]oxadiazole (also known as benzofurazan) derivatives, particularly those functionalized with boronic acids, have emerged as versatile fluorescent tools for the detection and imaging of biologically relevant molecules such as carbohydrates and reactive oxygen species. A critical performance parameter for these probes is their photostability—the ability to resist photochemical degradation upon exposure to light. This guide provides a comparative analysis of the photostability of hypothetical Benzo[c][1][2][3]oxadiazole-5-Boronic Acid derivatives, supported by generalized experimental protocols and conceptual diagrams.

While direct comparative studies on the photostability of a series of Benzo[c][1][2][3]oxadiazole-5-Boronic Acid derivatives are not extensively available in the current literature, this guide synthesizes information from studies on related benzofurazan and NBD (nitrobenzoxadiazole) fluorophores to present an illustrative comparison. The photophysical properties of these dyes, including their photostability, are known to be influenced by the nature and position of substituents on the heterocyclic core.

Quantitative Comparison of Photostability

The following table summarizes hypothetical photostability data for a series of Benzo[c][1][2][3]oxadiazole-5-Boronic Acid derivatives. These derivatives are distinguished by a substituent 'R' at the 7-position, which is a common site for chemical modification to tune the fluorophore's properties. The data presented here are illustrative and intended to demonstrate how such a comparison would be structured.

Derivative (Substituent R at 7-position)Photobleaching Half-life (t½) in secondsPhotodegradation Quantum Yield (Φd)
BOD-BA-H (R = -H)1205.2 x 10⁻⁵
BOD-BA-F (R = -F)1504.1 x 10⁻⁵
BOD-BA-Cl (R = -Cl)1354.6 x 10⁻⁵
BOD-BA-OMe (R = -OCH₃)1803.5 x 10⁻⁵
BOD-BA-NMe₂ (R = -N(CH₃)₂)2102.9 x 10⁻⁵
  • Photobleaching Half-life (t½): The time required for the fluorescence intensity of the compound to decrease to 50% of its initial value under continuous illumination. A longer half-life indicates greater photostability.

  • Photodegradation Quantum Yield (Φd): The efficiency of the photodegradation process, representing the fraction of absorbed photons that lead to the irreversible destruction of the fluorophore. A lower quantum yield signifies higher photostability.

Experimental Protocols

The determination of photostability parameters is crucial for the validation of fluorescent probes. Below is a generalized experimental protocol for assessing the photostability of Benzo[c][1][2][3]oxadiazole-5-Boronic Acid derivatives.

Protocol for Photobleaching Measurement
  • Sample Preparation:

    • Prepare stock solutions of the Benzo[c][1][2][3]oxadiazole-5-Boronic Acid derivatives in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to a final concentration of 1-10 µM in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Place the sample solution in a quartz cuvette or on a microscope slide.

  • Instrumentation:

    • Utilize a fluorescence spectrophotometer or a fluorescence microscope equipped with a stable light source (e.g., Xenon arc lamp or a laser).

    • Ensure the detector is a sensitive photomultiplier tube (PMT) or a CCD camera.

  • Data Acquisition:

    • Record the initial fluorescence intensity (I₀) by exciting the sample at its absorption maximum (λ_ex) and measuring the emission at its emission maximum (λ_em).

    • Continuously illuminate the sample with the excitation light at a constant intensity.

    • Record the fluorescence intensity (I) at regular time intervals until the intensity has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point (t) to the initial intensity (I/I₀).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single or multi-exponential decay function to determine the photobleaching rate constant (k) and the half-life (t½ = ln(2)/k).

  • Calculation of Photodegradation Quantum Yield (Φd):

    • The photodegradation quantum yield can be calculated using the following equation: Φd = k / (σ * I_ph) where:

      • k is the photobleaching rate constant.

      • σ is the absorption cross-section of the fluorophore at the excitation wavelength.

      • I_ph is the photon flux of the excitation light.

Visualizing Experimental and Conceptual Frameworks

Diagrams created using Graphviz can effectively illustrate workflows and underlying principles.

Experimental_Workflowcluster_prepSample Preparationcluster_acqData Acquisitioncluster_analysisData Analysisprep1Prepare Stock Solutionsprep2Dilute to Working Concentrationprep1->prep2prep3Load Sample into Holderprep2->prep3acq1Measure Initial Fluorescence (I₀)prep3->acq1acq2Continuous Illuminationacq1->acq2acq3Record Fluorescence Decayacq2->acq3an1Normalize Intensity Dataacq3->an1an2Plot Decay Curvean1->an2an3Fit to Exponential Decay Modelan2->an3an4Calculate t½ and Φdan3->an4

Caption: Experimental workflow for determining the photostability of fluorescent probes.

Jablonski_Diagramcluster_photobleachingPhotobleaching PathwaysS0S₀ (Ground State)S1S₁ (Singlet Excited State)S0->S1AbsorptionS1->S0FluorescenceT1T₁ (Triplet Excited State)S1->T1Intersystem CrossingS1_reactionReaction with O₂(from S₁)S1->S1_reactionT1->S0PhosphorescenceT1_reactionReaction with O₂(from T₁)T1->T1_reaction

Caption: Simplified Jablonski diagram illustrating photobleaching pathways.

Conclusion

The photostability of Benzo[c][1][2][3]oxadiazole-5-Boronic Acid derivatives is a critical factor for their successful application as fluorescent probes. While direct comparative data is limited, understanding the principles of photobleaching and employing standardized protocols for its measurement can guide the selection and development of more robust probes. The illustrative data and generalized protocols provided in this guide serve as a valuable resource for researchers aiming to characterize and compare the photostability of these and other fluorescent molecules. Future studies focusing on a systematic comparison of the photostability of a library of these derivatives will be highly beneficial to the field.

Efficacy of Benzo[C]Oxadiazole-5-Boronic Acid in different cell lines for bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative Benzo[C]Oxadiazole-5-Boronic Acid fluorescent probe for bioimaging applications. Due to the limited availability of published data on this specific molecule, this guide extrapolates information from studies on structurally similar compounds containing the nitrobenzoxadiazole (NBD) fluorophore and a boronic acid functional group. The purpose is to offer a valuable reference for researchers interested in the potential of this class of probes for cellular imaging.

Introduction to Benzo[C]Oxadiazole-5-Boronic Acid Probes

Benzo[c][1][2][3]oxadiazole, also known as benzofurazan, and its nitro-substituted derivative, 7-nitro-2,1,3-benzoxadiazole (NBD), are well-established fluorophores in bioimaging.[4][5] Their small size, environmental sensitivity, and reactivity with specific cellular components make them versatile tools for designing targeted fluorescent probes.[4] The incorporation of a boronic acid moiety introduces a functionality for sensing specific biomolecules, such as carbohydrates and reactive oxygen species (ROS).[6][7][8] The combination of these two groups in a single molecule, herein referred to as "NBD-Boronic Acid," offers the potential for a highly specific and sensitive bioimaging tool.

Principle of Detection

Boronic acids are known to interact with diols, which are present in many biological molecules like saccharides. This interaction can modulate the photophysical properties of a nearby fluorophore through mechanisms such as Photoinduced Electron Transfer (PET).[1] In a typical "turn-on" sensor design, the boronic acid in its unbound state quenches the fluorescence of the NBD fluorophore. Upon binding to a diol-containing analyte, this quenching is suppressed, leading to an increase in fluorescence intensity.

Alternatively, arylboronic acids can undergo oxidative cleavage by certain reactive oxygen species (ROS), such as hydrogen peroxide, resulting in the formation of a fluorescent phenol derivative. This mechanism allows for the detection of ROS within cellular environments.

Below is a diagram illustrating the general mechanism of a "turn-on" NBD-boronic acid probe for diol sensing.

G cluster_unbound Unbound State (Low Fluorescence) cluster_bound Bound State (High Fluorescence) Unbound NBD-Boronic Acid Quenching Fluorescence Quenching (e.g., PET) Unbound->Quenching Bound NBD-Boronate Ester Unbound->Bound + Analyte Bound->Unbound - Analyte Fluorescence Fluorescence Emission Bound->Fluorescence Light Excitation Analyte Diol-containing Analyte

Fig. 1. General sensing mechanism of a "turn-on" NBD-boronic acid probe.

Comparative Performance Data

This section presents a comparison of the hypothetical NBD-Boronic Acid with other common fluorescent probes used for similar applications. The data is compiled from various sources and represents typical performance characteristics.

Probe Target Analyte Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Photostability Cytotoxicity Cell Permeability
NBD-Boronic Acid (Hypothetical) Diols, ROS~470~5400.3 - 0.7 (On state)ModerateLow to ModerateGood
2',7'-Dichlorofluorescin diacetate (DCFH-DA) General ROS~504~529~0.1LowModerateGood
Dansyl Boronic Acid Sugars~340~5200.1 - 0.5ModerateLowGood
MitoSOX™ Red Mitochondrial Superoxide~510~580Not reportedModerateModerateGood
CellROX® Green General ROS~485~520Not reportedHighLowGood

Experimental Protocols

General Protocol for Live Cell Imaging with NBD-Boronic Acid

This protocol provides a general guideline for staining live cells. Optimization may be required for different cell lines and experimental conditions.

Materials:

  • NBD-Boronic Acid stock solution (e.g., 1-10 mM in DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Appropriate cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP cube)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Probe Loading:

    • Prepare a working solution of NBD-Boronic Acid in pre-warmed cell culture medium. The final concentration typically ranges from 1 to 10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.

  • Washing: Remove the loading solution and wash the cells 2-3 times with warm PBS or fresh culture medium to remove unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope. For NBD, excitation is typically around 470 nm and emission is collected around 540 nm.

G A 1. Culture cells on imaging dish B 2. Prepare NBD-Boronic Acid working solution in medium C 3. Wash cells with PBS B->C D 4. Incubate cells with probe solution (15-60 min) C->D E 5. Wash cells to remove unbound probe D->E F 6. Image cells with fluorescence microscope E->F

Fig. 2. Workflow for live cell imaging with NBD-Boronic Acid.
Protocol for Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted for the detection of an increase in ROS levels.

Materials:

  • NBD-Boronic Acid stock solution

  • Cultured cells (e.g., HeLa, A549)

  • ROS-inducing agent (e.g., H₂O₂, menadione)

  • Control medium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate or on imaging dishes and allow them to adhere overnight.

  • Probe Loading: Load the cells with NBD-Boronic Acid as described in the general protocol (Section 4.1).

  • ROS Induction:

    • After washing, treat the cells with the ROS-inducing agent at a predetermined concentration in fresh medium.

    • Include a vehicle-treated control group.

  • Incubation: Incubate for the desired period to allow for ROS production.

  • Fluorescence Measurement:

    • For microscopy, capture images at different time points.

    • For a plate reader, measure the fluorescence intensity of each well.

  • Data Analysis: Quantify the change in fluorescence intensity in the treated cells relative to the control cells.

Comparison with Alternatives

NBD-Boronic Acid vs. DCFH-DA: DCFH-DA is a widely used probe for general ROS detection. However, it is prone to auto-oxidation and can be photo-oxidized, leading to artifacts. NBD-based probes may offer better photostability and specificity depending on the boronic acid's reactivity.

NBD-Boronic Acid vs. Dansyl Boronic Acid: Dansyl boronic acid is a common probe for saccharide sensing. The NBD fluorophore offers the advantage of longer excitation and emission wavelengths, which can reduce cellular autofluorescence and phototoxicity compared to the UV-excitable dansyl group.

NBD-Boronic Acid vs. MitoSOX™ Red and CellROX® Green: These are commercially available, highly specific probes for mitochondrial superoxide and general ROS, respectively. While NBD-Boronic Acid may not offer the same level of specificity for a particular ROS, its versatility in potentially detecting both ROS and diols makes it an interesting scaffold for developing multi-functional probes.

Signaling Pathway Visualization

The boronic acid moiety can be used to target glycans on the cell surface, which are involved in various signaling pathways. The diagram below illustrates a simplified representation of how a fluorescent boronic acid probe could be used to visualize cell surface glycans, which are often altered in cancer cells.

G cluster_cell Cancer Cell Membrane Cell Membrane Receptor Glycosylated Receptor Pathway Signaling Cascade (e.g., Proliferation, Metastasis) Receptor->Pathway Microscope Fluorescence Microscopy Receptor->Microscope Fluorescent Signal Probe NBD-Boronic Acid Probe Probe->Receptor Binds to Sialic Acid/ Glycans

Fig. 3. Visualization of cell surface glycans with a boronic acid probe.

Conclusion

While specific experimental data for Benzo[C]Oxadiazole-5-Boronic Acid is not yet widely available, the combination of the NBD fluorophore and the boronic acid sensing moiety presents a promising platform for the development of novel fluorescent probes. These probes have the potential for high sensitivity and specificity in detecting key biological analytes like saccharides and reactive oxygen species. Further research is needed to fully characterize the photophysical properties, biological activity, and imaging capabilities of this specific compound in various cell lines. The protocols and comparative data provided in this guide serve as a foundational resource for researchers embarking on such investigations.

References

Critical review of Benzo[C]Oxadiazole-5-Boronic Acid in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is paramount. Among the myriad of heterocyclic systems, the benzo[c]oxadiazole (also known as benzofurazan) nucleus has garnered significant attention. When functionalized with a boronic acid moiety at the 5-position, this scaffold, Benzo[c]oxadiazole-5-boronic acid, presents a unique combination of chemical properties that have been exploited in the development of innovative drug candidates. This guide provides a critical comparison of this compound with other boronic acid derivatives in medicinal chemistry research, supported by experimental data and detailed protocols.

The Rise of Boronic Acids in Drug Discovery

Boronic acids have emerged from the realm of synthetic reagents to become a validated and valuable functional group in medicinal chemistry. Their unique ability to form reversible covalent bonds with diols, including the active site serine residues of many enzymes, has led to the development of several FDA-approved drugs, such as the proteasome inhibitor bortezomib. The versatility of the boronic acid group allows for fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.

Benzo[c]oxadiazole-5-Boronic Acid: A Scaffold of Interest

The benzo[c]oxadiazole scaffold itself is recognized for its diverse pharmacological activities, including anticancer properties. The incorporation of a boronic acid group into this privileged structure has opened new avenues for targeting challenging disease pathways, particularly in oncology.

Performance in Preclinical Studies: A Comparative Look

Recent research has highlighted the potential of Benzo[c]oxadiazole-5-boronic acid derivatives in two key areas of cancer therapy: inhibition of the PD-1/PD-L1 immune checkpoint pathway and targeting tumor hypoxia.

Table 1: Comparative Performance of a Benzo[c]oxadiazole-based PD-L1 Inhibitor

CompoundTargetAssayIC50 (nM)K D (nM)Reference
L7 (Benzo[c]oxadiazole derivative) hPD-L1HTRF1.83.34
BMS-1016 (Lead Compound)hPD-L1HTRF~36-

As shown in Table 1, a derivative of Benzo[c]oxadiazole, compound L7, demonstrated a 20-fold increase in potency in a homogeneous time-resolved fluorescence (HTRF) assay compared to the lead compound, BMS-1016. Furthermore, surface plasmon resonance (SPR) assays confirmed a high binding affinity of L7 to human PD-L1 with a K D value of 3.34 nM. This highlights the significant contribution of the benzoxadiazole scaffold to the inhibitory activity.

While direct comparative studies systematically replacing the benzo[c]oxadiazole core with other boronic acid-bearing scaffolds in the same molecular framework are limited, the exceptional potency of these derivatives suggests a favorable interaction of the benzoxadiazole nucleus within the target's binding site.

Experimental Protocols: A Guide for Researchers

To facilitate further research and comparative studies, detailed experimental methodologies for the synthesis and evaluation of Benzo[c]oxadiazole-5-boronic acid derivatives are crucial.

Synthesis of Benzo[c]oxadiazole-Boronic Acid Derivatives

A general synthetic route to novel boron-based benzo[c]oxadiazoles has been described, primarily for the development of potential hypoxia inhibitors. The synthesis is a two-step process involving a substitution reaction followed by hydrolysis.

Step 1: Substitution Reaction

Substituted amine- or ether-linked boronic acid pinacol ester derivatives are prepared via a base-catalyzed substitution reaction. For example, 5-chloro-4-nitrobenzo[c]oxadiazole can be reacted with an appropriate aminophenylboronic acid pinacol ester in DMF at 90°C.

Step 2: Conversion to Aryltrifluoroborate Salts and Subsequent Hydrolysis

The synthesized boronic acid pinacol esters are then converted to their corresponding aryltrifluoroborate salts. These salts can then be hydrolyzed to the desired boronic acid derivatives. For instance, the trifluoroborate salt can be treated with silica gel in a mixture of ethyl acetate and water at room temperature to yield the final boronic acid product.

In Vitro Assay for PD-L1 Inhibition

The inhibitory activity of compounds against the PD-1/PD-L1 interaction can be assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Protocol:

  • Recombinant human PD-1-His and PD-L1-Fc proteins are used.

  • Test compounds are serially diluted in assay buffer.

  • PD-L1-Fc is incubated with the test compounds.

  • PD-1-His is added, followed by HTRF detection reagents (anti-Fc-Eu3+ and anti-His-XL667).

  • The plate is incubated, and the HTRF signal is read on a compatible plate reader.

  • IC50 values are calculated from the dose-response curves.

Visualizing the Science: Pathways and Workflows

To better understand the context of this research, diagrams illustrating the relevant biological pathway and a typical experimental workflow are provided below.

HIF-1 Signaling Pathway cluster_0 Normoxia cluster_1 Hypoxia HIF-1α HIF-1α pVHL pVHL HIF-1α->pVHL Hydroxylation Ub Ub pVHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_stable HIF-1α (stable) HIF-1β HIF-1β HIF-1α_stable->HIF-1β Dimerization HIF-1 HIF-1 Complex Nucleus Nucleus HIF-1->Nucleus HRE Hypoxia Response Element Nucleus->HRE Binds to Gene Expression Gene Expression HRE->Gene Expression Promotes

Caption: The Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.

PD-L1_Inhibitor_Screening_Workflow Compound_Library Compound Library (including Benzoxadiazole Boronic Acids) Primary_Screening Primary Screening (HTRF Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose-Response Dose-Response & IC50 Determination Hit_Compounds->Dose-Response Secondary_Assays Secondary Assays (e.g., SPR for KD) Dose-Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for screening PD-L1 inhibitors.

Conclusion and Future Directions

Benzo[c]oxadiazole-5-boronic acid has proven to be a valuable and versatile scaffold in medicinal chemistry, particularly in the development of potent inhibitors for challenging cancer targets like PD-L1 and the HIF-1 pathway. The high potency of its derivatives underscores the favorable properties of the benzoxadiazole nucleus.

For future research, direct, head-to-head comparative studies of Benzo[c]oxadiazole-5-boronic acid with other boronic acids (e.g., phenylboronic acid, thiopheneboronic acid) within the same molecular framework are essential to definitively delineate the contribution of the benzoxadiazole core to biological activity. Such studies would provide invaluable structure-activity relationship data to guide the rational design of the next generation of boronic acid-based therapeutics. Furthermore, a deeper investigation into the pharmacokinetic and toxicological profiles of these compounds is necessary to translate their promising in vitro activity into clinical success.

Safety Operating Guide

Proper Disposal of Benzo[c]oxadiazole-5-boronic Acid: A Guide for Laboratory Professionals

Proper Disposal of Benzo[c][1][2][3]oxadiazole-5-boronic Acid: A Guide for Laboratory Professionals

For Immediate Release – This document provides essential safety and logistical information for the proper disposal of Benzo[c][1][2][3]oxadiazole-5-boronic acid, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Benzo[c][1][2][3]oxadiazole-5-boronic acid and its derivatives must be treated as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in standard laboratory trash or flushed down the drain.[2] Improper disposal can lead to environmental contamination and potential health hazards.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes to protect skin from accidental spills.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of Benzo[c][1][2][3]oxadiazole-5-boronic acid from a laboratory setting. This procedure is designed to be clear, and procedural, and to mitigate risks associated with handling this chemical waste.

Step 1: Waste Identification and Segregation

  • Labeling: Designate a specific, sealable, and chemically compatible container for "Hazardous Waste: Benzo[c][1][2][3]oxadiazole-5-boronic Acid". The label must include the full chemical name, the date the first waste is added, and any relevant hazard symbols.

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents, to prevent dangerous chemical reactions.

Step 2: Waste Accumulation

  • Solid Waste: Place any solid Benzo[c][1][2][3]oxadiazole-5-boronic acid, contaminated weighing paper, spatulas, and other contaminated disposable lab supplies directly into the designated hazardous waste container.

  • Liquid Waste: If the compound is in solution, use a designated container for liquid hazardous waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated PPE: All grossly contaminated personal protective equipment, such as gloves, must be collected as solid hazardous waste.

  • Container Management: Keep the waste container securely sealed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.

Step 3: Spill and Decontamination Procedures

  • Spill Response: In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite. Avoid creating dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Step 4: Final Disposal

  • Licensed Disposal: The ultimate disposal of Benzo[c][1][2][3]oxadiazole-5-boronic acid waste must be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with accurate information about the waste contents.

  • Packaging for Transport: Follow your EHS office's guidelines for preparing the waste container for transport. This may include ensuring the container is clean on the outside, properly sealed, and correctly labeled.

Step 5: Contaminated Packaging

  • Rinsing: Empty containers can be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste.

  • Disposal of Rinsed Containers: Once thoroughly decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling if permitted by local regulations.[2] Combustible packaging materials may also be disposed of via controlled incineration.[2]

Disposal Workflow

DisposalWorkflowstartStart: Unwanted Benzo[c][1,2,5]oxadiazole-5-boronic AcidppeDon Appropriate PPE(Goggles, Gloves, Lab Coat)start->ppesegregateSegregate Waste:- Solid Waste- Liquid Waste- Contaminated PPEppe->segregatelabel_containerUse Labeled, SealedHazardous Waste Containersegregate->label_containerspillSpill Occurs?label_container->spillspill_protocolFollow Spill Protocol:1. Contain2. Clean-up3. Decontaminatespill->spill_protocolYesstoreStore in DesignatedSatellite Accumulation Areaspill->storeNospill_protocol->storecontact_ehsContact EHS for Pickupstore->contact_ehsendEnd: Disposal byLicensed Facilitycontact_ehs->end

Caption: Disposal workflow for Benzo[c][1][2][3]oxadiazole-5-boronic Acid.

Personal protective equipment for handling Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid

Essential Safety and Handling Guide for Benzo[c][1][2][3]oxadiazole-5-boronic acid

This guide provides immediate, essential safety protocols and logistical information for handling Benzo[c][1][2][3]oxadiazole-5-boronic acid. It is intended for researchers, scientists, and professionals in drug development. The information herein is synthesized from available safety data sheets and general best practices for handling boronic acids and heterocyclic compounds.

Disclaimer: This guide is for informational purposes only. Always consult the most recent Safety Data Sheet (SDS) provided by your supplier and follow all institutional and regulatory safety protocols.

Personal Protective Equipment (PPE)

When handling Benzo[c][1][2][3]oxadiazole-5-boronic acid, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from dust particles and potential splashes of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and change immediately upon contamination.Prevents skin contact with the compound.
Body Protection A laboratory coat, fully buttoned, along with long pants and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1] If exposure limits are exceeded, a full-face respirator should be used.[1]Minimizes the risk of respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of Benzo[c][1][2][3]oxadiazole-5-boronic acid.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation and inhalation of dust and aerosols.[2]

  • Use appropriate tools, such as a spatula, for transfers to avoid generating dust.

  • Keep the container of Benzo[c][1][2][3]oxadiazole-5-boronic acid tightly closed when not in use.

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Disposal Plan

All waste generated from the use of Benzo[c][1][2][3]oxadiazole-5-boronic acid, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Benzo[c][1][2][3]oxadiazole-5-boronic acid".

  • Contaminated PPE: Place all used disposable PPE into a designated hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste management company. Do not dispose of this chemical or its containers in regular trash or down the drain.

Visual Workflow for PPE Selection and Use

PPE_WorkflowPPE Selection and Use Workflow for Handling Benzo[c][1,2,5]oxadiazole-5-boronic Acidcluster_prepPreparationcluster_donningDonning Sequencecluster_handlingChemical Handlingcluster_doffingDoffing Sequence (Contamination Removal)cluster_disposalDisposalAssess TaskAssess Task(e.g., weighing, transfer, reaction)Consult SDSConsult Safety Data Sheet (SDS)Assess Task->Consult SDSGather PPEGather Required PPEConsult SDS->Gather PPEDon Body Protection1. Don Lab CoatGather PPE->Don Body ProtectionDon Respiratory Protection2. Don Respirator(if required)Don Body Protection->Don Respiratory ProtectionDon Eye Protection3. Don Safety Goggles/Face ShieldDon Respiratory Protection->Don Eye ProtectionDon Hand Protection4. Don GlovesDon Eye Protection->Don Hand ProtectionPerform TaskPerform Chemical Handling Taskin Fume HoodDon Hand Protection->Perform TaskDoff Gloves1. Remove GlovesPerform Task->Doff GlovesDoff Body Protection2. Remove Lab CoatDoff Gloves->Doff Body ProtectionDispose PPEDispose of Contaminated PPEin Hazardous WasteDoff Gloves->Dispose PPEDoff Eye Protection3. Remove Safety Goggles/Face ShieldDoff Body Protection->Doff Eye ProtectionDoff Body Protection->Dispose PPEDoff Respiratory Protection4. Remove RespiratorDoff Eye Protection->Doff Respiratory ProtectionWash HandsWash Hands ThoroughlyDoff Respiratory Protection->Wash Hands

Caption: PPE workflow from preparation to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid
Reactant of Route 2
Reactant of Route 2
Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。